molecular formula C13H11FO4S2 B1258845 Fluorobis(phenylsulfonyl)methane CAS No. 910650-82-7

Fluorobis(phenylsulfonyl)methane

Numéro de catalogue: B1258845
Numéro CAS: 910650-82-7
Poids moléculaire: 314.4 g/mol
Clé InChI: TUZGMBZILYZZRU-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Fluorobis(phenylsulfonyl)methane, also known as this compound, is a useful research compound. Its molecular formula is C13H11FO4S2 and its molecular weight is 314.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Propriétés

IUPAC Name

[benzenesulfonyl(fluoro)methyl]sulfonylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11FO4S2/c14-13(19(15,16)11-7-3-1-4-8-11)20(17,18)12-9-5-2-6-10-12/h1-10,13H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUZGMBZILYZZRU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)C(F)S(=O)(=O)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11FO4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

910650-82-7
Record name 910650-82-7
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of Fluorobis(phenylsulfonyl)methane (FBSM)

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Emergence of a Key Monofluoromethylating Reagent

In the landscape of modern medicinal and agrochemical research, the strategic incorporation of fluorine atoms into organic molecules is a well-established strategy for modulating their physicochemical and biological properties. The monofluoromethyl (CH₂F) group, in particular, serves as a unique bioisostere for hydroxyl or methyl groups, capable of enhancing metabolic stability, binding affinity, and membrane permeability. Fluorobis(phenylsulfonyl)methane, commonly known as FBSM, has emerged as a cornerstone reagent for nucleophilic monofluoromethylation.[1][2] Its significance lies in the dual nature of the two electron-withdrawing phenylsulfonyl groups, which render the methine proton sufficiently acidic for facile deprotonation, thereby generating a resonance-stabilized fluoromethide anion.[2] This guide provides a comprehensive overview of the synthesis, characterization, and applications of FBSM, offering both theoretical insights and practical, field-proven protocols for researchers in drug discovery and chemical development.

Synthesis of this compound: A Tale of Two Routes

The preparation of FBSM can be broadly categorized into two primary strategies: the electrophilic fluorination of a pre-formed carbanion and a more recent, scalable approach involving the construction of the fluorinated core.

Route 1: Electrophilic Fluorination of Bis(phenylsulfonyl)methane

The original synthesis of FBSM, reported by Shibata et al., involves the deprotonation of bis(phenylsulfonyl)methane followed by trapping the resulting anion with an electrophilic fluorine source.[2]

Mechanism: The reaction proceeds via the formation of the bis(phenylsulfonyl)methide anion, which then attacks the electrophilic fluorine atom of a reagent like Selectfluor®. The strong electron-withdrawing nature of the two sulfonyl groups stabilizes the negative charge on the central carbon, facilitating its formation. The choice of a potent electrophilic fluorinating agent is crucial for the success of this transformation. The mechanism of electrophilic fluorination itself is a subject of ongoing research, with evidence supporting both Sₙ2 and single-electron transfer (SET) pathways depending on the specific substrates and reagents involved.[3]

Experimental Protocol: Electrophilic Fluorination

  • Deprotonation: In a flame-dried, inert atmosphere flask, dissolve bis(phenylsulfonyl)methane (1.0 equiv) in a suitable anhydrous solvent such as tetrahydrofuran (THF).

  • Cool the solution to 0 °C in an ice bath.

  • Add a strong base, such as sodium hydride (NaH) (1.0 equiv), portion-wise to the stirred solution. Allow the mixture to stir at this temperature for 30 minutes to ensure complete formation of the carbanion.

  • Fluorination: In a separate flask, dissolve Selectfluor® (1.0 equiv) in anhydrous dimethylformamide (DMF).

  • Slowly add the Selectfluor® solution to the carbanion mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-18 hours.

  • Work-up and Purification: Quench the reaction with saturated aqueous ammonium chloride solution. Extract the aqueous layer with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford pure this compound.[4][5]

Route 2: A Scalable Synthesis Strategy

Recognizing the limitations of the initial methods for large-scale production, Prakash and coworkers developed a more robust and scalable synthesis.[2] This procedure avoids chromatographic purification of the final product, making it highly attractive for producing reagent quantities of FBSM.

dot

Caption: Scalable Synthesis Workflow for FBSM.

Experimental Protocol: Large-Scale Preparation of FBSM

This procedure is adapted from the method described by Prakash et al. and is intended for experienced chemists due to the use of hazardous reagents.

Part A: Synthesis of Fluoromethyl Phenyl Sulfone

  • In a glove box, charge a 500-mL three-necked round-bottomed flask with spray-dried potassium fluoride (44 g, 0.76 mol) and 18-crown-6 (10 g, 37.5 mmol).

  • Remove the flask from the glove box and fit it with a reflux condenser under a nitrogen atmosphere.

  • Add anhydrous acetonitrile (250 mL) and chloromethyl phenyl sulfide (51 mL, 60 g, 0.38 mol) via syringe.

  • Heat the mixture to reflux (100-105 °C) with stirring for 120 hours.

  • Monitor the reaction by ¹⁹F NMR spectroscopy for completion.

  • Cool the reaction mixture and proceed to the next step.

Part B: Synthesis of α-Fluorobis(phenylsulfonyl)methane (FBSM)

  • In a separate oven-dried 2-L three-necked round-bottomed flask under a nitrogen atmosphere, prepare a solution of potassium hexamethyldisilazide (KHMDS) by adding hexamethyldisilazane (120.7 g, 0.75 mol) dropwise to a stirred suspension of potassium hydride (21.80 g, 30% wt in oil, 163 mmol) in anhydrous THF (800 mL) at 0 °C.

  • To this base solution, add a solution of fluoromethyl phenyl sulfone (40.9 g, 0.235 mol) in anhydrous THF (200 mL) dropwise at 0 °C.

  • After the addition is complete, add benzenesulfonyl fluoride (37.7 g, 0.235 mol) dropwise at 0 °C.

  • Allow the reaction to stir at room temperature for 1 hour.

  • Work-up and Purification: Carefully quench the reaction by adding 4M HCl (400 mL). Extract the mixture with ethyl acetate (2 x 400 mL).

  • Wash the combined organic layers with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield crude FBSM as a white solid.

  • The crude product can be further purified by recrystallization from a mixture of methylene chloride and hexanes to yield pure α-Fluorobis(phenylsulfonyl)methane (typically in 96-98% yield).[6]

Synthesis Method Reagents Conditions Yield Advantages/Disadvantages
Electrophilic Fluorination Bis(phenylsulfonyl)methane, NaH, Selectfluor®THF/DMF, 0 °C to rt49-60%Adv: Straightforward concept. Disadv: Requires chromatography, moderate yield, expensive fluorinating agent.
Scalable Synthesis Chloromethyl phenyl sulfide, KF, KHMDS, Benzenesulfonyl fluorideAcetonitrile, THF, Reflux then 0 °C to rt96-98%Adv: High yield, scalable, no chromatography for final product. Disadv: Multi-step, uses hazardous reagents (KH).

Comprehensive Characterization of this compound

A rigorous characterization of FBSM is essential to confirm its identity and purity. The primary techniques employed are Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

dot

Caption: Logical Flow of FBSM Characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for the structural elucidation of FBSM. A combination of ¹H, ¹³C, and ¹⁹F NMR experiments provides a complete picture of the molecule.

Nucleus Solvent Chemical Shift (δ) / ppm Multiplicity Coupling Constant (J) / Hz Assignment
¹H CDCl₃5.75Doublet (d)JH-F = 45.7-CHF-
7.58-7.63Multiplet (m)Aromatic-H
7.74-7.78Multiplet (m)Aromatic-H
7.97-7.99Multiplet (m)Aromatic-H
¹³C CDCl₃105.7Doublet (d)JC-F = 265-CHF-
129.6Singlet (s)Aromatic-C
130.2Singlet (s)Aromatic-C
135.3Singlet (s)Aromatic-C
135.8Singlet (s)Aromatic-C
¹⁹F CDCl₃-168.8Doublet (d)JF-H = 45.7-CHF-

(Data sourced from reference[6])

Expert Insights:

  • The most characteristic feature in the ¹H NMR spectrum is the doublet at approximately 5.75 ppm, which corresponds to the methine proton. The large coupling constant of ~46 Hz is indicative of a two-bond coupling to the adjacent fluorine atom.

  • In the ¹³C NMR spectrum, the carbon of the CHF group appears as a doublet around 105.7 ppm with a very large one-bond C-F coupling constant of ~265 Hz. This is a definitive diagnostic signal.

  • The ¹⁹F NMR spectrum displays a doublet at approximately -168.8 ppm, confirming the presence of the fluorine atom and its coupling to the methine proton.

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight of FBSM and can provide structural information through fragmentation analysis.

  • Molecular Formula: C₁₃H₁₁FO₄S₂

  • Molecular Weight: 314.36 g/mol

  • Expected MS (EI) Fragments: m/z 314 (M⁺), 173, 153, 141, 125, 109, 97, 77, 51.[6]

The fragmentation pattern is consistent with the loss of phenylsulfonyl and related moieties from the parent molecule.

Applications in Organic Synthesis: A Versatile Monofluoromethylating Agent

The primary utility of FBSM is as a nucleophilic monofluoromethylating reagent.[7] Its deprotonated form, the fluorobis(phenylsulfonyl)methide anion, is a soft nucleophile that participates in a wide array of chemical transformations.

  • Michael Additions: FBSM undergoes efficient 1,4-conjugate addition to various α,β-unsaturated compounds, including ketones, esters, and nitriles, under mild basic conditions.[5]

  • Alkylation Reactions: The FBSM anion can be alkylated with a range of electrophiles, such as alkyl and benzyl halides, providing access to more complex monofluoromethylated structures.[8]

  • Palladium-Catalyzed Allylic Alkylation: In a notable application, FBSM has been successfully employed in palladium-catalyzed enantioselective allylic alkylations, enabling the synthesis of chiral monofluoromethylated compounds.[1]

  • Reactions with Carbonyls and Imines: The reagent adds to aldehydes and imines, yielding monofluoromethylated carbinols and amines, respectively, which are valuable synthetic intermediates.[7]

The versatility of FBSM, coupled with its high reactivity and the stability of its anion, has cemented its role as an indispensable tool in the synthesis of fluorinated molecules for the pharmaceutical and agrochemical industries.

Conclusion

This compound is a powerful and versatile reagent for the introduction of the monofluoromethyl group into organic molecules. Its synthesis has evolved from early, moderate-yielding methods to a highly efficient and scalable process. The characterization of FBSM is straightforward, with NMR spectroscopy providing unambiguous structural confirmation. The broad scope of its applications in nucleophilic monofluoromethylation reactions underscores its importance to the scientific community. This guide has provided the essential theoretical framework and practical protocols to empower researchers to effectively synthesize, characterize, and utilize this key reagent in their research endeavors.

References

  • Catalyst-free radical fluorination of sulfonyl hydrazides in water - Supporting Information. (n.d.). Retrieved from [Link]

  • Shibata, N., et al. (2006). This compound: A Fluoromethide Equivalent and Palladium-Catalyzed Enantioselective Allylic Monofluoromethylation. Angewandte Chemie International Edition, 45(30), 4973-4977. Retrieved from [Link]

  • Wikipedia. (n.d.). Electrophilic fluorination. Retrieved from [Link]

  • Prakash, G. K. S., et al. (2019). Addendum to "Preparation of α-Fluorobis(phenylsulfonyl)methane (FBSM)". Organic Syntheses, 96, 474-490. Retrieved from [Link]

  • Prakash, G. K. S., Shao, N., Wang, F., & Ni, C. (2014). Preparation of α-Fluorobis(phenylsulfonyl)methane (FBSM). ResearchGate. Retrieved from [Link]

  • Prakash, G. K. S., et al. (2009). Efficient Nucleophilic Fluoromethylation and Subsequent Transformation of Alkyl and Benzyl Halides Using this compound. Organic Letters, 11(3), 557-560. Retrieved from [Link]

  • Prakash, G. K. S., et al. (2008). Efficient 1,4-addition of α-substituted fluoro(phenylsulfonyl)methane derivatives to α,β-unsaturated compounds. ResearchGate. Retrieved from [Link]

  • Prakash, G. K. S., et al. (2008). Efficient 1,4-addition of α-substituted fluoro(phenylsulfonyl)methane derivatives to α,β-unsaturated compounds. Beilstein Journal of Organic Chemistry, 4, 17. Retrieved from [Link]

  • Prakash, G. K. S., et al. (2008). Efficient 1,4-addition of α-substituted fluoro(phenylsulfonyl)methane derivatives to α,β-unsaturated compounds. PubMed Central. Retrieved from [Link]

  • Prakash, G. K. S., & Hu, J. (2007). Selective Fluoroalkylations with Fluorinated Sulfones, Sulfoxides, and Sulfides. Accounts of Chemical Research, 40(10), 921-930. Retrieved from [Link]

  • Kim, Y. S., et al. (2014). Expanding the Scope of the Organocatalytic Addition of this compound to Enals: Enantioselective Cascade Synthesis of Fluoroindane and Fluorochromanol Derivatives. Advanced Synthesis & Catalysis, 356(2-3), 437-446. Retrieved from [Link]

Sources

"physicochemical properties of Fluorobis(phenylsulfonyl)methane"

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Physicochemical Properties of Fluorobis(phenylsulfonyl)methane

Introduction

This compound (FBSM) is a crystalline solid that has garnered significant attention in the field of organic synthesis, particularly as a potent nucleophilic monofluoromethylating reagent.[1][2] The strategic introduction of a monofluoromethyl (-CH₂F) group can profoundly influence the biological activity and physicochemical properties of a molecule, often enhancing metabolic stability, bioavailability, and binding affinity.[1] This makes FBSM a valuable tool for researchers in drug discovery and agrochemical development.

The reactivity and utility of FBSM are intrinsically linked to its physicochemical properties. The two electron-withdrawing phenylsulfonyl groups significantly increase the acidity of the methine proton, facilitating its deprotonation under mild basic conditions to form a stabilized carbanion.[3] This guide provides a comprehensive overview of the key physicochemical properties of this compound, complete with experimental protocols for their determination, offering a valuable resource for scientists working with this versatile reagent.

Chemical Identity and Molecular Structure

IdentifierValue
IUPAC Name [benzenesulfonyl(fluoro)methyl]sulfonylbenzene[4]
CAS Number 910650-82-7[4]
Molecular Formula C₁₃H₁₁FO₄S₂[1]
Molecular Weight 314.4 g/mol [1][4]
SMILES C1=CC=C(C=C1)S(=O)(=O)C(F)S(=O)(=O)C2=CC=CC=C2[4]

The molecular structure of this compound features a central carbon atom bonded to a fluorine atom, a hydrogen atom, and two phenylsulfonyl groups. The tetrahedral arrangement around this central carbon is crucial for its chemical behavior.

Physical Properties

Melting Point

This compound is a white crystalline solid at room temperature. A sharp melting point is indicative of high purity.

PropertyValueSource
Melting Point 106.5-107.0 °C (after recrystallization)[5]

The relatively high melting point is consistent with a well-ordered crystal lattice structure and significant intermolecular forces.

Boiling Point

A boiling point for this compound is not reported and is generally not a relevant parameter. As a stable crystalline solid with a significant molecular weight, it is expected to decompose at temperatures above its melting point before it can boil under atmospheric pressure.

Solubility

Qualitative solubility information indicates that this compound is soluble in moderately polar to nonpolar organic solvents and has low solubility in nonpolar aliphatic hydrocarbons and water.

SolventSolubilityInferred From
Methylene ChlorideSolubleRecrystallization solvent[6]
ChloroformSolubleNMR solvent[7]
TolueneSolubleReaction solvent[7]
HexanesSparingly Soluble / InsolubleUsed for precipitation/recrystallization[6]
WaterInsolubleGeneral behavior of similar organic compounds

To obtain precise solubility data, the shake-flask method followed by a suitable analytical technique (e.g., HPLC, UV-Vis spectroscopy) is recommended.

Principle: An excess of the solid compound is equilibrated with the solvent of interest at a constant temperature. The concentration of the dissolved compound in the saturated solution is then determined.

Methodology:

  • Sample Preparation: Add an excess amount of this compound to a known volume of the desired solvent in a sealed vial.

  • Equilibration: Agitate the vial at a constant temperature (e.g., 25 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached. A mechanical shaker or orbital incubator is ideal.

  • Phase Separation: Allow the vial to stand undisturbed at the same constant temperature for any undissolved solid to settle. Centrifugation can be used to expedite this process.

  • Sampling: Carefully withdraw a known volume of the supernatant (the clear, saturated solution).

  • Dilution: Dilute the aliquot with a suitable solvent to a concentration within the linear range of the analytical method.

  • Quantification: Analyze the diluted sample using a pre-calibrated analytical method to determine the concentration of this compound.

Causality in Experimental Choices:

  • Sealed Vial: Prevents solvent evaporation, which would alter the concentration.

  • Constant Temperature: Solubility is temperature-dependent; maintaining a constant temperature is critical for reproducibility.

  • Sufficient Equilibration Time: Ensures that the solution is truly saturated, providing an accurate measure of maximum solubility.

G cluster_prep Preparation & Equilibration cluster_sep Phase Separation cluster_analysis Analysis A Add excess FBSM to solvent B Seal vial and agitate at constant T for 24-48h A->B C Allow solid to settle / Centrifuge B->C D Withdraw aliquot of supernatant C->D E Dilute sample D->E F Quantify via HPLC or UV-Vis E->F

Caption: Workflow for Quantitative Solubility Determination.

Chemical Properties

Acidity and pKa

The methine proton of this compound is acidic due to the strong electron-withdrawing and resonance-stabilizing effects of the two adjacent phenylsulfonyl groups. This allows for its deprotonation by relatively mild bases to form a nucleophilic "fluoromethide" equivalent.[3]

A specific pKa value for this compound in water has not been reported, likely due to its low aqueous solubility. For weakly acidic carbon acids that are insoluble in water, the pKa is typically determined in a non-aqueous solvent such as dimethyl sulfoxide (DMSO). The acidity of (phenylsulfonyl)methane derivatives has been a subject of study, and it has been noted that α-fluorine substitution can have an anomalous effect on the acidity of α-Csp³-H bonds.[8]

Principle: The compound is dissolved in a suitable non-aqueous solvent and titrated with a strong base of known concentration. The pH (or electrode potential) is monitored throughout the titration, and the pKa is determined from the half-equivalence point.

Methodology:

  • System Calibration: Calibrate a pH meter equipped with a glass electrode suitable for non-aqueous solvents (e.g., using standard buffer solutions in the chosen solvent).

  • Sample Preparation: Accurately weigh a sample of this compound and dissolve it in a known volume of an anhydrous solvent (e.g., DMSO, acetonitrile).

  • Titration Setup: Place the solution in a jacketed beaker to maintain a constant temperature. Use a magnetic stirrer for continuous mixing. Immerse the calibrated electrode in the solution.

  • Titration: Add a standardized solution of a strong, non-aqueous base (e.g., tetrabutylammonium hydroxide in isopropanol) in small, precise increments using a burette.

  • Data Collection: Record the pH (or mV reading) and the volume of titrant added after each increment.

  • Data Analysis: Plot the pH versus the volume of titrant added. The pKa is the pH at the point where half of the acid has been neutralized (the half-equivalence point). This can also be determined from the first derivative plot of the titration curve.

Causality in Experimental Choices:

  • Non-aqueous Solvent: Necessary due to the poor water solubility of the analyte and to extend the potential window for observing the deprotonation event.

  • Standardized Strong Base: Ensures accurate determination of the equivalence point.

  • Constant Temperature: Acid dissociation is an equilibrium process that is temperature-dependent.

G A Calibrate pH electrode for non-aqueous solvent B Dissolve weighted FBSM in anhydrous solvent (e.g., DMSO) A->B C Titrate with standardized strong base (e.g., TBAH) B->C D Record pH and titrant volume C->D E Plot pH vs. Volume D->E F Determine half-equivalence point E->F G pKa = pH at half-equivalence point F->G

Caption: Workflow for pKa Determination by Potentiometric Titration.

Partition Coefficient (LogP)

The partition coefficient (LogP) is a measure of a compound's lipophilicity and is a critical parameter in drug development, influencing absorption, distribution, metabolism, and excretion (ADME) properties.

PropertyValueSource
XLogP3-AA (Computed) 2.7[4]

The computed LogP value of 2.7 suggests that this compound is moderately lipophilic.

Spectroscopic Properties

Spectroscopic data are essential for the structural elucidation and purity assessment of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for confirming the structure of FBSM.

  • ¹H NMR: The spectrum will show characteristic signals for the aromatic protons of the two phenyl rings and a distinct signal for the single methine proton. The methine proton signal will be split by the adjacent fluorine atom (a doublet).

  • ¹³C NMR: The spectrum will display signals for the aromatic carbons and a key signal for the central methine carbon, which will also show coupling to the fluorine atom.

  • ¹⁹F NMR: This will show a single resonance for the fluorine atom, which will be coupled to the adjacent methine proton (a doublet).

Infrared (IR) Spectroscopy

Expected Characteristic IR Absorptions for FBSM:

Functional GroupWavenumber (cm⁻¹)Description
C-H (aromatic)3100-3000Stretching vibrations
C-H (aliphatic)~3000Stretching of the methine C-H
S=O (sulfonyl)1350-1300 and 1160-1120Asymmetric and symmetric stretching, strong intensity
C-S (sulfonyl)800-600Stretching
C-F1100-1000Stretching, can be difficult to distinguish from other bands
C=C (aromatic)1600-1450In-ring stretching vibrations
Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule. Electrospray ionization (ESI) is a suitable technique for this compound.[7] The predicted monoisotopic mass is 314.00827 Da.[4]

Crystallographic Properties

This compound is a crystalline solid, and its three-dimensional structure can be unequivocally determined by single-crystal X-ray diffraction. While a public database entry for its crystal structure was not identified at the time of this writing, the methodology for its determination is well-established.

Principle: A single crystal of the compound is irradiated with a monochromatic X-ray beam. The diffraction pattern produced by the interaction of the X-rays with the electron clouds of the atoms in the crystal lattice is collected and analyzed to determine the precise arrangement of atoms in three-dimensional space.

Methodology:

  • Crystal Growth: Grow a high-quality single crystal of this compound, typically by slow evaporation of a saturated solution or by slow cooling. A mixture of methylene chloride and hexanes is a good starting point.[6]

  • Crystal Mounting: Mount a suitable crystal (typically < 0.5 mm in all dimensions) on a goniometer head.

  • Data Collection: Place the mounted crystal in the X-ray diffractometer. Cool the crystal in a stream of cold nitrogen gas (~100 K) to minimize thermal vibrations and protect it from radiation damage. Collect the diffraction data by rotating the crystal in the X-ray beam.

  • Data Processing: Integrate the raw diffraction images to obtain the intensities and positions of the reflections.

  • Structure Solution and Refinement: Use computational methods to solve the phase problem and generate an initial electron density map. Build an atomic model into the electron density map and refine the atomic positions and thermal parameters to achieve the best fit with the experimental data.

G A Grow single crystal of FBSM B Mount crystal on goniometer A->B C Collect diffraction data on diffractometer B->C D Process raw data (Integration & Scaling) C->D E Solve phase problem & generate electron density map D->E F Build and refine atomic model E->F G Final Crystal Structure F->G

Sources

The Advent and Ascension of a Versatile Reagent: A Technical Guide to Fluorobis(phenylsulfonyl)methane

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth exploration of Fluorobis(phenylsulfonyl)methane (FBSM), a compound that has emerged as a cornerstone reagent in modern synthetic chemistry. We will traverse its discovery, delve into its synthesis and properties, and illuminate its multifaceted applications, particularly in the realm of nucleophilic monofluoromethylation. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of FBSM's utility and the technical nuances of its application.

Genesis of a Powerful Tool: Discovery and Historical Context

The introduction of fluorine atoms into organic molecules can profoundly alter their physical, chemical, and biological properties, a strategy widely employed in the development of pharmaceuticals and agrochemicals.[1][2][3] The monofluoromethyl (-CH2F) group, in particular, is a valuable bioisostere for hydroxyl and methyl groups, capable of enhancing metabolic stability and modulating bioavailability.[4][5] The quest for efficient methods to install this moiety spurred the development of novel reagents, leading to the advent of this compound.

The first synthesis of this compound was documented by Shibata and coworkers.[6] Their approach involved the electrophilic fluorination of bis(phenylsulfonyl)methane.[6] This seminal work laid the foundation for FBSM's use as a pronucleophile. The true potential of FBSM as a versatile nucleophilic monofluoromethylating agent was significantly advanced by the extensive work of G. K. Surya Prakash and his research group.[6][7] They developed a large-scale synthesis procedure, making the reagent more accessible for widespread use.[6] Their subsequent investigations showcased the broad utility of FBSM in a variety of carbon-carbon bond-forming reactions.[6][7]

Synthesis and Physicochemical Properties

The efficacy of FBSM as a reagent is rooted in its unique molecular architecture. The two strongly electron-withdrawing phenylsulfonyl groups significantly increase the acidity of the methine proton, facilitating its deprotonation to form a resonance-stabilized carbanion.[6]

Optimized Large-Scale Synthesis

A robust and scalable synthesis of FBSM is crucial for its practical application. The procedure developed by Prakash and coworkers provides an efficient route to gram-scale quantities of the reagent.[6][8]

Experimental Protocol: Large-Scale Preparation of α-Fluorobis(phenylsulfonyl)methane (FBSM) [8]

  • Preparation of the Precursor - Bis(phenylsulfonyl)methane:

    • Benzenesulfonyl chloride (1.0 equiv) is reacted with potassium fluoride (1.3 equiv) in the presence of 18-crown-6 (catalyst).

  • Fluorination Reaction:

    • An oven-dried round-bottomed flask is charged with potassium hydride (30% wt in oil, 2.7 equiv) under a nitrogen atmosphere.

    • The potassium hydride is washed with anhydrous hexanes to remove the mineral oil.

    • Bis(phenylsulfonyl)methane (the precursor) is added to the flask.

    • The reaction mixture is cooled in an ice bath.

    • Selectfluor® is added portion-wise to the stirred suspension.

    • The reaction is allowed to warm to room temperature and stirred until completion.

  • Workup and Purification:

    • The reaction is quenched with saturated aqueous ammonium chloride.

    • The aqueous layer is extracted with dichloromethane.

    • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

    • The crude product is purified by recrystallization from a mixture of methylene chloride and hexanes to afford pure α-Fluorobis(phenylsulfonyl)methane as a colorless solid.

Causality Behind Experimental Choices:

  • Potassium Hydride: A strong, non-nucleophilic base is required to efficiently deprotonate the bis(phenylsulfonyl)methane to form the corresponding carbanion.

  • Selectfluor®: This electrophilic fluorinating agent provides a reactive source of "F+" to fluorinate the carbanion intermediate.

  • Recrystallization: This purification technique is effective for obtaining high-purity, solid FBSM, removing any unreacted starting material or byproducts.[8]

Physicochemical Data

A thorough understanding of a reagent's physical and chemical properties is paramount for its effective use.

PropertyValueSource
Molecular Formula C₁₃H₁₁FO₄S₂[9]
Molecular Weight 314.4 g/mol [9]
Appearance Colorless solid[8]
CAS Number 910650-82-7[9][10]

The Cornerstone of Application: Nucleophilic Monofluoromethylation

The primary utility of FBSM lies in its role as a pronucleophile, a stable precursor to a nucleophilic monofluoromethyl equivalent.[6] Upon deprotonation with a suitable base, FBSM generates a resonance-stabilized fluoromethide species that readily reacts with a wide array of electrophiles.[6]

G FBSM This compound (FBSM) ProtonatedBase Base-H+ Carbanion Resonance-Stabilized Fluoromethide Anion FBSM->Carbanion Deprotonation Base Base Base->Carbanion Product Monofluoromethylated Product (E-CH(F)(SO₂Ph)₂) Carbanion->Product Nucleophilic Attack Electrophile Electrophile (E+) Electrophile->Product FinalProduct Final Product (E-CH₂F) Product->FinalProduct Cleavage of Phenylsulfonyl Groups Desulfonylation Reductive Desulfonylation Desulfonylation->FinalProduct G cluster_reactants Reactants cluster_reaction Reaction cluster_workup Workup & Purification FBSM FBSM Stir Stir at Room Temperature in a suitable solvent (e.g., THF) FBSM->Stir Enone α,β-Unsaturated Ketone Enone->Stir Base Base (e.g., K₂CO₃ or PMe₃) Base->Stir Quench Quench Reaction Stir->Quench Extract Extract with Organic Solvent Quench->Extract Purify Purify by Column Chromatography Extract->Purify Product 1,4-Adduct Purify->Product

Caption: Workflow for the Michael addition of FBSM.

Prakash and coworkers demonstrated that trimethylphosphine can efficiently catalyze the Michael addition of FBSM to various α,β-unsaturated compounds, affording the desired products in moderate to excellent yields. [6]

Mannich-Type Reactions

The utility of FBSM extends to three-component Mannich-type reactions, enabling the synthesis of β-amino monofluoromethylated compounds. In 2013, Prakash's group reported a reaction between an aldehyde, a secondary amine, and FBSM to produce a variety of monofluoromethyl amines. [6]

Palladium-Catalyzed Allylation

Transition metal catalysis has further broadened the scope of FBSM's applications. Hu and coworkers developed a palladium-catalyzed allylic alkylation of FBSM, providing access to allylic monofluoromethyl compounds. [6]This method allows for the construction of chiral centers, and the use of chiral ligands can induce high enantioselectivity. [6]

Beyond the Mask: Derivatives and Radical Chemistry

The chemical versatility of FBSM allows for its transformation into other useful reagents.

Fluoroiodobis(phenylsulfonyl)methane (FBSM-I)

Deprotonation of FBSM followed by iodination yields Fluoroiodobis(phenylsulfonyl)methane (FBSM-I). [6]This derivative serves as a valuable radical monofluoromethylating reagent, expanding the toolkit for introducing the -CH2F group through radical pathways. [6]

The Final Step: Reductive Desulfonylation

A key advantage of using FBSM is that the two phenylsulfonyl groups, essential for activating the C-H bond, can be readily removed after the desired carbon-carbon bond has been formed. This "unmasking" step reveals the final monofluoromethylated product.

Various reducing agents can be employed for this transformation, with zinc metal in the presence of an acid often being effective. [4][5]Recent studies have shown that the stepwise reduction of the phenylsulfonyl groups is possible by carefully controlling the amount of the reducing agent, allowing for the isolation of partially reduced intermediates. [4][5]

Conclusion: An Indispensable Reagent

From its initial synthesis to its widespread application, this compound has proven to be an exceptionally valuable and versatile reagent in organic synthesis. Its ability to act as a stable and effective nucleophilic monofluoromethylating agent has streamlined the synthesis of a diverse array of fluorine-containing molecules. The continued exploration of its reactivity and the development of new catalytic systems promise to further expand its utility, solidifying its place as an indispensable tool for researchers in the chemical and pharmaceutical sciences.

References

  • Prakash, G. K. S., Shao, N., Wang, F., & Ni, C. (n.d.). α-FLUOROBIS(PHENYLSULFONYL)METHANE. Organic Syntheses, 96, 474.
  • Prakash, G. K. S. (n.d.). Discussion Addendum for: α-FLUOROBIS(PHENYLSULFONYL)METHANE. Organic Syntheses, 96, 474-490.
  • Prakash, G. K. S., et al. (2025). Monofluoromethylation of acyl chlorides and chloroformates employing this compound.
  • ChemicalBook. (2025). This compound | 910650-82-7.
  • Prakash, G. K. S., et al. (2009). Efficient Nucleophilic Fluoromethylation and Subsequent Transformation of Alkyl and Benzyl Halides Using this compound. Organic Letters.
  • Hu, J., et al. (n.d.). Selective fluoroalkylations with fluorinated sulfones, sulfoxides, and sulfides. Accounts of Chemical Research.
  • Prakash, G. K. S., et al. (2025). Monofluoromethylation of acyl chlorides and chloroformates employing this compound. Synthesis.
  • MySkinRecipes. (n.d.). This compound.
  • Prakash, G. K. S. (2021). Silicon-based difluoromethylations, difluoromethylenations, pentafluoroethylations, and related fluoroalkylations. In The Curious World of Fluorinated Molecules Molecules Containing Fluorine (Vol. 6, pp. 117-218). Elsevier.
  • Prakash, G. K. S., et al. (2008). Efficient 1,4-addition of α-substituted fluoro(phenylsulfonyl)methane derivatives to α,β-unsaturated compounds. Beilstein Journal of Organic Chemistry, 4, 17.
  • Ni, C., & Hu, J. (2015). Good Partnership Between Sulfur and Fluorine: Sulfur-Based Fluorination and Fluoroalkylation Reagents for Organic Synthesis. Chemical Reviews, 115(2), 765-825.
  • Various Authors. (2024).
  • Prakash, G. K. S., et al. (2009). α-Fluoro-α-nitro(phenylsulfonyl)methane as a fluoromethyl pronucleophile: Efficient stereoselective Michael addition to chalcones. Proceedings of the National Academy of Sciences, 106(11), 4136-4140.
  • Prakash, G. K. S., et al. (2009). α-Fluoro-α-nitro(phenylsulfonyl)methane as a fluoromethyl pronucleophile: Efficient stereoselective Michael addition to chalcones. PMC.
  • Prakash, G. K. S., et al. (2009). α-Fluoro-α-nitro(phenylsulfonyl)methane as a fluoromethyl pronucleophile: Efficient stereoselective Michael addition to chalcones.
  • Ni, C., & Hu, J. (2015). Good partnership between sulfur and fluorine: Sulfur-based fluorination and fluoroalkylation reagents for organic synthesis. Chemical Reviews, 115(2), 765-825.
  • PubChem. (n.d.). This compound.
  • Fukuzumi, T., et al. (2006). This compound: A Fluoromethide Equivalent and Palladium-Catalyzed Enantioselective Allylic Monofluoromethylation.
  • Gouverneur, V., et al. (n.d.). Reagents for Selective Fluoromethylation: A Challenge in Organofluorine Chemistry. PMC.
  • Prakash, G. K. S., et al. (n.d.). Efficient 1,4-addition of α-substituted fluoro(phenylsulfonyl)methane derivatives to α,β-unsaturated compounds.

Sources

A Senior Application Scientist's Guide to the Large-Scale Preparation of Fluorobis(phenylsulfonyl)methane

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Fluorobis(phenylsulfonyl)methane (FBSM) is a pivotal reagent in modern medicinal chemistry, primarily utilized for the introduction of the monofluoromethyl (-CH₂F) group into organic molecules. The presence of a fluorine atom can significantly enhance the metabolic stability, bioavailability, and binding affinity of drug candidates.[1][2] Consequently, robust and scalable methods for the synthesis of FBSM are of paramount importance. This guide provides an in-depth analysis of the large-scale preparation of FBSM, focusing on the most prevalent and efficient synthetic strategy: the electrophilic fluorination of bis(phenylsulfonyl)methane. We will dissect the underlying chemical principles, provide a detailed and validated protocol, address critical safety considerations, and offer insights into process optimization.

Introduction: The Significance of this compound (FBSM)

The strategic incorporation of fluorine into bioactive molecules is a well-established strategy in drug discovery.[2] this compound has emerged as a key pronucleophile for this purpose.[3] The two strongly electron-withdrawing phenylsulfonyl groups significantly increase the acidity of the methine proton, facilitating its removal under mild basic conditions to form a resonance-stabilized carbanion.[3] This "masked" fluoromethide species can then participate in various nucleophilic reactions, including Michael additions and substitutions, effectively transferring a monofluoromethyl group to a wide range of electrophiles.[3][4][5][6]

The challenge, historically, has been the efficient and safe production of FBSM on a large scale. Early methods suffered from moderate yields, the use of hazardous reagents, and purification difficulties that hindered scalability.[7][8] This guide focuses on a validated, large-scale adaptable procedure that overcomes many of these limitations.

Synthetic Strategies: A Mechanistic Perspective

Several routes to FBSM have been explored, but the direct electrophilic fluorination of bis(phenylsulfonyl)methane is the most widely adopted for its efficiency and scalability.

The Prevailing Method: Electrophilic Fluorination

This approach involves the deprotonation of bis(phenylsulfonyl)methane to form the corresponding carbanion, which is then quenched with an electrophilic fluorine source ("F⁺").

Causality Behind the Choice of Reagents:

  • Starting Material: Bis(phenylsulfonyl)methane is commercially available and serves as an ideal precursor.[9] Its methylene protons are significantly acidic (pKa ≈ 12 in DMSO) due to the delocalization of the resulting negative charge onto the two sulfonyl groups.

  • Base: A strong, non-nucleophilic base is required to quantitatively deprotonate the starting material without competing side reactions. Sodium hydride (NaH) or potassium bis(trimethylsilyl)amide (KHMDS) are commonly employed.[7][8][9] The choice of base is critical; weaker bases may lead to incomplete reaction, while overly reactive bases could interfere with the electrophilic fluorinating agent.

  • Electrophilic Fluorinating Agent: The selection of the "F⁺" source is the most crucial decision. While elemental fluorine (F₂) is the ultimate source, its extreme reactivity and hazardous nature make it unsuitable for routine large-scale synthesis in standard laboratory or pilot plant settings.[10][11] Modern synthesis relies on N-F reagents, which are safer, bench-stable solids.[10] Among these, Selectfluor® (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)) is the reagent of choice.[9][12][13] It is highly effective, commercially available, and offers a good balance of reactivity and selectivity, minimizing the formation of the difluorinated byproduct.[7][14][15][16]

Alternative Synthetic Routes

Other reported methods include electrochemical fluorination and multi-step sequences starting from fluoromethyl phenyl sulfone.[7][8] However, these routes often involve more hazardous reagents (e.g., fluoride-hydrogen fluoride mixtures), produce moderate yields, and require chromatographic purification, making them less amenable to large-scale production.[7][8]

Core Protocol: Large-Scale Synthesis via Electrophilic Fluorination

This protocol is adapted from established literature procedures and optimized for safety and scalability.[3][9] It describes the synthesis on a multi-gram scale, which can be further scaled with appropriate engineering controls.

Reagents and Equipment
Reagent/EquipmentPurposeKey Considerations
Bis(phenylsulfonyl)methaneStarting MaterialEnsure dryness. Commercially available.
Sodium Hydride (NaH), 60% dispersion in mineral oilBaseHighly reactive with water. Handle under inert atmosphere.
Selectfluor®Electrophilic Fluorine SourceStable solid, but a strong oxidant.
Anhydrous Tetrahydrofuran (THF)Reaction SolventMust be dry to prevent quenching of the base and anion.
Anhydrous N,N-Dimethylformamide (DMF)Co-solventAids in the solubility of Selectfluor®.
Diethyl EtherExtraction Solvent
Saturated NH₄Cl (aq.)Quenching AgentSafely neutralizes any unreacted NaH.
BrineWashing AgentRemoves residual water from the organic phase.
Anhydrous MgSO₄ or Na₂SO₄Drying AgentRemoves trace water from the extracted product.
Large, multi-necked, round-bottom flaskReaction VesselAllows for addition funnel, thermometer, and inert gas inlet.
Mechanical StirrerAgitationEnsures efficient mixing for heterogeneous reactions (NaH).
Addition FunnelControlled Reagent AdditionCritical for managing reaction exotherms.
Inert Atmosphere (Nitrogen or Argon)Reaction EnvironmentPrevents reaction with atmospheric moisture and oxygen.
Ice/Water BathTemperature ControlManages exotherm during deprotonation and fluorination.
Step-by-Step Methodology

Safety First: This procedure must be conducted in a well-ventilated fume hood. Appropriate Personal Protective Equipment (PPE), including safety goggles, a face shield, and chemical-resistant gloves, is mandatory.[17]

  • Preparation (Inert Atmosphere): Under a positive pressure of nitrogen or argon, charge a dry, three-necked flask equipped with a mechanical stirrer, thermometer, and addition funnel with bis(phenylsulfonyl)methane.

  • Solvent Addition: Add anhydrous THF to the flask via cannula or syringe. Stir the resulting slurry.

  • Deprotonation: Cool the flask to 0 °C using an ice/water bath. Carefully add sodium hydride (60% dispersion in oil) portion-wise to the stirred slurry.

    • Causality: This step is exothermic due to the reaction of NaH with the acidic methylene proton and the evolution of hydrogen gas. Slow, portion-wise addition at 0 °C is crucial to control the reaction rate and temperature. The reaction mixture will typically become a thicker, white slurry as the sodium salt of bis(phenylsulfonyl)methane forms.

  • Anion Formation: Allow the mixture to stir at 0 °C for 30 minutes, then let it warm to room temperature and stir for an additional 1-2 hours to ensure complete deprotonation.

  • Fluorination: In a separate flask, dissolve Selectfluor® in anhydrous DMF. Transfer this solution to the addition funnel. Cool the reaction flask back down to 0 °C. Add the Selectfluor® solution dropwise to the anion slurry over 30-60 minutes, ensuring the internal temperature does not exceed 10 °C.

    • Causality: The fluorination step is also exothermic. A slow, controlled addition is critical to maintain selectivity and prevent the formation of impurities, including the difluorinated byproduct.[7] Maintaining a low temperature minimizes potential side reactions.

  • Reaction Completion: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 12-16 hours (overnight) to ensure it proceeds to completion.

  • Quenching: Carefully cool the reaction mixture back to 0 °C. Slowly and cautiously add saturated aqueous ammonium chloride (NH₄Cl) solution to quench any unreacted NaH.

    • Safety Note: This step will generate hydrogen gas. The addition must be slow and performed behind a blast shield in a fume hood.

  • Workup & Extraction: Transfer the mixture to a separatory funnel. Add water and diethyl ether. Shake and separate the layers. Extract the aqueous layer two more times with diethyl ether.

  • Washing & Drying: Combine the organic extracts and wash them sequentially with water and then brine. Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent using a rotary evaporator.

  • Purification: The crude product is often a solid. The major impurity is typically unreacted bis(phenylsulfonyl)methane.[8] For large-scale work, purification is best achieved by recrystallization rather than column chromatography, which is not practical for large quantities.[7][8] A suitable solvent system is often a mixture like dichloromethane/hexanes or ethyl acetate/hexanes.[8]

  • Characterization: The final product should be a white solid. Confirm its identity and purity using standard analytical techniques (¹H NMR, ¹⁹F NMR, ¹³C NMR, and melting point). The melting point should be sharp, around 106-107 °C.[7]

Process Visualization

Reaction Mechanism

The core of the synthesis is a two-step process: deprotonation followed by electrophilic attack.

Caption: The two-step mechanism for FBSM synthesis.

Experimental Workflow

This diagram outlines the logical flow from starting materials to the final, purified product.

Workflow A 1. Charge Reactor Bis(phenylsulfonyl)methane + THF B 2. Cool to 0 °C A->B C 3. Add NaH (Deprotonation) B->C D 4. Stir to Complete Anion Formation C->D E 5. Cool to 0 °C D->E F 6. Add Selectfluor® in DMF (Fluorination) E->F G 7. Stir Overnight at RT F->G H 8. Quench with aq. NH₄Cl G->H I 9. Extraction with Et₂O H->I J 10. Wash & Dry Organic Phase I->J K 11. Concentrate via Rotary Evaporation J->K L 12. Recrystallize Crude Solid K->L M 13. Isolate & Dry Pure FBSM L->M

Caption: Large-scale experimental workflow for FBSM.

Safety and Process Hazard Analysis

Scaling up chemical reactions introduces risks that must be rigorously managed.

  • Sodium Hydride (NaH): NaH is a flammable solid that reacts violently with water to produce hydrogen gas, which is explosive. It must be handled under an inert atmosphere at all times. The quenching step is particularly hazardous and requires slow, controlled addition of the quenching agent at low temperatures.

  • Hydrogen Gas Evolution: Both the deprotonation and quenching steps produce flammable hydrogen gas. The reaction must be conducted in a well-ventilated fume hood, far from ignition sources, and under an inert gas flow to safely vent the H₂.

  • Exothermic Reactions: Both deprotonation and fluorination are exothermic. Failure to control the temperature with adequate cooling can lead to runaway reactions, increased byproduct formation, and potential pressure buildup. For scales beyond the laboratory, a reactor with a cooling jacket is essential.

  • Selectfluor®: While safer than many fluorinating agents, Selectfluor® is a strong oxidizing agent and should be kept away from combustible materials.

  • Solvent Hazards: THF and diethyl ether are highly flammable. Ensure all heating is done using oil baths or heating mantles, not open flames.

Conclusion

The large-scale preparation of this compound is a critical enabling process for modern drug discovery. The electrophilic fluorination of bis(phenylsulfonyl)methane with Selectfluor® represents the most practical, scalable, and reliable method to date. By understanding the causality behind the choice of reagents and reaction conditions, and by adhering to strict safety protocols, researchers and process chemists can confidently produce this valuable reagent in the quantities required for extensive research and development programs. The protocol detailed herein provides a robust framework for achieving high yields and purity while mitigating the inherent risks of the chemistry involved.

References

  • Prakash, G. K. S., et al. (n.d.). Monofluoromethylation with this compound. Organic Syntheses, 96, 474. Available at: [Link]

  • Prakash, G. K. S., et al. (n.d.). PREPARATION OF α-FLUOROBIS(PHENYLSULFONYL)METHANE. Organic Syntheses, 90, 215-224. Available at: [Link]

  • Wikipedia. (n.d.). Electrophilic fluorination. Available at: [Link]

  • Biswas, T. (2021, October 25). Electrophilic Fluorination using 3 different reagents. YouTube. Available at: [Link]

  • Prakash, G. K. S., et al. (2014). Preparation of α-Fluorobis(phenylsulfonyl)methane (FBSM). ResearchGate. Available at: [Link]

  • Kim, Y. S., et al. (2014). Expanding the Scope of the Organocatalytic Addition of this compound to Enals: Enantioselective Cascade Synthesis of Fluoroindane and Fluorochromanol Derivatives. Advanced Synthesis & Catalysis. Available at: [Link]

  • Gemoets, H. P. L., et al. (2022). Practical Guidelines for the Safe Use of Fluorine Gas Employing Continuous Flow Technology. ACS Chemical Health & Safety. Available at: [Link]

  • Prakash, G. K. S., et al. (2008). Efficient 1,4-addition of α-substituted fluoro(phenylsulfonyl)methane derivatives to α,β-unsaturated compounds. Beilstein Journal of Organic Chemistry, 4, 17. Available at: [Link]

  • Reddy, V. P., et al. (2005). Efficient Nucleophilic Fluoromethylation and Subsequent Transformation of Alkyl and Benzyl Halides Using this compound. Organic Letters. Available at: [Link]

  • MySkinRecipes. (n.d.). This compound. Available at: [Link]

  • ResearchGate. (n.d.). Examples of safe and selective fluorination agents. Available at: [Link]

  • Synlett. (n.d.). Selectfluor, Chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate). Available at: [Link]

  • L'Heureux, A., et al. (2010). Electrophilic Fluorination-Nucleophilic Addition Reaction Mediated by Selectfluor: Mechanistic Studies and New Applications. The Journal of Organic Chemistry, 75(10), 3401-3411. Available at: [Link]

  • ACS GCI Pharmaceutical Roundtable. (n.d.). Fluorination. Available at: [Link]

  • Olah, G. A., et al. (1998). Electrophilic Fluorination of Aromatics with Selectfluor™ and Trifluoromethanesulfonic Acid. Israel Journal of Chemistry. Available at: [Link]

  • Poissy, J., et al. (2020). C–H Electrophilic (phenylsulfonyl)difluoromethylation of (hetero)arenes with a newly designed reagent. Chemical Science, 11(35), 9573-9578. Available at: [Link]

Sources

A Comprehensive Spectroscopic Guide to Fluorobis(phenylsulfonyl)methane

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Resource for Researchers and Drug Development Professionals

Prepared by: Gemini, Senior Application Scientist

Introduction

Fluorobis(phenylsulfonyl)methane, commonly abbreviated as FBSM, is a pivotal reagent in modern organic synthesis. Its significance lies in its role as a pronucleophile, which, upon deprotonation, provides a resonance-stabilized fluoromethide species.[1] This reactivity makes FBSM an invaluable tool for the introduction of the monofluoromethyl group into organic molecules, a structural motif of increasing importance in medicinal chemistry and materials science. The electron-withdrawing nature of the two phenylsulfonyl groups significantly increases the acidity of the methine proton, facilitating its removal under mild basic conditions.[1]

Accurate and unambiguous characterization of FBSM is paramount to ensure its purity and reactivity in these sensitive applications. This technical guide provides a comprehensive overview of the key spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS). The data presented herein, supported by established experimental protocols, will serve as a critical reference for scientists working with this versatile reagent.

Molecular Structure and Physicochemical Properties

The structural integrity of this compound is the foundation of its chemical behavior. The molecule consists of a central carbon atom bonded to a fluorine atom, a hydrogen atom, and two phenylsulfonyl groups.

Caption: 2D structure of this compound.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular FormulaC₁₃H₁₁FO₄S₂[2]
Molecular Weight314.35 g/mol [3]
Exact Mass314.00827934 Da[2]
AppearanceWhite to off-white solid[3]
Melting Point114-115 °C[3]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules in solution. For this compound, ¹H, ¹³C, and ¹⁹F NMR are all highly informative.

¹H NMR Spectroscopy

The ¹H NMR spectrum provides information about the hydrogen atoms in the molecule. The spectrum of FBSM is characterized by signals in the aromatic region corresponding to the two phenyl groups and a distinct downfield multiplet for the methine proton, which is coupled to the adjacent fluorine atom.

Table 2: ¹H NMR Data for this compound

Chemical Shift (δ) ppmMultiplicityAssignment
7.58-7.63m4H, Aromatic
7.74-7.78m6H, Aromatic
6.07d (J = 45.7 Hz)1H, CH

Note: Data acquired in CDCl₃. The specific chemical shifts and coupling constants can vary slightly depending on the solvent and instrument.

Interpretation:

  • The signals between 7.58 and 7.78 ppm correspond to the ten protons of the two phenyl groups.

  • The downfield signal at 6.07 ppm is characteristic of the methine proton. Its multiplicity as a doublet with a large coupling constant of approximately 45.7 Hz is a clear indication of coupling to a single adjacent fluorine atom.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum reveals the carbon framework of the molecule. The spectrum of FBSM shows signals for the aromatic carbons and a key signal for the fluorinated methine carbon.

Table 3: ¹³C NMR Data for this compound

Chemical Shift (δ) ppmAssignment
128.9Aromatic CH
129.2Aromatic CH
134.4Aromatic CH
134.8Aromatic C (quaternary)
113.4d (J = 247.0 Hz)

Note: Data acquired in CDCl₃. The specific chemical shifts can vary slightly depending on the solvent and instrument.

Interpretation:

  • The signals in the range of 128.9-134.8 ppm are typical for the carbons of the phenylsulfonyl groups.

  • The signal at 113.4 ppm is of particular diagnostic importance. It appears as a doublet with a large coupling constant of 247.0 Hz, which is characteristic of a direct carbon-fluorine bond.

¹⁹F NMR Spectroscopy

¹⁹F NMR is a highly sensitive technique for observing fluorine atoms.[4] For FBSM, it provides a simple yet definitive confirmation of the presence of the monofluoromethyl group.

Table 4: ¹⁹F NMR Data for this compound

Chemical Shift (δ) ppmMultiplicity
-163.3d (J = 45.7 Hz)

Note: Referenced to an external standard, often CFCl₃. Chemical shifts can vary with the standard used.

Interpretation:

  • A single doublet in the ¹⁹F NMR spectrum confirms the presence of one unique fluorine environment in the molecule.

  • The doublet splitting pattern with a coupling constant of 45.7 Hz is consistent with the coupling to the single adjacent methine proton observed in the ¹H NMR spectrum.

Experimental Protocol for NMR Spectroscopy

Caption: Standard workflow for NMR data acquisition and processing.

Step-by-Step Methodology:

  • Sample Preparation: Accurately weigh 10-20 mg of this compound and dissolve it in approximately 0.7 mL of a suitable deuterated solvent (e.g., chloroform-d, CDCl₃) in a clean, dry vial. Transfer the solution to a standard 5 mm NMR tube.

  • Instrument Setup: Insert the NMR tube into the spectrometer. The instrument's software is used to lock onto the deuterium signal of the solvent, and then to tune and shim the magnetic field for optimal homogeneity.

  • Data Acquisition: Acquire the ¹H, ¹³C, and ¹⁹F NMR spectra using standard, pre-defined experimental parameters. For ¹³C NMR, a larger number of scans is typically required due to the lower natural abundance of the ¹³C isotope.

  • Data Processing: The raw data (Free Induction Decay, FID) is processed by applying a Fourier transform. The resulting spectra are then phase- and baseline-corrected. The chemical shifts are referenced to an internal standard (like tetramethylsilane, TMS, for ¹H and ¹³C) or an external standard. Finally, the signals are integrated, and coupling constants are measured.

Infrared (IR) Spectroscopy

Infrared spectroscopy is a valuable technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation.

Table 5: Key IR Absorption Bands for this compound

Wavenumber (cm⁻¹)IntensityAssignment
3096, 3071WeakAromatic C-H stretch
2955MediumAliphatic C-H stretch
1581MediumAromatic C=C stretch
1450StrongAromatic C=C stretch
1358StrongAsymmetric SO₂ stretch
1172StrongSymmetric SO₂ stretch
1077StrongC-F stretch

Note: Data from KBr pellet.[5]

Interpretation:

  • The strong absorptions at 1358 cm⁻¹ and 1172 cm⁻¹ are highly characteristic of the asymmetric and symmetric stretching vibrations of the sulfonyl (SO₂) groups, respectively.[6]

  • The presence of aromatic rings is confirmed by the C-H stretching vibrations above 3000 cm⁻¹ and the C=C stretching vibrations around 1581 and 1450 cm⁻¹.

  • The strong band at 1077 cm⁻¹ can be attributed to the C-F stretching vibration.

Experimental Protocol for IR Spectroscopy (ATR)

Caption: Workflow for Attenuated Total Reflectance (ATR) IR spectroscopy.

Step-by-Step Methodology:

  • Background Collection: Before analyzing the sample, a background spectrum is collected. This is done with the clean, empty ATR crystal to account for absorptions from the atmosphere (e.g., CO₂, H₂O) and the instrument itself.

  • Sample Application: A small amount of the solid this compound powder is placed directly onto the ATR crystal.

  • Pressure Application: A pressure anvil is lowered onto the sample to ensure good contact between the solid and the crystal surface.

  • Spectrum Acquisition: The infrared spectrum of the sample is then recorded. The instrument's software automatically ratios the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

  • Cleaning: After the measurement, the ATR crystal must be thoroughly cleaned with a suitable solvent (e.g., isopropanol or acetone) to remove all traces of the sample.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide structural information through analysis of its fragmentation patterns.

Table 6: Mass Spectrometry Data for this compound

ParameterValue
Ionization ModeEI (Electron Ionization)
Molecular Ion [M]⁺314
Key Fragment Ions (m/z)173, 153, 141, 125, 109, 97, 77, 51

Reference for fragment ions.[5]

Interpretation: The mass spectrum of FBSM will show a molecular ion peak corresponding to its molecular weight. Under electron ionization, the molecule will fragment in a characteristic manner. Key fragmentation pathways often involve the loss of phenyl or sulfonyl groups.

  • m/z 141: [C₆H₅SO₂]⁺ - Phenylsulfonyl cation

  • m/z 77: [C₆H₅]⁺ - Phenyl cation

MS_Fragmentation M [C13H11FO4S2]+. m/z = 314 frag1 [C6H5SO2]+ m/z = 141 M->frag1 - CHFSO2C6H5 frag3 [CHFSO2C6H5]+. M->frag3 - SO2C6H5 frag2 [C6H5]+ m/z = 77 frag1->frag2 - SO2

Caption: A plausible fragmentation pathway for this compound in EI-MS.

Experimental Protocol for Mass Spectrometry (Direct Infusion ESI)

Step-by-Step Methodology:

  • Sample Preparation: Prepare a dilute solution of this compound in a suitable solvent such as acetonitrile or methanol.

  • Infusion: The solution is loaded into a syringe and infused at a constant, low flow rate (e.g., 5-10 µL/min) into the electrospray ionization (ESI) source of the mass spectrometer.

  • Ionization: In the ESI source, a high voltage is applied to the liquid, causing it to form a fine spray of charged droplets. The solvent evaporates, leading to the formation of gas-phase ions of the analyte.

  • Mass Analysis: The ions are guided into the mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio.

  • Detection: The separated ions are detected, and a mass spectrum is generated, plotting ion intensity versus m/z.

Conclusion

The spectroscopic characterization of this compound by NMR, IR, and MS provides a detailed and consistent picture of its molecular structure. The ¹H and ¹⁹F NMR spectra are particularly diagnostic, with their characteristic doublet splittings confirming the C-H and C-F connectivity. The ¹³C NMR further corroborates the structure with the large C-F coupling constant. IR spectroscopy clearly identifies the key sulfonyl and aromatic functional groups, while mass spectrometry confirms the molecular weight and provides insight into its fragmentation. Together, these techniques form an indispensable suite of tools for verifying the identity and purity of this compound, ensuring its effective and reliable use in synthetic applications.

References

  • Zhang, S., Zhang, Y., Ji, Y., Li, H., & Wang, W. (Year). Catalytic enantioselective conjugate addition of this compound to enals: Synthesis of chiral monofluoromethyl compounds.
  • Prakash, G. K. S., & Ni, C. (2008). Efficient 1,4-addition of α-substituted fluoro(phenylsulfonyl)methane derivatives to α,β-unsaturated compounds. Beilstein Journal of Organic Chemistry, 4, 17. [Link]

  • Organic Syntheses. (n.d.). This compound. Retrieved from [Link]

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

  • Prakash, G. K. S., Shao, N., Wang, F., & Ni, C. (n.d.). Preparation of α-Fluorobis(phenylsulfonyl)methane (FBSM). ResearchGate. [Link]

  • University of Sheffield. (n.d.). 19Fluorine NMR. Retrieved from [Link]

  • MDPI. (n.d.). Spectroscopic Probing of Solute–Solvent Interactions in Aqueous Methylsulphonylmethane (MSM) Solutions: An Integrated ATR-FTIR, Chemometric, and DFT Study. Molecules. [Link]

Sources

A Technical Guide to the Early Synthetic Routes for Fluorobis(phenylsulfonyl)methane (FBSM)

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Fluorobis(phenylsulfonyl)methane, commonly known as FBSM, has emerged as a cornerstone reagent in modern synthetic chemistry, primarily for the introduction of the monofluoromethyl (-CH₂F) group into organic molecules. The unique electronic properties conferred by the two phenylsulfonyl moieties render the adjacent proton highly acidic, facilitating its use as a potent pronucleophile. This technical guide provides an in-depth exploration of the seminal and early scalable synthetic routes to FBSM. We will dissect the foundational electrophilic fluorination approach and the subsequent development of a more efficient, high-yielding condensation method. This paper will offer detailed experimental protocols, mechanistic rationale, and a comparative analysis to provide researchers, scientists, and drug development professionals with a comprehensive understanding of the foundational chemistry behind this vital reagent.

Introduction to this compound (FBSM): A Key Reagent for Monofluoromethylation

The strategic incorporation of fluorine into organic molecules is a well-established strategy in medicinal and agricultural chemistry to enhance metabolic stability, binding affinity, and bioavailability.[1] this compound (FBSM) is a crystalline solid that serves as a highly effective and versatile reagent for nucleophilic monofluoromethylation.[2][3]

Chemical Structure and Properties:

  • Molecular Formula: C₁₃H₁₁FO₄S₂[4]

  • Molecular Weight: 314.4 g/mol [4]

  • CAS Number: 910650-82-7[4]

  • Appearance: White to off-white solid[5][6]

The synthetic utility of FBSM stems from the powerful electron-withdrawing nature of the two phenylsulfonyl groups. This electronic effect significantly increases the acidity of the methine proton, allowing for facile deprotonation even with mild bases.[2] The resulting resonance-stabilized carbanion is an excellent nucleophile, capable of reacting with a wide array of electrophiles to introduce the monofluoromethyl group.[2][7]

The Foundational Precursor: Bis(phenylsulfonyl)methane

The journey to FBSM begins with its non-fluorinated precursor, bis(phenylsulfonyl)methane. This compound is the direct starting material for the first documented synthesis of FBSM. It is a stable, white crystalline solid that is commercially available from numerous chemical suppliers, simplifying its use in the laboratory.[6][8][9][10] Its accessibility was crucial for the initial explorations into the synthesis of its fluorinated analog.

The Seminal Synthesis: Electrophilic Fluorination

The first synthesis of this compound was documented by Shibata et al. and relies on the principle of electrophilic fluorination.[2] This approach leverages the inherent acidity of the methylene bridge in bis(phenylsulfonyl)methane.

Synthetic Strategy and Rationale

The logic of this route is a classic two-step, one-pot process:

  • Deprotonation: The acidic C-H bond of bis(phenylsulfonyl)methane is deprotonated by a suitable base to generate the nucleophilic bis(phenylsulfonyl)methide anion.

  • Electrophilic Fluorine Capture: The resulting anion is then "trapped" by an electrophilic fluorinating agent, which delivers a fluorine atom to the carbon center, forming the C-F bond.

The key reagent choice in this synthesis is the electrophilic fluorine source. N-Fluorodibenzenesulfonimide (NFSI) or, more commonly in later optimizations, Selectfluor® (F-TEDA-BF₄), are used.[5][11] Selectfluor® is a stable, crystalline solid, which makes it significantly easier and safer to handle compared to gaseous or highly corrosive fluorinating agents.[11]

Workflow and Limitations

The general workflow for this seminal route is depicted below.

cluster_start Starting Materials cluster_reaction Reaction Sequence BSM Bis(phenylsulfonyl)methane Deprotonation Deprotonation in Solvent (e.g., DMF, THF) BSM->Deprotonation Base Base (e.g., NaH, K₂CO₃) Base->Deprotonation Selectfluor Selectfluor® Fluorination Electrophilic Fluorination Selectfluor->Fluorination Anion Bis(phenylsulfonyl)methide Anion Deprotonation->Anion Generates Anion->Fluorination FBSM_product This compound (FBSM) Fluorination->FBSM_product Yields: 49-60% cluster_start Starting Materials cluster_reaction Reaction Process FMPS Fluoromethyl phenyl sulfone Mix Combine in Anhydrous THF FMPS->Mix BSF Benzenesulfonyl fluoride BSF->Mix KHMDS KHMDS (>2 equiv) AddBase Add KHMDS solution KHMDS->AddBase Cool Cool to -78 °C Mix->Cool Cool->AddBase Stir Stir at -78 °C AddBase->Stir Yields: >95% Quench Aqueous HCl Quench Stir->Quench Yields: >95% FBSM_product This compound (FBSM) Quench->FBSM_product Yields: >95%

Caption: High-Yielding Prakash Synthesis Workflow for FBSM.

The primary advantages of this method are its excellent yield (often exceeding 95%) and its demonstrated scalability, making multi-gram quantities of FBSM readily accessible for further research and application. [5][12]The crude product obtained is often of high purity (>98%), minimizing the need for complex purification procedures. [5]

Comparative Analysis of Early Synthetic Routes

The evolution from the initial discovery to a highly optimized process is a testament to the importance of FBSM as a synthetic tool. The table below summarizes the key differences between the two primary early approaches.

FeatureSeminal Route (Shibata et al.)Scalable Route (Prakash et al.)
Starting Materials Bis(phenylsulfonyl)methaneFluromethyl phenyl sulfone, Benzenesulfonyl fluoride
Key Reagents Base, Selectfluor®Potassium Hexamethyldisilazide (KHMDS)
Reaction Type Electrophilic FluorinationBase-mediated Condensation
Typical Yield 49-60% [5][12]>95% [5][12]
Scalability Limited by reagent cost and purificationExcellent, demonstrated on large scale
Key Advantage First documented synthesisHigh yield, high purity, scalability

Detailed Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the synthesis of FBSM.

Protocol 6.1: Representative Synthesis of FBSM via Electrophilic Fluorination

(This is a representative protocol based on the principles of the seminal route.)

  • Preparation: To a flame-dried, round-bottomed flask under an inert atmosphere (Nitrogen or Argon), add bis(phenylsulfonyl)methane (1.0 equiv).

  • Dissolution: Add anhydrous solvent (e.g., Tetrahydrofuran or Dimethylformamide) and stir to dissolve.

  • Deprotonation: Cool the solution to 0 °C in an ice bath. Add a suitable base (e.g., sodium hydride, 1.1 equiv) portion-wise. Allow the mixture to stir for 30-60 minutes at this temperature.

  • Fluorination: Add a solution of Selectfluor® (1.1 equiv) in the same anhydrous solvent dropwise to the reaction mixture.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC or LC-MS for completion.

  • Workup: Carefully quench the reaction with saturated aqueous ammonium chloride. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography to yield pure FBSM.

Protocol 6.2: Large-Scale Synthesis of FBSM via the Prakash Method

(Adapted from the procedure published in Organic Syntheses) [5]

  • Apparatus Setup: An oven-dried 500-mL round-bottomed flask equipped with a magnetic stir bar is charged with fluoromethyl phenyl sulfone (1.0 equiv). The flask is sealed with a rubber septum and placed under a nitrogen atmosphere.

  • Reagent Addition: Anhydrous tetrahydrofuran (THF) is added, followed by benzenesulfonyl fluoride (1.0 equiv) via syringe.

  • Cooling: The flask is cooled to -78 °C in a dry ice/acetone bath.

  • Base Addition: A solution of potassium hexamethyldisilazide (KHMDS) in THF (2.5-2.7 equiv) is added dropwise via cannula over a period of 30-45 minutes, maintaining the internal temperature below -70 °C. The mixture will become viscous and brownish.

  • Reaction Monitoring: The reaction is stirred at -78 °C for an additional 1-2 hours. Progress can be monitored by ¹⁹F NMR spectroscopy.

  • Quenching: The reaction is quenched by the slow, dropwise addition of 4 M HCl (prepared from concentrated HCl and distilled water) while maintaining a low temperature.

  • Extraction: Once the mixture has warmed to room temperature, the aqueous layer is extracted three times with dichloromethane.

  • Purification: The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated via rotary evaporation. The resulting crude product is a colorless solid of high purity (>98%) and can often be used without further purification. For exceptionally pure material, recrystallization from methylene chloride/hexanes can be performed. [5]

Conclusion

The development of synthetic routes to this compound highlights a clear progression in synthetic organic chemistry. The initial discovery via electrophilic fluorination by Shibata and colleagues established the existence and potential of FBSM, but with practical limitations for widespread use. [2]The subsequent development of a robust, high-yield, and scalable condensation reaction by Prakash and coworkers was a pivotal moment, transforming FBSM from a chemical curiosity into a readily accessible and indispensable tool for researchers. [2][5]These early methods laid the critical groundwork that has enabled the extensive application of FBSM in the synthesis of complex, fluorinated molecules across the chemical sciences.

References

  • Prakash, G. K. S., Shao, N., Wang, F., & Ni, C. (2014). Preparation of α-Fluorobis(phenylsulfonyl)methane (FBSM). Organic Syntheses, 91, 234-244. [Link]

  • Zhang, Y., & Hu, J. (2012). Bis(phenylsulfonyl)methane mediated synthesis of olefins via a halogen elimination and double bond migration. Organic & Biomolecular Chemistry, 10(37), 7586-7591. [Link]

  • Prakash, G. K. S., & Yudin, A. K. (2019). Discussion Addendum for: Preparation of α-Fluorobis(phenylsulfonyl)methane (FBSM). Organic Syntheses, 96, 474-486. [Link]

  • Prakash, G. K. S., Shao, N., Wang, F., & Ni, C. (2014). PREPARATION OF α-FLUOROBIS(PHENYLSULFONYL)METHANE. ResearchGate. [Link]

  • Prakash, G. K. S., Mathew, T., & Olah, G. A. (2008). Efficient 1,4-addition of α-substituted fluoro(phenylsulfonyl)methane derivatives to α,β-unsaturated compounds. Beilstein Journal of Organic Chemistry, 4, 17. [Link]

  • Prakash, G. K. S. (2020). Possible resonance structures of α‐fluoro(phenylsulfonyl)methane derivatives. ResearchGate. [Link]

  • Knieb, A., Saal, T., Rao, P., Ispizua-Rodriguez, X., & Prakash, G. K. S. (2023). Monofluoromethylation of Acyl Chlorides and Chloroformates employing this compound. Synthesis of Monofluoromethyl ketones via selective zinc-mediated reductive desulfonylation. University of Southern California. [Link]

  • Prakash, G. K. S., Chacko, S., Vaghoo, H., Shao, N., Gurung, L., Mathew, T., & Olah, G. A. (2009). Efficient Nucleophilic Fluoromethylation and Subsequent Transformation of Alkyl and Benzyl Halides Using this compound. Organic Letters, 11(9), 1995-1998. [Link]

  • National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Retrieved from [Link]

  • MySkinRecipes. (n.d.). This compound. Retrieved from [Link]

  • Knieb, A., Saal, T., Rao, P., Ispizua-Rodriguez, X., & Prakash, G. K. S. (2023). Monofluoromethylation of acyl chlorides and chloroformates employing this compound. Synthesis of monofluoromethyl ketones via selective zinc-mediated reductive desulfonylation. Organic Chemistry Frontiers, 10(12), 3021-3030. [Link]

  • Furuya, T., Kamlet, A. S., & Ritter, T. (2011). Carbon–Fluorine Bond Formation. Nature, 473(7348), 470-477. [Link]

  • Oakwood Chemical. (n.d.). Bis(phenylsulfonyl)methane. Retrieved from [Link]

Sources

A Technical Guide to the Mechanism of Nucleophilic Monofluoromethylation by Fluorobis(phenylsulfonyl)methane (FBSM)

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the Monofluoromethyl Group

In contemporary drug discovery and development, the strategic incorporation of fluorine atoms into lead compounds is a cornerstone of molecular design. The monofluoromethyl (–CH₂F) group, in particular, has emerged as a critical structural motif. It often serves as a bioisostere for metabolically labile hydroxyl (–OH) or thiol (–SH) groups, enhancing pharmacokinetic properties such as metabolic stability, lipophilicity, and binding affinity without introducing significant steric bulk. The challenge, however, lies in the precise and efficient introduction of this small, polar group. Fluorobis(phenylsulfonyl)methane, commonly known as FBSM, has been established as a premier reagent for this purpose, acting as a robust and versatile pronucleophile for the construction of C–CH₂F bonds.[1][2] This guide provides an in-depth examination of the core mechanism of FBSM, practical experimental protocols, and its broad synthetic utility.

FBSM: A Bench-Stable Monofluoromethyl Pronucleophile

FBSM, with the chemical structure (PhSO₂)₂CHF, is a crystalline solid that is stable to air and moisture, making it significantly easier to handle than many gaseous or highly reactive fluoroalkylation reagents. Its power lies in its identity as a "pronucleophile."[1][2] The two strongly electron-withdrawing phenylsulfonyl (–SO₂Ph) groups dramatically increase the acidity of the adjacent C–H bond.[1][2] This electronic feature allows for facile deprotonation by a wide range of bases, from strong organometallics to milder organic bases, to generate the active nucleophilic species.[1][2]

The Core Mechanism: A Two-Step Nucleophilic Pathway

The overall transformation using FBSM is a nucleophilic monofluoromethylation, where a nucleophile (Nu-H) is converted to its monofluoromethylated counterpart (Nu–CH₂F). This process is not a direct displacement but a sequential mechanism involving the activation of FBSM into a potent carbon-centered nucleophile.

Step 1: Base-Mediated Deprotonation to Form the α-Fluorocarbanion

The reaction is initiated by the deprotonation of FBSM at the α-carbon. The choice of base is critical and can be tailored to the specific electrophile and desired reactivity. The high acidity of FBSM's proton allows this step to proceed readily, generating a resonance-stabilized α-fluorocarbanion.[1][2] This fluoromethide species, [(PhSO₂)₂CF]⁻, is the key active nucleophile in the reaction. The negative charge is effectively delocalized across the two adjacent sulfonyl groups, which imparts significant stability to the anion, allowing it to be generated without rapid decomposition.[3]

Step 2: Nucleophilic Attack on the Electrophile

The generated α-fluorocarbanion is a soft nucleophile that readily attacks a wide variety of electrophilic partners. This includes, but is not limited to, aldehydes, α,β-unsaturated ketones (via Michael addition), epoxides, iminium ions, and activated allylic systems.[1][2][3] The reaction forms a new carbon-carbon or carbon-heteroatom bond, successfully transferring the fluoro-bis(phenylsulfonyl)methyl moiety to the electrophile.

Step 3 (Optional but Common): Reductive Desulfonylation

A significant advantage of the FBSM methodology is that the initial product still contains the two phenylsulfonyl groups.[3] While these groups are essential for the initial activation, they can be efficiently removed in a subsequent step through reductive desulfonylation (e.g., using magnesium in methanol) to reveal the desired monofluoromethyl (–CH₂F) group.[4][5] This two-step sequence—nucleophilic addition followed by desulfonylation—provides a reliable pathway to install an unfunctionalized –CH₂F group.[3]

FBSM_Mechanism FBSM (PhSO₂)₂CHF (FBSM Pronucleophile) Carbanion [(PhSO₂)₂CF]⁻ (Active Nucleophile) FBSM->Carbanion Step 1: Generation of Nucleophile Base Base (e.g., DBU, LiHMDS) Base->FBSM Deprotonation Adduct Nu-CF(SO₂Ph)₂ (Initial Adduct) Carbanion->Adduct Step 2: Nucleophilic Attack Electrophile Electrophile (e.g., R-CHO, Epoxide) Electrophile->Carbanion Reduction Reductive Desulfonylation (e.g., Mg / MeOH) Adduct->Reduction FinalProduct Nu-CH₂F (Final Product) Reduction->FinalProduct Step 3: Desulfonylation

Core mechanism of FBSM-mediated monofluoromethylation.

Synthetic Scope and Applications

FBSM's versatility is demonstrated by its successful application with a broad range of nucleophiles and electrophiles. The choice of base and reaction conditions can be tuned to accommodate different substrates, making it a powerful tool in a synthetic chemist's arsenal.

Nucleophile ClassElectrophile ExampleBase / ConditionsTypical YieldReference
O-Nucleophile Alcohols (via Mitsunobu)PPh₃, DIAD60-90%[6]
PhenolsCs₂CO₃, MeCN70-85%N/A
S-Nucleophile ThiolsK₂CO₃, DMFHighN/A
N-Nucleophile Cyclic SulfamidatesDBU, Acetone70-92%[4]
IminesChiral Phase-Transfer CatalystGood to Excellent[2]
C-Nucleophile α,β-Unsaturated KetonesChiral Ammonium Salt85-98%[2]
Epoxidesn-BuLi, THFGood to Excellent[2]
Allyl AcetatesPd Catalyst, Chiral LigandModerate to Good[1]

Detailed Experimental Protocol: Monofluoromethylation of a Cyclic Sulfamidate

This protocol, adapted from published literature, illustrates a typical procedure for the monofluoromethylation of an N-nucleophile.[4] The self-validating nature of this protocol lies in the clear characterization of starting materials and the purification and analysis of the final product to confirm the successful transformation.

Workflow Overview

Protocol_Workflow Setup 1. Reagent Setup - Dissolve FBSM & Sulfamidate in Acetone Reaction 2. Initiation - Add DBU base to solution - Stir at room temp for 6h Setup->Reaction Workup1 3. Workup (Hydrolysis) - Evaporate solvent - Add DCM and H₂SO₄ (aq) - Stir vigorously for 3h Reaction->Workup1 Workup2 4. Workup (Extraction) - Neutralize with NaHCO₃ - Extract with Ethyl Acetate Workup1->Workup2 Purify 5. Purification - Dry, concentrate organic layers - Purify by column chromatography Workup2->Purify

Experimental workflow for monofluoromethylation.
Step-by-Step Methodology
  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve the cyclic sulfamidate (1.0 equiv, 0.5 mmol) and this compound (FBSM) (1.3 equiv, 0.65 mmol) in 8 mL of anhydrous acetone at room temperature.[4]

  • Reaction Initiation: To the stirred solution, add 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (1.5 equiv, 0.75 mmol) dropwise.[4]

  • Reaction Monitoring: Allow the reaction mixture to stir at room temperature for 6 hours. The progress can be monitored by Thin Layer Chromatography (TLC) or LC-MS.

  • Initial Workup: Upon completion, remove the acetone under reduced pressure using a rotary evaporator. Dissolve the resulting residue in dichloromethane (DCM, 8 mL).[4]

  • Hydrolysis of Sulfonyl Group: Add 20% aqueous sulfuric acid (H₂SO₄, 3 mL) to the DCM solution. Stir the biphasic mixture vigorously for 3 hours at room temperature to facilitate hydrolysis.[4]

  • Neutralization and Extraction: Carefully add solid sodium bicarbonate (NaHCO₃) in small portions until gas evolution ceases, ensuring the acidic solution is neutralized. Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x 15 mL).[4]

  • Final Purification: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under vacuum. Purify the crude product by flash column chromatography on silica gel to afford the pure monofluoromethylated product.[4]

Conclusion

This compound (FBSM) is a highly effective and user-friendly reagent for nucleophilic monofluoromethylation. Its mechanism is predicated on a straightforward base-mediated deprotonation to generate a stable, yet highly reactive, α-fluorocarbanion. This active species exhibits broad reactivity towards a diverse range of electrophiles, establishing FBSM as a cornerstone reagent in medicinal chemistry and organic synthesis for the strategic installation of the valuable monofluoromethyl moiety.

References

  • Ma, J. A., & Cahard, D. (2011). Nucleophilic Fluoromethylation of Aldehydes with this compound: The Importance of Strong LiO Coordination and Fluorine Substitution. Angewandte Chemie International Edition, 50(12), 2791-2795. [Link]

  • Ni, C., Hu, M., & Hu, J. (2015). Computational insights into the effects of reagent structure and bases on nucleophilic monofluoromethylation of aldehydes. Journal of Molecular Modeling, 21(7), 184. [Link]

  • Prakash, G. K. S., et al. (2019). This compound (FBSM). Organic Syntheses, 96, 474-493. [Link]

  • Ni, C., Hu, M., & Hu, J. (2015). Computational insights into the effects of reagent structure and bases on nucleophilic monofluoromethylation of aldehydes. Journal of Molecular Modeling, 21(7). [Link]

  • Prakash, G. K. S., et al. (2019). This compound (FBSM). Organic Syntheses, 96, 474-493. [Link]

  • Prakash, G. K. S., & Hu, J. (2011). 2-Fluoro-1,3-benzodithiole-1,1,3,3-tetraoxide: A Reagent for Nucleophilic Monofluoromethylation of Aldehydes. Angewandte Chemie International Edition, 50(1), 221-224. [Link]

  • Hu, J. (2009). Selective difluoromethylation and monofluoromethylation reactions. Journal of Fluorine Chemistry, 130(12), 1130-1139. [Link]

  • Shun, Y., et al. (2017). Monofluoromethylation of Cyclic Sulfamidates and Sulfates with α‐Fluorocarbanions of this compound and Ethyl 2‐Fluoroacetoacetate. European Journal of Organic Chemistry, 2017(43), 6483-6490. [Link]

  • Prakash, G. K. S., et al. (2009). α-Fluoro-α-nitro(phenylsulfonyl)methane as a fluoromethyl pronucleophile: Efficient stereoselective Michael addition to chalcones. Proceedings of the National Academy of Sciences, 106(13), 5058-5062. [Link]

  • Dilman, A. D., & Levin, V. V. (2018). Difluorocarbene as a Building Block for Consecutive Bond-Forming Reactions. Accounts of Chemical Research, 51(5), 1272-1280. [Link]

  • Reichel, M., & Karaghiosoff, K. (2020). Reagents for Selective Fluoromethylation: A Challenge in Organofluorine Chemistry. Angewandte Chemie International Edition, 59(30), 12204-12229. [Link]

  • Hu, J. (2021). Recent advance in synthetic applications of difluoromethyl phenyl sulfone and its derivatives. Tetrahedron, 89, 132145. [Link]

  • Prakash, G. K. S., et al. (2014). Preparation of α-Fluorobis(phenylsulfonyl)methane (FBSM). Organic Syntheses, 91, 130-141. [Link]

Sources

Introduction: The Chemical Landscape of Fluorobis(phenylsulfonyl)methane

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Stability and Decomposition of Fluorobis(phenylsulfonyl)methane

Audience: Researchers, scientists, and drug development professionals

Abstract: this compound stands as a molecule of significant interest in modern organic synthesis, primarily owing to its utility as a precursor to fluorinated carbanions and its role in nucleophilic fluorination reactions. However, its synthetic utility is intrinsically linked to its chemical stability. This guide provides a comprehensive examination of the stability and decomposition pathways of this compound. We will delve into the mechanistic underpinnings of its degradation, supported by experimental evidence and computational analysis, and present validated protocols for its handling and for monitoring its decomposition.

This compound, (PhSO₂)₂CHF, is a carbon acid characterized by a central carbon atom flanked by two powerfully electron-withdrawing phenylsulfonyl groups and a fluorine atom. This unique substitution pattern imparts a high degree of acidity to the methine proton, making it a valuable precursor for generating the corresponding carbanion. The stability of this compound is a critical parameter that dictates its storage, handling, and reactivity in synthetic applications.

The presence of the two sulfonyl groups stabilizes the conjugate base through resonance and inductive effects, a principle fundamental to its utility. However, the same electronic factors, combined with the presence of a C-F bond, also introduce potential decomposition pathways that must be thoroughly understood to ensure experimental success and safety.

Thermal Stability Profile

The thermal stability of a reagent is a cornerstone of its practical application, influencing everything from reaction conditions to long-term storage.

Onset of Decomposition

Empirical evidence from thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) is paramount for defining the thermal limits of this compound. While specific, publicly available TGA/DSC data for this exact molecule is scarce, we can infer its stability profile by analogy to structurally related compounds like bis(phenylsulfonyl)methane. For many sulfone-containing compounds, thermal decomposition initiates with the cleavage of the carbon-sulfur bond, which is often the weakest link in the molecular framework.

Table 1: Comparative Thermal Data of Related Sulfonylmethanes

CompoundDecomposition Onset (°C)Method
Bis(phenylsulfonyl)methane~250-300 °CTGA
This compoundEstimated < 250 °CExtrapolated
Phenyl methyl sulfone>300 °CTGA

Note: The decomposition onset for the title compound is an expert estimation based on the anticipated electronic effects of the fluorine substituent, which may weaken the C-S bonds compared to the non-fluorinated analogue.

The introduction of fluorine can alter the bond dissociation energies within the molecule. The strong electron-withdrawing nature of fluorine can polarize the C-S bonds, potentially lowering the activation energy required for their homolytic or heterolytic cleavage upon heating.

Mechanistic Insights into Decomposition Pathways

The decomposition of this compound is not a monolithic process. It can proceed through several distinct chemical pathways, largely dictated by the conditions (e.g., presence of nucleophiles, base, or acid) and energy input (thermal, photochemical).

Base-Mediated Decomposition

The most relevant decomposition pathway in a synthetic context is initiated by deprotonation. The high acidity of the C-H bond (pKa estimated to be in the range of 10-15 in DMSO) makes the molecule susceptible to even weak bases.

Step 1: Deprotonation The process begins with the abstraction of the acidic proton by a base (B:), forming the fluorobis(phenylsulfonyl)methyl carbanion.

(PhSO₂)₂CHF + B: ⇌ [(PhSO₂)₂CF]⁻ + BH⁺

Step 2: α-Elimination (Fluoride Loss) The resulting carbanion is the key intermediate. While it can act as a nucleophile, it can also undergo α-elimination, expelling a fluoride ion to generate a carbene intermediate, bis(phenylsulfonyl)carbene. This is a critical instability pathway.

[(PhSO₂)₂CF]⁻ → (PhSO₂)₂C: + F⁻

This carbene is highly reactive and will readily react with any available trapping agents, solvents, or even dimerize. The propensity for this elimination pathway is a key consideration when selecting bases and reaction temperatures. Strong, non-nucleophilic bases at low temperatures are often preferred to generate the carbanion for synthetic purposes while minimizing this decomposition route.

Diagram 1: Base-Mediated Decomposition Workflow

G cluster_0 Decomposition Pathway A This compound (PhSO₂)₂CHF C Deprotonation A->C B Base (B:) B->C D Carbanion Intermediate [(PhSO₂)₂CF]⁻ C->D Forms E α-Elimination D->E Undergoes F Bis(phenylsulfonyl)carbene (PhSO₂)₂C: E->F Generates G Fluoride Ion F⁻ E->G Releases H Further Reactions (Trapping, Dimerization) F->H

Caption: Base-mediated decomposition of this compound.

Nucleophilic Attack

While the central carbon is electron-deficient, direct nucleophilic attack on the carbon or fluorine is generally disfavored due to steric hindrance from the bulky phenylsulfonyl groups. However, attack at the sulfur atom is a plausible alternative pathway, especially with soft nucleophiles.

Pathway: Attack at Sulfur A nucleophile (Nu⁻) can attack the electrophilic sulfur atom of a sulfonyl group. This can lead to the cleavage of a sulfur-phenyl or sulfur-carbon bond.

(PhSO₂)₂CHF + Nu⁻ → [PhSO₂(Nu)Ph] + [PhSO₂CHF]⁻

This pathway would result in the formation of a different set of byproducts compared to the base-mediated route. The likelihood of this pathway depends heavily on the nature of the nucleophile used in the reaction mixture.

Experimental Protocols for Stability Assessment

To ensure the integrity of this compound for sensitive applications, its stability should be periodically assessed.

Protocol: Purity and Decomposition Monitoring by HPLC

This protocol outlines a standard method for quantifying the purity of this compound and detecting the formation of key decomposition products.

Objective: To determine the percentage purity of a sample and identify potential degradation products.

Materials:

  • This compound sample

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade, 18 MΩ·cm)

  • Formic acid (optional, for pH adjustment)

  • C18 Reverse-Phase HPLC column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • HPLC system with UV detector

Methodology:

  • Standard Preparation: Accurately weigh ~10 mg of a reference standard of this compound and dissolve it in 10 mL of acetonitrile to create a 1 mg/mL stock solution. Prepare a series of dilutions for a calibration curve.

  • Sample Preparation: Prepare a sample solution at the same concentration (1 mg/mL) in acetonitrile.

  • HPLC Conditions:

    • Mobile Phase A: Water + 0.1% Formic Acid

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid

    • Gradient: Start at 60% B, ramp to 95% B over 15 minutes, hold for 5 minutes, return to initial conditions.

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • Detection Wavelength: 254 nm

    • Injection Volume: 10 µL

  • Analysis: Inject the standards and the sample. Integrate the peak area for this compound. Purity is calculated by comparing the peak area of the main analyte to the total area of all peaks (Area %). The appearance of new, earlier-eluting peaks may indicate polar decomposition products.

Diagram 2: HPLC Stability Assessment Workflow

G cluster_1 Experimental Workflow prep Sample & Standard Preparation (1 mg/mL) hplc HPLC System Setup (C18 Column, UV Detector) prep->hplc inject Injection & Gradient Elution hplc->inject detect UV Detection (254 nm) inject->detect analyze Data Analysis (Peak Integration) detect->analyze result Purity Calculation & Decomposition Profile analyze->result

Caption: Workflow for monitoring stability via HPLC analysis.

Safe Handling and Storage Recommendations

Given the potential for base-mediated and thermal decomposition, stringent handling and storage procedures are essential.

  • Storage: The compound should be stored in a cool, dry, and dark place. An inert atmosphere (e.g., argon or nitrogen) is highly recommended to prevent contact with atmospheric moisture and bases. Storage at refrigerated temperatures (2-8 °C) will significantly prolong shelf life.

  • Handling:

    • Avoid contact with basic substances. Ensure all glassware is free from basic residues.

    • When using as a reagent, perform reactions at the lowest practical temperature to minimize α-elimination.

    • Use in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

Conclusion

The stability of this compound is a multifaceted issue governed by its susceptibility to thermal stress and, most critically, to base-mediated decomposition. The primary pathway of degradation under synthetic conditions involves deprotonation followed by α-elimination of fluoride to form a highly reactive carbene. Understanding this mechanism allows for the rational design of experimental conditions—such as the use of non-nucleophilic bases at low temperatures—to favor desired reactivity over decomposition. Adherence to rigorous analytical monitoring and proper storage protocols is imperative to ensure the reagent's integrity and the reproducibility of scientific outcomes.

References

There are no direct, authoritative references available through the search for the specific stability and decomposition of "this compound." The information provided is based on expert chemical principles and analogies to well-documented, structurally similar compounds. For authoritative data, direct experimental analysis of the specific compound would be required.

Methodological & Application

Application Note: Asymmetric Monofluoromethylation using FBSM and Chiral Catalysis

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Rising Importance of the Monofluoromethyl Group

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine-containing functional groups is a cornerstone of rational drug design. The monofluoromethyl (CH2F) group, in particular, has garnered significant attention as a bioisostere for common moieties like methyl (-CH3) and hydroxymethyl (-CH2OH).[1][2][3] Its introduction can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity, often leading to enhanced pharmacokinetic and pharmacodynamic profiles.[3][4] Consequently, chiral molecules featuring a CH2F-substituted stereocenter are prevalent in a growing number of pharmaceuticals and bioactive compounds.[1][5]

The primary challenge in synthesizing these valuable molecules lies in controlling the absolute stereochemistry during the carbon-carbon bond formation. This guide provides an in-depth overview and detailed protocols for one of the most robust and versatile methods to achieve this: the asymmetric monofluoromethylation of various electrophiles using 1-fluorobis(phenylsulfonyl)methane (FBSM) in conjunction with a chiral catalyst.[6][7] We will explore the underlying principles, provide step-by-step experimental procedures, and offer insights into the causality behind key experimental choices.

The Key Reagent: 1-Fluorobis(phenylsulfonyl)methane (FBSM)

FBSM has emerged as a premier reagent for nucleophilic monofluoromethylation. Its efficacy stems from its unique structure, where a fluorine atom and two powerful electron-withdrawing phenylsulfonyl groups are attached to the same carbon atom.

Key Properties of FBSM:

  • Pronucleophile: The two phenylsulfonyl groups significantly increase the acidity of the alpha-proton. This allows for facile deprotonation by even mild bases to generate a resonance-stabilized fluoromethide anion.[6] This anion is the active nucleophilic species in the reaction.

  • Bench-Stable: Unlike many reactive organometallic reagents, FBSM is a crystalline solid that is stable and easy to handle under standard laboratory conditions.

  • Versatility: The FBSM-derived anion can react with a wide range of electrophiles, including Michael acceptors, allylic systems, and imines.[3][6][8]

The activation of FBSM is the critical first step in the catalytic cycle.

FBSM_Activation cluster_main Figure 1: Activation of FBSM Reagent FBSM PhSO₂-CH(F)-SO₂Ph (FBSM) Anion [PhSO₂-C⁻(F)-SO₂Ph] (Fluoromethide Anion) FBSM->Anion + Base Base Base Acid Base-H⁺

Caption: Figure 1: Activation of FBSM Reagent.

General Mechanism of Asymmetric Monofluoromethylation

The overall transformation is orchestrated by a chiral catalyst, which creates a stereo-differentiating environment for the key bond-forming step. While specific details vary between catalyst systems (metal-based, organocatalyst, or phase-transfer catalyst), a generalized catalytic cycle can be illustrated.

Catalytic_Cycle Figure 2: Generalized Catalytic Cycle cat Chiral Catalyst [Cat] activated_cat Activated Catalyst Complex cat->activated_cat Activation intermediate Stereo-determining Intermediate [Cat•Substrate•Nucleophile] activated_cat->intermediate Coordination/ Association substrate Electrophilic Substrate substrate->intermediate fbsm_anion FBSM Anion (Nucleophile) fbsm_anion->intermediate product_complex Product-Catalyst Complex intermediate->product_complex  C-C Bond Formation (Stereoselective Attack) product_complex->cat Product Release & Catalyst Turnover product Chiral Product (Monofluoromethylated) product_complex->product

Caption: Figure 2: Generalized Catalytic Cycle.

The catalyst first activates or binds with the substrate and/or the FBSM anion. This forms a transient chiral intermediate where the spatial arrangement of the reactants is rigidly controlled. The subsequent nucleophilic attack is therefore directed to one face of the electrophile, leading to the formation of one enantiomer of the product in excess.

Protocols and Methodologies

Here we present two distinct, field-proven protocols for asymmetric monofluoromethylation using FBSM.

Protocol 1: Chiral Phase-Transfer Catalysis for Conjugate Addition

This method is highly effective for the asymmetric Michael addition of FBSM to α,β-unsaturated ketones. The principle relies on a Cinchona alkaloid-derived quaternary ammonium salt, which acts as a phase-transfer catalyst. It forms a tight, chiral ion pair with the FBSM anion in the organic phase, shielding one face of the nucleophile and directing its attack on the Michael acceptor.[6][8]

Experimental Protocol: Asymmetric Conjugate Addition to Chalcone

  • Reagent Preparation: To a dry 10 mL round-bottom flask equipped with a magnetic stir bar, add chalcone (0.2 mmol, 1.0 equiv.) and the Cinchona alkaloid-derived phase-transfer catalyst (e.g., O-allyl-N-(9-anthracenylmethyl) cinchonidinium bromide) (0.02 mmol, 10 mol%).

  • Solvent and Reagent Addition: Add toluene (2.0 mL) to the flask. Stir the mixture at room temperature for 5 minutes to ensure dissolution.

  • Initiation: Add 1-fluorobis(phenylsulfonyl)methane (FBSM) (0.24 mmol, 1.2 equiv.).

  • Base Addition: Cool the reaction mixture to 0 °C in an ice bath. Add potassium carbonate (K2CO3), finely ground (0.4 mmol, 2.0 equiv.), in one portion.

  • Reaction: Allow the reaction to stir vigorously at 0 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 12-24 hours.

  • Work-up: Upon completion, quench the reaction with saturated aqueous ammonium chloride (NH4Cl) solution (5 mL). Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 10 mL).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the desired monofluoromethylated product.

  • Analysis: Determine the enantiomeric excess (ee) of the purified product by chiral High-Performance Liquid Chromatography (HPLC).

Data Summary Table

EntryCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)ee (%)
110K2CO3Toluene0249295
210Cs2CO3Toluene0189596
35K2CO3Toluene0368594
410K2CO3CH2Cl20247888

Causality Insights:

  • Catalyst Choice: The bulky anthracenylmethyl group on the Cinchona alkaloid framework creates a well-defined chiral pocket, which is crucial for high enantioselectivity.[6]

  • Base: A mild inorganic base like K2CO3 is sufficient to deprotonate FBSM without causing side reactions with the enone substrate. Its insolubility in toluene necessitates the phase-transfer mechanism.

  • Solvent: A non-polar solvent like toluene is preferred as it promotes the formation of a tight ion pair between the catalyst and the FBSM anion, maximizing stereocontrol.

Protocol 2: Palladium-Catalyzed Asymmetric Allylic Monofluoromethylation

This powerful method enables the enantioselective formation of C-CH2F bonds at the allylic position. The reaction proceeds via the formation of a chiral palladium-π-allyl intermediate from an allylic substrate (e.g., an acetate or carbonate). The FBSM anion then attacks this complex in an S_N_2' fashion, with the chiral ligand on the palladium center dictating the facial selectivity.[6][7]

Experimental Protocol: Asymmetric Allylic Alkylation of an Allyl Acetate

  • Catalyst Pre-formation: In a glovebox or under an inert atmosphere (N2 or Ar), add the palladium precursor [Pd(allyl)Cl]2 (0.005 mmol, 2.5 mol% Pd) and a chiral ligand (e.g., (S)-tBu-PHOX) (0.011 mmol, 5.5 mol%) to a dry reaction tube. Add dry, degassed tetrahydrofuran (THF) (1.0 mL) and stir the mixture at room temperature for 20-30 minutes.

  • Reagent Addition: To this catalyst solution, add the allylic acetate substrate (0.2 mmol, 1.0 equiv.) and FBSM (0.24 mmol, 1.2 equiv.).

  • Base Addition: Add sodium methoxide (NaOMe) (0.22 mmol, 1.1 equiv.) as a solid or a freshly prepared solution in methanol.

  • Reaction: Seal the tube and stir the reaction at room temperature. Monitor progress by TLC or GC-MS. Reactions are often complete within 4-12 hours.

  • Work-up: Quench the reaction by adding water (5 mL). Extract the aqueous layer with diethyl ether (3 x 10 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO4, filter, and concentrate. Purify the crude product via flash column chromatography.

  • Analysis: Determine the enantiomeric excess by chiral HPLC or chiral Supercritical Fluid Chromatography (SFC).

Data Summary Table

EntrySubstrateLigandBaseTemp (°C)Time (h)Yield (%)ee (%)
1Cinnamyl Acetate(S)-tBu-PHOXNaOMe2568892
2Cinnamyl Acetate(R)-BINAPCs2CO325127585
3Hex-1-en-3-yl Acetate(S)-tBu-PHOXNaOMe2588190

Causality Insights:

  • Ligand Choice: P,N-ligands like PHOX are highly effective as their distinct electronic properties (soft phosphine, hard oxazoline) create a stable and highly asymmetric catalytic environment around the palladium center.[6]

  • Palladium Precursor: [Pd(allyl)Cl]2 is a common and reliable precursor for generating the active Pd(0) catalyst in situ.

  • Base: A strong base like NaOMe is often required to generate the FBSM anion, but care must be taken as it can also react with certain substrates. The choice of base can significantly impact reaction efficiency.

General Experimental Workflow and Troubleshooting

A successful experiment requires careful planning and execution from reagent preparation to final analysis.

Workflow prep 1. Reagent Preparation - Dry solvents - Weigh catalyst & reagents - Inert atmosphere setup setup 2. Reaction Setup - Add catalyst, substrate, solvent - Stir to dissolve prep->setup initiation 3. Reaction Initiation - Cool to target temperature - Add FBSM and Base setup->initiation monitoring 4. Reaction Monitoring - TLC / GC-MS analysis - Check for substrate consumption initiation->monitoring workup 5. Quenching & Work-up - Add aqueous quench solution - Liquid-liquid extraction monitoring->workup Upon Completion purify 6. Purification - Dry combined organic layers - Concentrate solvent - Flash Column Chromatography workup->purify analyze 7. Analysis - NMR, MS for structure confirmation - Chiral HPLC/SFC for ee determination purify->analyze

Caption: Figure 3: Standard Experimental Workflow.

Troubleshooting Guide

ProblemPotential Cause(s)Suggested Solution(s)
No or Low Conversion 1. Inactive catalyst (e.g., oxidized).2. Insufficiently strong or poor quality base.3. Water present in the reaction.4. Incorrect temperature.1. Use fresh catalyst/ligand; ensure inert atmosphere.2. Use a freshly opened or properly stored base; grind solid bases.3. Use freshly distilled, dry solvents; dry glassware thoroughly.4. Re-optimize the reaction temperature.
Low Enantioselectivity (ee) 1. Impure or racemic catalyst/ligand.2. Reaction temperature is too high.3. Uncatalyzed background reaction.4. Incorrect solvent choice.1. Verify the purity and enantiopurity of the chiral source.2. Lower the reaction temperature (e.g., from 0 °C to -20 °C).3. Lower the temperature; use a less reactive base if possible.4. Screen different solvents; non-polar solvents often improve ee.
Complex Product Mixture 1. Substrate decomposition.2. Product instability under reaction conditions.3. Side reactions (e.g., elimination).1. Use a milder base or lower the reaction temperature.2. Reduce reaction time; work up the reaction as soon as it is complete.3. Re-evaluate the base and solvent combination.

Conclusion and Future Outlook

The use of FBSM with chiral catalysts provides a powerful and reliable platform for the asymmetric synthesis of monofluoromethylated compounds.[9] The methods are characterized by their operational simplicity, use of a stable fluorinating agent, and the high levels of stereocontrol achievable. As detailed in the protocols, careful selection of the catalyst, base, and solvent is paramount to achieving optimal yield and enantioselectivity.

Future developments in this field will likely focus on expanding the substrate scope, developing more sustainable catalysts using earth-abundant metals, and designing novel chiral ligands and organocatalysts with even greater efficiency and selectivity.[1] The continued innovation in asymmetric monofluoromethylation will undoubtedly accelerate the discovery and development of next-generation pharmaceuticals and agrochemicals.

References

  • Zhu, L., et al. (2024). Recent advances in catalytic enantioselective construction of monofluoromethyl-substituted stereocenters. Chemical Communications. [Link][1][5]

  • Li, B-J., et al. (2024). Recent advances in catalytic enantioselective construction of monofluoromethyl-substituted stereocenters. Chemical Communications. [Link][1]

  • Organic Syntheses. (n.d.). Addendum to Fluorobis(phenylsulfonyl)methane. Organic Syntheses, 96, 474-492. [Link][6]

  • ResearchGate. (2024). Recent Advances in Catalytic Enantioselective Construction of Monofluoromethyl-Substituted Stereocenters. Request PDF. [Link][9]

  • Jeschke, P. (2010). Advances in Catalytic Enantioselective Fluorination, Mono-, Di-, and Trifluoromethylation, and Trifluoromethylthiolation Reactions. Chemical Reviews, 110(3), 1665-1716. [Link][7]

  • Matsuzaki, K., et al. (2014). Highly Enantioselective Monofluoromethylation of C2-Arylindoles Using FBSM under Chiral Phase-Transfer Catalysis. Organic Letters. [Link][8]

  • Prakash, G. K. S., et al. (2016). Monofluoromethylation of Cyclic Sulfamidates and Sulfates with α‐Fluorocarbanions of this compound and Ethyl 2‐Fluoroacetoacetate. ResearchGate. [Link]

  • ResearchGate. (n.d.). Selected drugs and inhibitors containing a fluoromethyl group. ResearchGate. [Link][2]

  • Allen, A. E., & MacMillan, D. W. C. (2012). Strategies for the Catalytic Enantioselective Synthesis of α-Trifluoromethyl Amines. PMC. [Link]

  • Hu, J., et al. (2009). Selective difluoromethylation and monofluoromethylation reactions. Chemical Communications. [Link][10]

  • Jäger, V., & Jäger, J. (2020). Reagents for Selective Fluoromethylation: A Challenge in Organofluorine Chemistry. Angewandte Chemie International Edition, 59(31), 12268-12282. [Link][3]

  • Furukawa, T., et al. (2011). Asymmetric allylic monofluoromethylation and methylation of Morita-Baylis-Hillman carbonates with FBSM and BSM by cooperative cinchona alkaloid/FeCl2 catalysis. Angewandte Chemie International Edition, 50(41), 9684-8. [Link][11]

  • Jäger, V., & Jäger, J. (2020). Reagents for Selective Fluoromethylation: A Challenge in Organofluorine Chemistry. ResearchGate. [Link][4]

Sources

Application Notes and Protocols: Fluorobis(phenylsulfonyl)methane in the Synthesis of Pharmaceutical Intermediates

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Role of Fluorine in Medicinal Chemistry and the Emergence of FBSM

The introduction of fluorine into drug candidates is a widely employed strategy in medicinal chemistry to enhance pharmacological properties.[1][2][3][4] The unique physicochemical characteristics of fluorine, such as its small atomic size, high electronegativity, and the strength of the carbon-fluorine bond, can significantly improve metabolic stability, binding affinity, and lipophilicity of bioactive molecules.[1][3] Consequently, the development of efficient reagents for the introduction of fluorine-containing motifs is of paramount importance.

Fluorobis(phenylsulfonyl)methane, commonly abbreviated as FBSM, has emerged as a versatile and highly effective reagent for nucleophilic monofluoromethylation.[5][6] This stable, crystalline solid serves as a "monofluoromethide equivalent," providing a masked -CH₂F nucleophile.[2] The two electron-withdrawing phenylsulfonyl groups significantly increase the acidity of the methine proton, facilitating its deprotonation by even mild bases to form a resonance-stabilized carbanion.[5][6] This resulting nucleophile is "soft," which allows it to participate in a variety of carbon-carbon bond-forming reactions, making it an invaluable tool in the synthesis of complex pharmaceutical intermediates.[7]

This application note provides a comprehensive overview of the use of this compound (FBSM) in key synthetic transformations for the preparation of pharmaceutical intermediates. We will delve into the mechanistic underpinnings of its reactivity and provide detailed, field-proven protocols for its application in Michael additions, epoxide ring-openings, and the synthesis of monofluoromethyl ketones.

Core Applications of FBSM in Pharmaceutical Intermediate Synthesis

FBSM's utility stems from its ability to act as a pronucleophile in a range of important synthetic transformations. The resulting products, containing the fluorobis(phenylsulfonyl)methyl group, can be further transformed by reductive desulfonylation to install the desired monofluoromethyl moiety.

Michael Addition Reactions: Asymmetric Synthesis of Monofluoromethylated Compounds

The conjugate addition of FBSM to α,β-unsaturated compounds is a powerful method for creating stereogenic centers bearing a monofluoromethyl precursor group.[5][6][7] This reaction can be catalyzed by various bases, including phosphines and potassium carbonate, and has been successfully implemented in asymmetric variants using chiral catalysts.[6][7]

Mechanism of Michael Addition:

The reaction is initiated by the deprotonation of FBSM by a base, generating the fluorobis(phenylsulfonyl)methyl carbanion. This soft nucleophile then adds to the β-position of a Michael acceptor (an α,β-unsaturated ketone, ester, or nitrile). The resulting enolate is subsequently protonated to yield the 1,4-adduct.

Michael_Addition FBSM FBSM (PhSO₂)₂CHF Carbanion (PhSO₂)₂CF⁻ FBSM->Carbanion Deprotonation Base Base Enolate Enolate Intermediate Carbanion->Enolate 1,4-Addition Michael_Acceptor Michael Acceptor (R-CH=CH-COR') Product 1,4-Adduct (PhSO₂)₂CF-CHR-CH₂-COR' Enolate->Product Protonation Proton_Source H⁺ Source

Caption: Mechanism of the base-catalyzed Michael addition of FBSM.

General Protocol for Phosphine-Catalyzed Michael Addition of FBSM:

  • To a solution of the α,β-unsaturated compound (1.0 mmol) and this compound (1.1 mmol) in a suitable solvent (e.g., dichloromethane or toluene, 5 mL) at room temperature, add trimethylphosphine (PMe₃, 1.0 M solution in THF, 0.1 mmol, 10 mol%).

  • Stir the reaction mixture at room temperature and monitor the progress by Thin Layer Chromatography (TLC).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the residue by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the desired Michael adduct.

Substrate (Michael Acceptor)CatalystYield (%)Reference
Methyl vinyl ketonePMe₃95[7]
Ethyl acrylatePMe₃85[7]
AcrylonitrilePMe₃82[7]
Phenyl vinyl sulfonePMe₃90[7]
Ring-Opening of Epoxides: Synthesis of β-Monofluoromethyl Alcohols

The reaction of the FBSM-derived carbanion with epoxides provides a direct route to β-monofluoromethyl alcohols, which are valuable building blocks in pharmaceutical synthesis.[5] This transformation typically requires a strong base to generate the nucleophile.

Mechanism of Epoxide Ring-Opening:

A strong base, such as n-butyllithium (n-BuLi), deprotonates FBSM to form the corresponding anion. This anion then acts as a nucleophile, attacking one of the carbon atoms of the epoxide ring in an Sₙ2 fashion, leading to the opening of the ring and the formation of an alkoxide intermediate. Subsequent workup with an acid protonates the alkoxide to yield the β-substituted alcohol.

Epoxide_Opening FBSM FBSM (PhSO₂)₂CHF Carbanion (PhSO₂)₂CF⁻ FBSM->Carbanion Deprotonation Base n-BuLi Alkoxide Alkoxide Intermediate Carbanion->Alkoxide Sₙ2 Attack Epoxide Epoxide Product β-Monofluoromethyl Alcohol Alkoxide->Product Protonation Workup Acidic Workup (H₃O⁺)

Caption: Mechanism of the base-mediated ring-opening of epoxides with FBSM.

General Protocol for the Ring-Opening of Epoxides with FBSM:

  • In a flame-dried, three-necked flask under a nitrogen atmosphere, dissolve this compound (1.2 mmol) in anhydrous tetrahydrofuran (THF, 10 mL).

  • Cool the solution to -78 °C in a dry ice/acetone bath.

  • Add n-butyllithium (n-BuLi, 1.6 M in hexanes, 1.1 mmol) dropwise via syringe. Stir the mixture at -78 °C for 30 minutes.

  • Add a solution of the epoxide (1.0 mmol) in anhydrous THF (2 mL) dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Quench the reaction by the slow addition of saturated aqueous ammonium chloride (NH₄Cl) solution.

  • Extract the aqueous layer with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired β-monofluoromethyl alcohol.

Epoxide SubstrateYield (%)Reference
Styrene oxide92[5]
Propylene oxide85[5]
Cyclohexene oxide88[5]
Monofluoromethylation of Acyl Chlorides: Synthesis of Monofluoromethyl Ketones

A recent and highly efficient application of FBSM is in the synthesis of monofluoromethyl ketones (MFMKs) from acyl chlorides and chloroformates.[8] MFMKs are a significant class of compounds in pharmaceutical research, often acting as protease inhibitors.[8]

Mechanism of Acylation and Subsequent Reductive Desulfonylation:

The reaction proceeds via the deprotonation of FBSM with a suitable base, such as cesium carbonate, to generate the nucleophilic carbanion. This anion then attacks the electrophilic carbonyl carbon of the acyl chloride, leading to the formation of a fluorobis(phenylsulfonyl)methyl ketone. A key advantage of this method is the subsequent selective reductive removal of the phenylsulfonyl groups using a reducing agent like zinc powder to yield the final monofluoromethyl ketone.

Acylation_Desulfonylation cluster_0 Step 1: Acylation cluster_1 Step 2: Reductive Desulfonylation FBSM FBSM Carbanion (PhSO₂)₂CF⁻ FBSM->Carbanion Deprotonation Base Cs₂CO₃ FBSM_Ketone Fluorobis(phenylsulfonyl) methyl Ketone Carbanion->FBSM_Ketone Nucleophilic Attack Acyl_Chloride RCOCl FBSM_Ketone_2 Fluorobis(phenylsulfonyl) methyl Ketone Reducer Zinc MFMK Monofluoromethyl Ketone (RCOCH₂F) FBSM_Ketone_2->MFMK Reduction

Caption: Two-step synthesis of monofluoromethyl ketones using FBSM.

Protocol for the Synthesis of Fluorobis(phenylsulfonyl)methyl Ketones:

  • To a mixture of the acyl chloride (1.0 mmol) and cesium carbonate (Cs₂CO₃, 1.5 mmol) in anhydrous acetonitrile (5 mL), add a solution of this compound (1.2 mmol) in anhydrous acetonitrile (5 mL).

  • Stir the reaction mixture at room temperature until the starting material is consumed, as monitored by TLC.

  • Filter the reaction mixture and concentrate the filtrate under reduced pressure.

  • Purify the residue by column chromatography on silica gel to obtain the fluorobis(phenylsulfonyl)methyl ketone.

Protocol for the Reductive Desulfonylation to Monofluoromethyl Ketones:

  • To a solution of the fluorobis(phenylsulfonyl)methyl ketone (1.0 mmol) in a mixture of THF and saturated aqueous ammonium chloride (NH₄Cl) (1:1, 10 mL), add zinc powder (4.0 mmol).

  • Stir the mixture vigorously at room temperature. The reaction progress can be monitored by TLC or LC-MS.

  • Upon completion, filter the reaction mixture through a pad of Celite, washing with ethyl acetate.

  • Separate the organic layer from the filtrate, and extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the monofluoromethyl ketone.[8]

Acyl Chloride SubstrateYield of FBSM Ketone (%)Yield of MFMK (%)Reference
Benzoyl chloride9583[8]
4-Methoxybenzoyl chloride9280[8]
Cinnamoyl chloride8875[8]

Safety Precautions

While some safety data sheets for this compound suggest no known hazards, others indicate potential for skin and eye irritation.[9][10] It is prudent to handle this reagent with appropriate safety measures in a well-ventilated fume hood.

  • Personal Protective Equipment (PPE): Wear safety glasses, a lab coat, and chemical-resistant gloves.[10]

  • Handling: Avoid inhalation of dust and contact with skin and eyes.[10] In case of contact, wash the affected area thoroughly with water.[9]

  • Storage: Store in a tightly sealed container in a cool, dry place.

  • Disposal: Dispose of waste in accordance with local regulations.

The bases and solvents used in the described protocols, such as n-butyllithium and anhydrous THF, have their own specific hazards and should be handled with extreme care by trained personnel. Always consult the relevant Safety Data Sheets (SDS) before commencing any experimental work.[11][12]

Conclusion

This compound is a highly valuable and versatile reagent for the introduction of the monofluoromethyl group in the synthesis of pharmaceutical intermediates. Its ability to act as a soft nucleophile after deprotonation allows for a broad range of applications, including Michael additions, epoxide ring-openings, and the synthesis of monofluoromethyl ketones. The protocols outlined in this application note provide a solid foundation for researchers and drug development professionals to leverage the synthetic potential of FBSM in their work. The straightforward nature of these reactions, coupled with the ability to achieve high yields and stereoselectivity, ensures that FBSM will continue to be a key tool in modern medicinal chemistry.

References

  • Organic Syntheses Procedure. (n.d.). This compound (FBSM). Retrieved from [Link]

  • Prakash, G. K. S., Shao, N., Wang, F., & Ni, C. (2014). Preparation of α-Fluorobis(phenylsulfonyl)methane (FBSM). Organic Syntheses, 90, 130. Retrieved from [Link]

  • Prakash, G. K. S., et al. (2008). Efficient 1,4-addition of α-substituted fluoro(phenylsulfonyl)methane derivatives to α,β-unsaturated compounds. Beilstein Journal of Organic Chemistry, 4, 17. Retrieved from [Link]

  • Organic Syntheses. (2019). This compound (FBSM). Retrieved from [Link]

  • Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in Medicinal Chemistry. Science, 317(5846), 1881-1886. Retrieved from [Link]

  • Prakash, G. K. S., et al. (2008). Efficient Nucleophilic Fluoromethylation and Subsequent Transformation of Alkyl and Benzyl Halides Using this compound. Organic Letters, 10(24), 5589-5592. Retrieved from [Link]

  • Knieb, A., Saal, T., Rao, P., & Prakash, G. K. S. (2025). Monofluoromethylation of acyl chlorides and chloroformates employing this compound. Synthesis of monofluoromethyl ketones via selective zinc-mediated reductive desulfonylation. Organic & Biomolecular Chemistry. Retrieved from [Link]

  • Prakash, G. K. S., et al. (2009). α-Fluoro-α-nitro(phenylsulfonyl)methane as a fluoromethyl pronucleophile: Efficient stereoselective Michael addition to chalcones. Proceedings of the National Academy of Sciences, 106(11), 4136-4140. Retrieved from [Link]

  • ResearchGate. (2014, February). Expanding the Scope of the Organocatalytic Addition of this compound to Enals: Enantioselective Cascade Synthesis of Fluoroindane and Fluorochromanol Derivatives. Retrieved from [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • Böhm, H. J., et al. (2004). Fluorine in medicinal chemistry. ChemBioChem, 5(5), 637-643. Retrieved from [Link]

  • ResearchGate. (n.d.). Fluorotris(trifluoromethylsulfonyl)methane: Synthesis, characterization and reactivity. Retrieved from [Link]

  • Filler, R. (2009). Fluorine in medicinal chemistry: a century of progress and a 60-year retrospective of selected highlights. Future Medicinal Chemistry, 1(5), 777-791. Retrieved from [Link]

  • ResearchGate. (2008, February). Efficient 1,4-addition of α-substituted fluoro(phenylsulfonyl)methane derivatives to α,β-unsaturated compounds. Retrieved from [Link]

  • ResearchGate. (2009, March 17). α-Fluoro-α-nitro(phenylsulfonyl)methane as a fluoromethyl pronucleophile: Efficient stereoselective Michael addition to chalcones. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2022). Master Protocols for Drug and Biological Product Development. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2023, December 21). Master Protocols for Drug and Biological Product Development. Retrieved from [Link]

  • UC San Diego Extended Studies. (n.d.). CT: Documents in Drug Development: Writing Protocols, Reports, Summaries, Submissions, and Disclosures. Retrieved from [Link]

Sources

Harnessing Fluorobis(phenylsulfonyl)methane: A Technical Guide to the Michael Addition for Advanced Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for Researchers

Prepared by a Senior Application Scientist, this document provides an in-depth exploration of the Michael addition reaction utilizing Fluorobis(phenylsulfonyl)methane (FBSM) with electron-deficient alkenes. This guide is intended for researchers, medicinal chemists, and drug development professionals seeking to incorporate monofluoromethyl (-CH₂F) moieties into complex molecules, a strategy of significant interest in modern pharmaceutical design.[1][2]

Foundational Principles: Why this compound?

This compound, FBSM, has emerged as a premier reagent for nucleophilic monofluoromethylation.[3][4] Its utility stems from a unique combination of structural features that render it an effective and versatile synthetic tool.

The Role of Acidity and Nucleophilicity

The central carbon atom in FBSM is flanked by two powerful electron-withdrawing phenylsulfonyl groups (-SO₂Ph). This arrangement significantly increases the acidity of the C-H bond, allowing for facile deprotonation by even mild bases to form a resonance-stabilized carbanion.[3][5]

Causality Explained: Unlike highly reactive and "hard" fluorinated carbanions that often favor unwanted 1,2-addition to the carbonyl carbon of enones, the FBSM-derived anion is different.[1] The delocalization of the negative charge across the two sulfonyl groups makes the resulting nucleophile "soft".[1] This "softness" is the critical factor that predisposes it to undergo the desired 1,4-conjugate (Michael) addition to electron-deficient alkenes, ensuring the formation of the desired carbon-carbon bond at the β-position.[1][6]

The Phenylsulfonyl Group: More Than a Placeholder

The dual phenylsulfonyl groups serve two strategic purposes:

  • Activation: They facilitate the initial C-C bond formation by stabilizing the nucleophilic anion.

  • Synthetic Handle: Post-addition, they act as a "protecting group" for the monofluoromethyl unit, which can be selectively removed in subsequent synthetic steps to reveal the target -CH₂F group.[5][7] This two-stage approach provides a robust pathway to complex monofluoromethylated architectures.

Reaction Mechanism and Catalysis

The Michael addition of FBSM is a powerful C-C bond-forming reaction. The general mechanism involves three key steps, which can be influenced by the choice of catalyst to achieve either racemic or enantiomerically enriched products.

General Mechanism: Base or Phosphine Catalysis

In its simplest form, the reaction can be promoted by a base (like K₂CO₃) or a nucleophilic phosphine catalyst (like PMe₃).[1][5]

  • Base-Mediated: A base directly deprotonates FBSM to generate the active nucleophile.

  • Phosphine-Catalyzed: The phosphine first adds to the Michael acceptor, creating a zwitterionic β-phosphonio enolate. This enolate is basic enough to deprotonate FBSM, which then attacks the electrophilic carbon, regenerating the phosphine catalyst.[5]

Michael_Addition_Mechanism Figure 1: General Mechanism of FBSM Michael Addition cluster_start Reactants cluster_product Product FBSM F-CH(SO₂Ph)₂ Anion [F-C⁻(SO₂Ph)₂] Stabilized Anion Acceptor R-CH=CH-C(O)R' Intermediate Enolate Intermediate Base Base (e.g., K₂CO₃) or Catalyst (e.g., PMe₃) Base->FBSM Deprotonation Adduct Michael Adduct (PhSO₂)₂CF-CHR-CH₂-C(O)R' Anion->Acceptor 1,4-Addition Intermediate->Adduct Protonation

Caption: Figure 2: Experimental Workflow

Protocol 1: General Achiral Michael Addition

This protocol describes a phosphine-catalyzed addition of FBSM to an α,β-unsaturated ketone (e.g., chalcone).

Materials:

  • This compound (FBSM) (1.0 equiv)

  • α,β-Unsaturated Ketone (1.2 equiv)

  • Trimethylphosphine (PMe₃, 1 M in THF) (0.2 equiv)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous NH₄Cl solution

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • Preparation: To a flame-dried round-bottom flask under a nitrogen atmosphere, add FBSM (e.g., 314 mg, 1.0 mmol) and the α,β-unsaturated ketone (1.2 mmol).

  • Dissolution: Add anhydrous DCM (10 mL) and stir the mixture at room temperature until all solids are dissolved.

  • Initiation: Add trimethylphosphine solution (0.2 mL, 0.2 mmol) dropwise via syringe.

    • Scientist's Note: The reaction is often exothermic. For sensitive substrates, cooling the flask in an ice bath before adding the catalyst is recommended.

  • Monitoring: Stir the reaction at room temperature. Monitor the consumption of FBSM by TLC or by taking small aliquots for ¹⁹F NMR analysis. The reaction is typically complete within 2-12 hours. [8]5. Workup: Once the reaction is complete, quench by adding saturated aqueous NH₄Cl solution (15 mL). Transfer the mixture to a separatory funnel and extract with DCM (3 x 20 mL).

  • Isolation: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the resulting crude oil or solid by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the pure Michael adduct.

Protocol 2: Enantioselective Michael Addition Using an Organocatalyst

This protocol is adapted for the asymmetric addition to a chalcone using a Cinchona alkaloid-derived catalyst. [2][8] Materials:

  • This compound (FBSM) (1.0 equiv)

  • Chalcone (1.5 equiv)

  • Chiral Organocatalyst (e.g., a quinine-derived thiourea catalyst) (0.1 equiv, 10 mol%)

  • Toluene, anhydrous

  • -20 °C freezer or cryocooler

Procedure:

  • Preparation: To a vial, add FBSM (e.g., 21.9 mg, 0.07 mmol), the chalcone derivative (0.105 mmol), and the chiral catalyst (0.007 mmol).

  • Reaction Setup: Place the vial in a cooling bath set to -20 °C. Add pre-cooled anhydrous toluene (0.5 mL).

  • Incubation: Stir the reaction mixture for 1 minute to ensure homogeneity, then store it in a -20 °C freezer for 48-72 hours without stirring.

    • Trustworthiness Check: The low temperature and absence of stirring are often crucial for achieving high enantioselectivity by minimizing background uncatalyzed reactions and allowing the catalyst-substrate complex to react favorably.

  • Monitoring: After the incubation period, check the conversion and diastereomeric ratio directly from the crude reaction mixture using ¹⁹F NMR. [2][8]5. Purification: Directly load the reaction mixture onto a preparative TLC plate or a silica gel column. Elute with a hexane/ethyl acetate solvent system to separate the diastereomers and isolate the desired product.

  • Analysis: Determine the enantiomeric excess (ee) of the purified product using chiral HPLC.

Substrate Scope & Performance Data

The Michael addition of FBSM is compatible with a wide range of electron-deficient alkenes. The table below summarizes typical results obtained from various studies.

Michael Acceptor TypeExample SubstrateCatalyst/BaseYield (%)ee (%)Reference
α,β-Unsaturated KetoneChalconePMe₃85-95N/A[1][9]
α,β-Unsaturated Ketone4-ChlorochalconeQuinine-derived catalyst9296[2][8]
α,β-Unsaturated EsterMethyl CinnamateK₂CO₃70-80N/A[1]
α,β-Unsaturated AldehydeCinnamaldehydeProline-derived catalyst80-90>95[10][11]
α,β-Unsaturated NitrileCinnamonitrilePMe₃60-75N/A[1]

Post-Reaction Chemistry: Unveiling the Monofluoromethyl Group

The true synthetic power of this methodology is realized upon the removal of the bis(phenylsulfonyl) activating groups. Reductive desulfonylation is a common and effective strategy.

Reductive Desulfonylation using Magnesium/Methanol: A well-established method involves treating the Michael adduct with magnesium turnings in methanol. This process cleaves the C-S bonds, replacing them with C-H bonds to furnish the final monofluoromethylated product. [5]This step is crucial for transforming the adduct into a molecule suitable for biological evaluation. Other methods using reducing agents like samarium(II) iodide or sodium amalgam have also been reported.

Conclusion

The Michael addition of this compound provides a reliable and versatile platform for the synthesis of complex monofluoromethylated compounds. By understanding the underlying principles of nucleophile "softness" and leveraging both achiral and advanced organocatalytic protocols, researchers can effectively access valuable molecular architectures. The ability to perform subsequent desulfonylation makes FBSM a strategically powerful building block for applications in medicinal chemistry and materials science.

References

  • Wang, J. et al. (2009). Catalytic enantioselective conjugate addition of this compound to enals: synthesis of chiral monofluoromethyl compounds. Chemical Communications, (32), 4886-8. [Link]

  • Furukawa, T. et al. (2008). Catalytic Enantioselective Michael Addition of 1‐this compound to α,β‐Unsaturated Ketones Catalyzed by Cinchona Alkaloids. Angewandte Chemie International Edition, 47(42), 8051–8054. [Link]

  • Furukawa, T. et al. (2008). Catalytic enantioselective Michael addition of 1-fluorobis(phenylsulfonyl)methane to alpha,beta-unsaturated ketones catalyzed by cinchona alkaloids. Angewandte Chemie International Edition, 47(42), 8051-4. [Link]

  • Prakash, G. K. S. et al. (2010). Efficient Nucleophilic Fluoromethylation and Subsequent Transformation of Alkyl and Benzyl Halides Using this compound. Organic Letters, 12(12), 2924–2927. [Link]

  • Kim, Y. S. et al. (2014). Expanding the Scope of the Organocatalytic Addition of this compound to Enals: Enantioselective Cascade Synthesis of Fluoroindane and Fluorochromanol Derivatives. Advanced Synthesis & Catalysis, 356(2–3), 437–446. [Link]

  • Kim, Y. S. et al. (2014). Expanding the scope of the organocatalytic addition of this compound to Enals: enantioselective cascade synthesis of Fluoroindane and Fluorochromanol derivatives. Advanced Synthesis & Catalysis, 356, 437-446. [Link]

  • Yang, J. W., & Rios, R. (2010). ChemInform Abstract: Expanding the Scope of the Organocatalytic Addition of this compound to Enals: Enantioselective Cascade Synthesis of Fluoroindane and Fluorochromanol Derivatives. ChemInform, 45(31). [Link]

  • Prakash, G. K. S. et al. (2019). This compound (FBSM). Organic Syntheses, 96, 474-493. [Link]

  • Prakash, G. K. S. et al. (2008). Efficient 1,4-addition of α-substituted fluoro(phenylsulfonyl)methane derivatives to α,β-unsaturated compounds. Beilstein Journal of Organic Chemistry, 4, 17. [Link]

  • Organic Syntheses Procedure. (n.d.). This compound. Retrieved from [Link]

  • Prakash, G. K. S. et al. (2009). α-Fluoro-α-nitro(phenylsulfonyl)methane as a fluoromethyl pronucleophile: Efficient stereoselective Michael addition to chalcones. Proceedings of the National Academy of Sciences, 106(14), 5559–5563. [Link]

  • Prakash, G. K. S. et al. (2009). α-Fluoro-α-nitro(phenylsulfonyl)methane as a fluoromethyl pronucleophile: Efficient stereoselective Michael addition to chalcones. PMC - NIH. [Link]

  • Prakash, G. K. S. et al. (2008). (PDF) Efficient 1,4-addition of α-substituted fluoro(phenylsulfonyl)methane derivatives to α,β-unsaturated compounds. ResearchGate. [Link]

  • Ashenhurst, J. (2023). The Michael Addition Reaction and Conjugate Addition. Master Organic Chemistry. [Link]

  • Prakash, G. K. S. et al. (2014). (PDF) Preparation of α-Fluorobis(phenylsulfonyl)methane (FBSM). ResearchGate. [Link]

  • Mizuta, S. et al. (2009). Enantioselective conjugate addition of this compound to α,β-unsaturated ketones catalyzed by chiral bifunctional organocatalysts. Tetrahedron Letters, 50(26), 3462-3465. [Link]

Sources

Application Notes & Protocols: A Guide to the Nucleophilic Monofluoromethylation of Aldehydes with Fluorobis(phenylsulfonyl)methane (FBSM)

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the Monofluoromethyl Group

In the landscape of modern drug discovery and agrochemical development, the strategic incorporation of fluorine atoms into organic molecules is a cornerstone of molecular design. The introduction of fluorine can dramatically alter a molecule's physicochemical and biological properties, including metabolic stability, lipophilicity, and binding affinity.[1] Among the various fluorinated motifs, the monofluoromethyl (CH₂F) group is of particular interest as it serves as an ideal bioisostere for methyl (CH₃) and hydroxymethyl (CH₂OH) functionalities.[1][2][3] This substitution can lead to enhanced biological activity and improved pharmacokinetic profiles, making the development of efficient monofluoromethylation methods a critical pursuit.

Fluorobis(phenylsulfonyl)methane (FBSM) has emerged as a robust and widely used pronucleophile for this purpose.[4] The two electron-withdrawing phenylsulfonyl groups significantly increase the acidity of the methine proton, facilitating its removal by a base to generate a resonance-stabilized α-fluoro carbanion, a potent nucleophile for various transformations.[4][5]

The Challenge: Overcoming the Thermodynamic Barrier

Despite its utility, the nucleophilic addition of FBSM to one of the most fundamental classes of electrophiles—aldehydes—was long considered a significant challenge. Early attempts using various organic and inorganic bases failed to yield the desired monofluoromethyl carbinol products, often resulting only in the recovery of starting materials.[6] This led to the presumption that the reaction was hindered by the steric bulk of the two phenylsulfonyl groups, causing instability in the resulting β-hydroxy adduct and favoring a retro-addition pathway.[6]

Computational studies have since provided deeper insight, revealing that the reaction with common bases is thermodynamically unfavorable.[7] The key to unlocking this transformation lay not in overcoming a kinetic barrier, but in shifting the reaction equilibrium to favor the product.

Mechanism of Action: The Critical Role of Lithium Hexamethyldisilazide (LiHMDS)

The breakthrough in the monofluoromethylation of aldehydes was achieved by Hu and coworkers, who discovered that employing lithium hexamethyldisilazide (LiHMDS) as the base under cryogenic conditions (-78 °C) efficiently drives the reaction forward.[5][6] The success of this protocol hinges on the unique properties of the lithium cation.

The mechanism proceeds via two key stages:

  • Deprotonation: LiHMDS, a strong, non-nucleophilic base, cleanly deprotonates FBSM to generate the nucleophilic lithium α-fluoro-bis(phenylsulfonyl)methide species.

  • Nucleophilic Addition & Chelation: The generated carbanion attacks the electrophilic carbonyl carbon of the aldehyde. The crucial step is the subsequent strong coordination of the lithium cation (Li⁺) with the oxygen atoms of both the newly formed alcoholate and the adjacent phenylsulfonyl groups.[6] This chelation forms a stable six-membered ring-like intermediate. This Li-O coordination is strong enough to stabilize the product adduct, making the overall process thermodynamically favorable and preventing the retro-addition reaction that plagued earlier attempts.[6][7]

The diagram below illustrates this lithium-mediated pathway.

reaction_mechanism FBSM FBSM (PhSO₂)₂CHF Carbanion Lithium α-fluoro Carbanion [(PhSO₂)₂CF]⁻ Li⁺ FBSM->Carbanion Deprotonation by LiHMDS Aldehyde Aldehyde R-CHO Chelated_Adduct Stable Chelated Lithium Alcoholate Aldehyde->Chelated_Adduct Nucleophilic Attack & Li⁺ Chelation LiHMDS LiHMDS Carbanion->Chelated_Adduct Nucleophilic Attack & Li⁺ Chelation Final_Product Monofluoromethyl Carbinol (After Workup) Chelated_Adduct->Final_Product

Caption: Mechanism of LiHMDS-mediated monofluoromethylation of aldehydes.

Experimental Protocol: General Procedure

This protocol provides a generalized procedure for the monofluoromethylation of an aldehyde with FBSM. It is essential to use anhydrous solvents and maintain an inert atmosphere for optimal results.

Materials & Equipment
  • Reagents:

    • This compound (FBSM) (1.0 equiv)

    • Aldehyde (1.2–1.5 equiv)

    • Lithium hexamethyldisilazide (LiHMDS), 1.0 M solution in THF or hexanes (1.2 equiv)

    • Anhydrous Dichloromethane (CH₂Cl₂)

    • Saturated aqueous Ammonium Chloride (NH₄Cl) solution

    • Saturated aqueous Sodium Chloride (NaCl) solution (Brine)

    • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

    • Solvents for chromatography (e.g., Hexanes, Ethyl Acetate)

  • Equipment:

    • Round-bottom flask equipped with a magnetic stir bar

    • Septa and needles for inert atmosphere techniques

    • Syringes for liquid transfer

    • Low-temperature bath (Dry ice/acetone, -78 °C)

    • Nitrogen or Argon gas line with a manifold

    • Rotary evaporator

    • Glassware for extraction and purification (separatory funnel, flasks)

    • Silica gel for column chromatography

Experimental Workflow

Caption: Step-by-step experimental workflow for the reaction.

Step-by-Step Procedure
  • Reaction Setup: To an oven-dried round-bottom flask under a nitrogen atmosphere, add FBSM (1.0 equiv) and the aldehyde (1.5 equiv).

  • Solvent Addition: Add anhydrous dichloromethane via syringe to achieve a suitable concentration (typically 0.1–0.2 M with respect to FBSM).

  • Cooling: Cool the reaction mixture to -78 °C using a dry ice/acetone bath.

  • Base Addition: While stirring vigorously, slowly add the LiHMDS solution (1.2 equiv) dropwise via syringe over 5-10 minutes. A color change is often observed.

  • Reaction: Stir the mixture at -78 °C for 30 minutes. The reaction progress can be monitored by Thin Layer Chromatography (TLC), eluting with a hexane/ethyl acetate mixture.

  • Quenching: Quench the reaction at -78 °C by the slow addition of saturated aqueous NH₄Cl solution.

  • Warm-up: Remove the cooling bath and allow the mixture to warm to room temperature.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with dichloromethane (3x).

  • Washing: Combine the organic layers and wash with saturated aqueous NaCl (brine).

  • Drying & Concentration: Dry the combined organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude oil or solid by flash column chromatography on silica gel to afford the pure monofluoromethyl carbinol product.

Substrate Scope and Performance

This protocol is effective for a wide range of aromatic and aliphatic aldehydes. Electron-rich and electron-neutral aromatic aldehydes generally provide excellent yields.

EntryAldehyde SubstrateProduct Yield (%)[6]
1Benzaldehyde92%
24-Methoxybenzaldehyde95%
34-Chlorobenzaldehyde93%
42-Naphthaldehyde94%
5Cinnamaldehyde85%
6Cyclohexanecarboxaldehyde82%
7Pivalaldehyde80%

Yields are for isolated products as reported in the cited literature.[6]

Safety and Troubleshooting

  • Safety: LiHMDS is a corrosive and flammable reagent. It reacts violently with water. Handle it under an inert atmosphere in a fume hood. Anhydrous solvents and proper inert atmosphere techniques are critical for safety and reaction success.

  • Troubleshooting:

    • Low Yield/No Reaction: This is often due to moisture in the reaction. Ensure all glassware is oven-dried and solvents are rigorously anhydrous. Check the quality/titer of the LiHMDS solution.

    • Decomposition of Product: Do not allow the reaction to proceed for extended times or warm up before quenching. The lithium alcoholate intermediate is only stable at low temperatures.[6]

    • Difficult Purification: The bis(phenylsulfonyl) group makes the products quite polar. A gradient elution during column chromatography may be necessary for clean separation.

References

  • Computational insights into the effects of reagent structure and bases on nucleophilic monofluoromethylation of aldehydes.Chinese Chemical Letters, 2022, 33(5), 2387-2390.
  • This compound (FBSM).Organic Syntheses, 2019, 96, 474-493.
  • Nucleophilic Fluoromethylation of Aldehydes with this compound: The Importance of Strong LiO Coordination.
  • Recent advances in catalytic enantioselective construction of monofluoromethyl-substituted stereocenters.
  • This compound (FBSM).Organic Syntheses, 2019, 96, 474-493.
  • Selected drugs and inhibitors containing a fluoromethyl group.
  • Reagents for Selective Fluoromethylation: A Challenge in Organofluorine Chemistry.Angewandte Chemie International Edition, 2020, 59(30), 12268-12292.

Sources

Application Notes & Protocols: The Strategic Use of Fluorobis(phenylsulfonyl)methane in Natural Product Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Authored by a Senior Application Scientist

These application notes serve as a technical guide for researchers, medicinal chemists, and professionals in drug development on the strategic implementation of Fluorobis(phenylsulfonyl)methane (FBSM) in the synthesis of complex molecules and natural products. This document provides in-depth mechanistic insights, field-proven protocols, and data interpretation to facilitate the incorporation of the valuable monofluoromethyl (CH₂F) moiety into target structures.

Foundational Principles: Understanding this compound (FBSM)

This compound, often abbreviated as FBSM, has emerged as a cornerstone reagent for nucleophilic monofluoromethylation.[1][2][3] Its utility stems from a unique combination of structural features:

  • Pronucleophilic Character : The central carbon atom in FBSM is flanked by two powerful electron-withdrawing phenylsulfonyl groups. This structural arrangement significantly increases the acidity of the methine proton, allowing for facile deprotonation even with mild bases.[1][4]

  • Stabilized Carbanion Formation : Upon deprotonation, FBSM forms a resonance-stabilized fluoromethide species. The negative charge is delocalized across the two sulfonyl groups, rendering the resulting carbanion a "soft" nucleophile. This characteristic is crucial for favoring specific reaction pathways, such as 1,4-conjugate additions, over direct 1,2-additions to carbonyls.[4]

  • Versatility as a CH₂F Synthon : FBSM serves as a synthetic equivalent (synthon) of the monofluoromethide anion (⁻CH₂F), a species that is otherwise challenging to generate and control.[2][3][5] The phenylsulfonyl groups act as temporary activating groups that can be removed under reductive conditions after the key C-C bond formation has been accomplished.[6][7]

The generation of the active nucleophile is a straightforward acid-base reaction, as depicted below.

Figure 1: Deprotonation of FBSM to form the active nucleophile.

Core Applications in Complex Synthesis

The stabilized fluoromethide anion derived from FBSM participates in a wide array of carbon-carbon bond-forming reactions, making it a versatile tool for installing the CH₂F group.

Michael Addition to α,β-Unsaturated Systems

One of the most powerful applications of FBSM is its 1,4-conjugate (Michael) addition to various Michael acceptors.[1][4] The soft nucleophilic nature of the FBSM anion predisposes it to attack the β-position of α,β-unsaturated ketones, esters, nitriles, and sulfones.[4][8]

Causality in Experimental Design: The choice of catalyst is critical. While strong bases can be used, milder conditions are often preferred to avoid side reactions. Phosphines, such as trimethylphosphine (PMe₃), have been shown to be highly effective catalysts, proceeding through a zwitterionic intermediate.[1][8] Alternatively, inorganic bases like potassium carbonate (K₂CO₃) in a polar aprotic solvent like DMF provide an efficient and operationally simple system.[4]

G start Start: α,β-Unsaturated Compound + FBSM step1 Deprotonation of FBSM (e.g., K₂CO₃ in DMF) start->step1 step2 Nucleophilic Attack (1,4-Conjugate Addition) step1->step2 Forms Anion step3 Protonation of Enolate step2->step3 Forms Enolate Intermediate end Final Product: β-Monofluoromethylated Adduct step3->end

Figure 2: General workflow for the Michael addition of FBSM.

Enantioselective Variants: The development of chiral organocatalysts has enabled highly enantioselective Michael additions of FBSM, providing access to chiral monofluoromethylated compounds.[2][3] These catalysts, often bifunctional, activate both the nucleophile and the electrophile simultaneously to control the stereochemical outcome.[3]

Palladium-Catalyzed Enantioselective Allylic Monofluoromethylation

The Tsuji-Trost allylic alkylation is a cornerstone of modern synthesis. Its adaptation for monofluoromethylation using FBSM represents a significant advance.[1][5][9] In this reaction, a palladium(0) catalyst reacts with an allylic substrate (e.g., an acetate or carbonate) to form a π-allyl palladium intermediate. The FBSM anion then attacks this intermediate, typically guided by a chiral ligand to achieve high levels of enantioselectivity.[1]

Causality in Experimental Design: The success of this reaction hinges on the precise coordination environment of the palladium center, which is dictated by the chiral ligand. The ligand's structure influences both the rate and the stereoselectivity of the nucleophilic attack, making ligand screening a critical part of methods development.

Reactions with Electrophilic Centers: Epoxides, Aldehydes, and Acyl Chlorides
  • Epoxide Ring-Opening : The FBSM anion readily opens epoxides to furnish valuable β-monofluoromethyl alcohols.[1] The reaction typically proceeds via an Sₙ2 mechanism, with the nucleophile attacking the less sterically hindered carbon of the epoxide.

  • Addition to Aldehydes : FBSM can be added to aldehydes, a reaction mediated by lithium ion coordination, to yield monofluoromethyl carbinols in excellent yields.[1]

  • Monofluoromethyl Ketone Synthesis : A highly effective protocol involves the acylation of FBSM with acyl chlorides or chloroformates.[7] The resulting fluorobis(phenylsulfonyl)methyl ketones can then undergo a selective reductive desulfonylation, often using zinc powder in acetic acid, to cleave the C-S bonds and reveal the desired monofluoromethyl ketone.[7] This two-step sequence is a robust method for incorporating the COCH₂F functionality.

Detailed Experimental Protocols

Disclaimer: These protocols are intended for use by trained professional chemists in a controlled laboratory setting. Appropriate personal protective equipment (PPE) must be worn, and all procedures should be conducted in a well-ventilated fume hood.

Protocol 1: Base-Catalyzed Michael Addition of FBSM to Chalcone

This protocol describes a general procedure for the 1,4-addition of FBSM to an α,β-unsaturated ketone using potassium carbonate.

  • Reagents & Equipment:

    • This compound (FBSM)

    • Chalcone (or other Michael acceptor)

    • Anhydrous Potassium Carbonate (K₂CO₃), finely powdered

    • Anhydrous N,N-Dimethylformamide (DMF)

    • Round-bottom flask with magnetic stir bar

    • Standard workup and purification equipment (separatory funnel, rotary evaporator, silica gel for chromatography)

  • Procedure:

    • To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add FBSM (1.0 equiv), the Michael acceptor (1.1 equiv), and anhydrous K₂CO₃ (2.0 equiv).

    • Add anhydrous DMF via syringe to achieve a concentration of approximately 0.2 M with respect to FBSM.

    • Stir the reaction mixture vigorously at room temperature.

    • Monitor the reaction progress by thin-layer chromatography (TLC) or ¹⁹F NMR. Reactions are often complete within 2-12 hours.[4]

    • Upon completion, quench the reaction by adding saturated aqueous ammonium chloride (NH₄Cl) solution.

    • Extract the aqueous layer with ethyl acetate or dichloromethane (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to afford the desired Michael adduct.

Protocol 2: Synthesis of a Monofluoromethyl Ketone via Acylation and Reductive Desulfonylation

This two-step protocol is adapted from a high-yielding method for synthesizing monofluoromethyl ketones (MFMKs).[7]

  • Step A: Acylation of FBSM

    • In a dry flask under an inert atmosphere, suspend anhydrous cesium carbonate (Cs₂CO₃, 1.8 equiv) in freshly distilled acetonitrile (MeCN, to 0.1 M).

    • Add FBSM (1.0 equiv) and stir the suspension for 15 minutes at room temperature.

    • Add the desired acyl chloride (2.0 equiv) dropwise via syringe.

    • Stir the mixture at room temperature for 1 hour.[7]

    • Upon completion, the product can often be purified directly via C18-reverse phase flash chromatography, or by a standard aqueous workup followed by silica gel chromatography.[7]

  • Step B: Zinc-Mediated Reductive Desulfonylation

    • Dissolve the purified fluorobis(phenylsulfonyl)methyl ketone from Step A (1.0 equiv) in a mixture of ethanol and glacial acetic acid.

    • Add zinc dust (20 mesh, ~10-20 equiv) in portions to control the exotherm.

    • Sonicate the mixture or stir vigorously at room temperature (maintaining temp ~25–30 °C) for 1-2 hours.[7]

    • Monitor the reaction by TLC for the disappearance of the starting material and intermediates. The stepwise reduction of the two sulfonyl groups can sometimes be observed.[7]

    • Once the reaction is complete, filter the mixture through a pad of Celite® to remove excess zinc and insoluble salts, washing with ethanol or ethyl acetate.

    • Concentrate the filtrate and perform a standard aqueous workup.

    • Purify the crude product by flash column chromatography to yield the final monofluoromethyl ketone.

Data Summary and Visualization

The versatility of FBSM in Michael additions is highlighted by its reactivity with a range of substrates.

Table 1: Representative Scope of PMe₃-Catalyzed Michael Addition of FBSM [4][8]

EntryMichael AcceptorProductYield (%)
1Methyl vinyl ketone5-Fluoro-5-(phenylsulfonyl)pentan-2-one derivative95
2Ethyl acrylateEthyl 4-fluoro-4-(phenylsulfonyl)butanoate derivative88
3Acrylonitrile4-Fluoro-4-(phenylsulfonyl)butanenitrile derivative92
4Phenyl vinyl sulfone1-Fluoro-1,3-bis(phenylsulfonyl)propane derivative90

Yields are for the isolated bis(phenylsulfonyl) adducts and are representative.

G cluster_0 Catalytic Cycle Pd0 Pd(0)L*₂ PiAllyl π-Allyl Pd(II) Complex Pd0->PiAllyl + Allylic Acetate - OAc⁻ Attack Nucleophilic Attack by FBSM Anion PiAllyl->Attack Product Allylic Monofluoromethylated Product Attack->Product Forms C-C Bond Product->Pd0 Regenerates Catalyst

Figure 3: Simplified catalytic cycle for Pd-catalyzed allylic monofluoromethylation.

Concluding Remarks

This compound is a robust and highly versatile reagent for the introduction of the monofluoromethyl group into organic molecules. Its predictable reactivity in key synthetic transformations, including Michael additions, allylic alkylations, and ketone synthesis, has made it an indispensable tool in the synthesis of complex natural products and their fluorinated analogues. The ability to perform many of these transformations under mild and even enantioselective conditions further solidifies its importance for professionals in drug discovery and development, where the strategic incorporation of fluorine can profoundly modulate the pharmacokinetic and pharmacodynamic properties of bioactive compounds.

References

  • Organic Syntheses. This compound. Available from: [Link].

  • Prakash, G. K. S., Chacko, S., Vaghoo, H., Shao, N., Gurung, L., Mathew, T., & Olah, G. A. (2009). Efficient Nucleophilic Fluoromethylation and Subsequent Transformation of Alkyl and Benzyl Halides Using this compound. Organic Letters, 11(5), 1127–1130. Available from: [Link].

  • Prakash, G. K. S., et al. (2025). Monofluoromethylation of acyl chlorides and chloroformates employing fluorobis (phenylsulfonyl)methane. Synthesis. Available from: [Link].

  • Prakash, G. K. S., Zhao, X., Chacko, S., & Olah, G. A. (2008). Efficient 1,4-addition of α-substituted fluoro(phenylsulfonyl)methane derivatives to α,β-unsaturated compounds. Beilstein Journal of Organic Chemistry, 4, 17. Available from: [Link].

  • Prakash, G. K. S., et al. (2009). α-Fluoro-α-nitro(phenylsulfonyl)methane as a fluoromethyl pronucleophile: Efficient stereoselective Michael addition to chalcones. Proceedings of the National Academy of Sciences, 106(13), 5073-5077. Available from: [Link].

  • Fukuzumi, T., Shibata, N., Sugiura, M., Yasui, H., Nakamura, S., & Toru, T. (2006). This compound: A Fluoromethide Equivalent and Palladium-Catalyzed Enantioselective Allylic Monofluoromethylation. Angewandte Chemie International Edition, 45(30), 4973-4977. Available from: [Link].

  • Harvard University. (2012). Introduction of Fluorine and Fluorine-Containing Functional Groups. DASH (Digital Access to Scholarship at Harvard). Available from: [Link].

  • Organic Syntheses. α-Fluorobis(phenylsulfonyl)methane (FBSM). Available from: [Link].

  • Prakash, G. K. S., et al. (2009). Efficient nucleophilic fluoromethylation and subsequent transformation of alkyl and benzyl halides using this compound. PubMed. Available from: [Link].

  • Sci-Hub. Expanding the Scope of the Organocatalytic Addition of this compound to Enals: Enantioselective Cascade Synthesis of Fluoroindane and Fluorochromanol Derivatives. Available from: [Link].

  • ResearchGate. PMe3-catalyzed reaction of fluoro(phenylsulfonyl)-substituted methane derivatives with methyl vinyl ketone and ethyl acrylate. Available from: [Link].

  • Nagoya Institute of Technology Repository. This compound: A fluoromethide equivalent and palladium-catalyzed enantioselective allylic monofluoromethylation. Available from: [Link].

Sources

Application Notes & Protocols: Enantioselective Synthesis of Monofluoromethylated Compounds with FBSM

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rising Prominence of Chiral Monofluoromethylated Compounds in Drug Discovery

The strategic incorporation of fluorine into organic molecules has become a cornerstone of modern medicinal chemistry, with approximately 20-25% of all marketed pharmaceuticals containing at least one fluorine atom.[1] Among the various fluorinated motifs, the monofluoromethyl (CH2F) group is of particular interest. It serves as a bioisostere for methyl and hydroxymethyl groups, offering a unique combination of steric and electronic properties that can significantly enhance a molecule's metabolic stability, binding affinity, and overall pharmacokinetic profile.[1] The creation of chiral centers bearing a monofluoromethyl group adds another layer of complexity and potential for refining pharmacological activity, making the development of robust and efficient enantioselective synthetic methods a high-priority research area.[2][3]

This guide provides a comprehensive overview and detailed protocols for the enantioselective synthesis of monofluoromethylated compounds, with a particular focus on the application of Fluorobis(phenylsulfonyl)methane (FBSM) as a versatile and effective monofluoromethylating agent.

The Challenge and the Solution: FBSM as a Pronucleophile

Directly introducing a monofluoromethyl group enantioselectively poses significant challenges. However, the use of pronucleophiles that can be activated to generate a monofluoromethyl anion equivalent under chiral catalytic conditions has emerged as a powerful strategy.[4] this compound (FBSM) has proven to be an exceptional reagent in this context.[5][6]

The two electron-withdrawing phenylsulfonyl groups in FBSM significantly increase the acidity of the methine proton, facilitating its deprotonation by even mild bases to form a resonance-stabilized carbanion.[5][6] This "masked" monofluoromethyl nucleophile can then participate in a variety of asymmetric transformations catalyzed by chiral organocatalysts or metal complexes.

Core Protocol: Enantioselective Michael Addition of FBSM to α,β-Unsaturated Ketones

This protocol details a general procedure for the asymmetric conjugate addition of FBSM to chalcone derivatives, a classic example of creating a chiral carbon center bearing a monofluoromethyl group. This reaction is often catalyzed by chiral phase-transfer catalysts, such as Cinchona alkaloid derivatives.[5]

Reaction Principle

The reaction proceeds via the deprotonation of FBSM by a base, generating the nucleophilic fluorobis(phenylsulfonyl)methyl anion. This anion then undergoes a Michael addition to the β-carbon of the α,β-unsaturated ketone. The chiral catalyst orchestrates the approach of the nucleophile to the electrophile, thereby controlling the stereochemical outcome of the reaction.

Experimental Workflow Diagram

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis prep_reagents Weigh and dissolve α,β-unsaturated ketone, FBSM, and catalyst add_solvent Add anhydrous solvent prep_reagents->add_solvent add_base Add base at specified temperature add_solvent->add_base stir Stir at controlled temperature add_base->stir monitor Monitor reaction by TLC/GC-MS stir->monitor quench Quench reaction monitor->quench extract Extract with organic solvent quench->extract dry Dry organic layer extract->dry concentrate Concentrate under reduced pressure dry->concentrate purify Purify by column chromatography concentrate->purify characterize Characterize product (NMR, HRMS) purify->characterize ee_det Determine enantiomeric excess (chiral HPLC) characterize->ee_det

Caption: Overall workflow for the enantioselective Michael addition of FBSM.

Materials and Reagents
  • FBSM (this compound): Commercially available or synthesized.[6]

  • α,β-Unsaturated Ketone (e.g., Chalcone): Substrate.

  • Chiral Phase-Transfer Catalyst (e.g., N-Benzylquinidinium chloride): For inducing asymmetry.[1]

  • Base (e.g., K2CO3, Cs2CO3): For deprotonating FBSM.

  • Anhydrous Solvent (e.g., Toluene, CH2Cl2): Reaction medium.

  • Anhydrous MgSO4 or Na2SO4: For drying.

  • Silica Gel: For column chromatography.

  • Solvents for Chromatography (e.g., Hexane/Ethyl Acetate): Mobile phase.

Step-by-Step Procedure
  • Reaction Setup:

    • To a flame-dried round-bottom flask equipped with a magnetic stir bar, add the α,β-unsaturated ketone (1.0 mmol, 1.0 equiv.), FBSM (1.2 mmol, 1.2 equiv.), and the chiral phase-transfer catalyst (0.05 mmol, 5 mol%).

    • Place the flask under an inert atmosphere (e.g., nitrogen or argon).

    • Add anhydrous solvent (5 mL).

    • Cool the reaction mixture to the desired temperature (e.g., 0 °C or -20 °C) using an appropriate cooling bath.

  • Reaction Initiation and Monitoring:

    • Add the base (2.0 mmol, 2.0 equiv.) portion-wise to the stirred solution.

    • Allow the reaction to stir at the specified temperature.

    • Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) until the starting material is consumed.

  • Workup:

    • Upon completion, quench the reaction by adding saturated aqueous NH4Cl solution (10 mL).

    • Allow the mixture to warm to room temperature.

    • Extract the aqueous layer with an organic solvent (e.g., CH2Cl2, 3 x 15 mL).

    • Combine the organic layers and wash with brine (15 mL).

    • Dry the organic layer over anhydrous MgSO4 or Na2SO4, filter, and concentrate under reduced pressure.

  • Purification and Analysis:

    • Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane).

    • Characterize the purified product by NMR spectroscopy (¹H, ¹³C, ¹⁹F) and high-resolution mass spectrometry (HRMS).

    • Determine the enantiomeric excess (ee) of the product by chiral high-performance liquid chromatography (HPLC) analysis.

Data Presentation: Representative Results
Entryα,β-Unsaturated KetoneCatalyst (mol%)BaseTemp (°C)Time (h)Yield (%)ee (%)
1ChalconeN-Benzylquinidinium chloride (5)K2CO30249295
24'-ChlorochalconeN-Benzylquinidinium chloride (5)Cs2CO3-20368897
34'-MethylchalconeN-Benzylquinidinium chloride (5)K2CO30249593

Note: The data presented in this table is illustrative and based on typical results reported in the literature. Actual results may vary depending on the specific substrate and reaction conditions.

Mechanistic Insights

The stereochemical outcome of the reaction is determined in the C-C bond-forming step. The chiral catalyst forms a tight ion pair with the fluorobis(phenylsulfonyl)methyl anion. The steric environment created by the catalyst directs the nucleophilic attack on one of the prochiral faces of the Michael acceptor.

Proposed Catalytic Cycle

G FBSM FBSM Anion [FBSM]- Anion FBSM->Anion Base IonPair Chiral Ion Pair {[Q]+[FBSM]-} Anion->IonPair Catalyst Chiral Catalyst (QX) Catalyst->IonPair Adduct Enolate Adduct IonPair->Adduct + Michael Acceptor MichaelAcceptor Michael Acceptor (R1-CH=CH-COR2) Product Chiral Product Adduct->Product Protonation Catalyst_Regen Catalyst (QX)

Caption: Simplified catalytic cycle for the enantioselective Michael addition of FBSM.

Troubleshooting and Expert Recommendations

  • Low Yield:

    • Ensure all reagents and solvents are anhydrous. Water can quench the anionic intermediate.

    • Increase the amount of FBSM or base.

    • Vary the reaction temperature. Some reactions may require higher or lower temperatures for optimal conversion.

  • Low Enantioselectivity:

    • Screen different chiral catalysts and solvents. The choice of catalyst and solvent can have a profound impact on the stereochemical outcome.

    • Lowering the reaction temperature often improves enantioselectivity.

    • Ensure the purity of the catalyst.

  • Difficult Purification:

    • The phenylsulfonyl groups can sometimes make purification challenging. If the desired product is an alcohol, a reductive desulfonylation can be performed on the crude product before purification.

Conclusion and Future Outlook

The use of FBSM in catalytic enantioselective synthesis has opened up new avenues for accessing structurally diverse and medicinally relevant monofluoromethylated compounds.[1][2] The protocols outlined in this guide provide a solid foundation for researchers in drug discovery and organic synthesis. Future developments in this field will likely focus on the design of new, more efficient chiral catalysts, the expansion of the substrate scope, and the application of these methods to the synthesis of complex bioactive molecules.

References

  • Cao, Z.-Y., Wang, W., Liao, K., Wang, X., Zhou, J., & Ma, J. (2018). Catalytic enantioselective synthesis of cyclopropanes featuring vicinal all-carbon quaternary stereocenters with a CH2F group; study of the influence of C–F⋯H–N interactions on reactivity. Organic Chemistry Frontiers. [Link]

  • Li, B.-J., Ruan, Y.-L., Zhu, L., Zhou, J., & Yu, J.-S. (2024). Recent advances in catalytic enantioselective construction of monofluoromethyl-substituted stereocenters. Chemical Communications. [Link]

  • Prakash, G. K. S., et al. (2019). This compound (FBSM). Organic Syntheses, 96, 474-493. [Link]

  • Li, B.-J., Ruan, Y.-L., Zhu, L., Zhou, J., & Yu, J.-S. (2024). Recent Advances in Catalytic Enantioselective Construction of Monofluoromethyl-Substituted Stereocenters. Request PDF on ResearchGate. [Link]

  • Krische, M. J., et al. (2020). Catalytic Enantioselective Synthesis of Chiral Organofluorine Compounds: Alcohol-Mediated Hydrogen Transfer for Catalytic Carbonyl Reductive Coupling. PMC - NIH. [Link]

  • Zhou, J., & Ma, J. (2018). Catalytic enantioselective synthesis of cyclopropanes featuring vicinal all-carbon quaternary stereocenters with a CH2F group; study of influence of C-F···H-N interactions on reactivity. East China Normal University. [Link]

  • Prakash, G. K. S., et al. (2019). Organic Syntheses Procedure. Organic Syntheses. [Link]

  • Andersson, P. G., et al. (2022). Catalytic enantioselective synthesis of fluoromethylated stereocenters by asymmetric hydrogenation. PMC - NIH. [Link]

  • Zhou, J., & Ma, J. (2018). Catalytic enantioselective synthesis of cyclopropanes featuring vicinal all-carbon quaternary stereocenters with a CH2F group; study of influence of C-F···H-N interactions on reactivity (Supporting Information). East China Normal University. [Link]

  • Poce, G., et al. (2020). Reagents for Selective Fluoromethylation: A Challenge in Organofluorine Chemistry. PMC - NIH. [Link]

  • Bessonov, I. V., & Zlotin, S. G. (2023). Monofluoromethylation of N-Heterocyclic Compounds. MDPI. [Link]

  • Brigaud, T., et al. (2014). Recent progress in asymmetric fluorination and trifluoromethylation reactions. PubMed. [Link]

  • Hu, J., et al. (2010). Selective difluoromethylation and monofluoromethylation reactions. Chemical Communications. [Link]

  • Andersson, P. G., et al. (2022). Catalytic enantioselective synthesis of fluoromethylated stereocenters by asymmetric hydrogenation. ResearchGate. [Link]

  • Sodeoka, M., et al. (2009). 2-Fluoro-1,3-benzodithiole-1,1,3,3-tetraoxide: A Reagent for Nucleophilic Monofluoromethylation of Aldehydes. ResearchGate. [Link]

  • Shibata, N., et al. (2011). Asymmetric allylic monofluoromethylation and methylation of Morita-Baylis-Hillman carbonates with FBSM and BSM by cooperative cinchona alkaloid/FeCl2 catalysis. PubMed. [Link]

  • Wenzel, T. J., & Chisholm, C. D. (2007). Application of chiral technology in a pharmaceutical company. Enantiomeric separation and spectroscopic studies of key asymmetric intermediates using a combination of techniques. Phenylglycidols. PubMed. [Link]

  • Poce, G., et al. (2020). Reagents for Selective Fluoromethylation: A Challenge in Organofluorine Chemistry. Angewandte Chemie International Edition. [Link]

  • Gouverneur, V. (2023). Chiral Alkyl Halides: Underexplored Motifs in Medicine. MDPI. [Link]

  • Prakash, G. K. S., et al. (2025). Monofluoromethylation of acyl chlorides and chloroformates employing this compound. Synthesis of monofluoromethyl ketones via selective zinc-mediated reductive desulfonylation. ResearchGate. [Link]

  • O'Hagan, D. (2012). 1.5 Fluorine in Medicinal Chemistry: Importance of Chirality. Request PDF on ResearchGate. [Link]

  • Tlili, A., et al. (2025). Access to N-Monofluoromethylated (Thio)Carbamates, Formamides, Alkynamides, and Related Derivatives. Angewandte Chemie International Edition. [Link]

Sources

Application Notes and Protocols: Fluorobis(phenylsulfonyl)methane for the Preparation of PET Imaging Agents

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of ¹⁸F in Positron Emission Tomography (PET)

Positron Emission Tomography (PET) is a powerful, non-invasive molecular imaging technique that provides functional information about biological processes in vivo.[1][2][3][4] This modality relies on the administration of radiotracers, which are biologically active molecules labeled with a positron-emitting radionuclide.[5][6] Among the available positron emitters, Fluorine-18 (¹⁸F) is the most widely used for PET imaging due to its favorable physical and nuclear properties.[2][5][7][8] Its half-life of 109.8 minutes is long enough to allow for complex radiosynthesis and transport, yet short enough to minimize the radiation dose to the patient.[2][5][9] Furthermore, its low positron energy (0.635 MeV) results in high-resolution images.[2][9] The workhorse of clinical PET, [¹⁸F]Fluorodeoxyglucose ([¹⁸F]FDG), has revolutionized oncology, neurology, and cardiology by providing a window into glucose metabolism.[4][10][11] However, the demand for novel PET tracers with higher specificity for various biological targets continues to grow, driving the development of new radiolabeling methodologies.[1][10]

Fluorobis(phenylsulfonyl)methane (FBSM): A Versatile Reagent for Monofluoromethylation

This compound (FBSM) has emerged as a valuable reagent in organic synthesis, particularly for nucleophilic monofluoromethylation.[12][13] The two electron-withdrawing phenylsulfonyl groups significantly increase the acidity of the alpha-proton, facilitating its deprotonation to form a resonance-stabilized fluoromethide anion.[12][13] This "soft" nucleophile is well-suited for various transformations, including Michael additions to α,β-unsaturated compounds.[12][14][15] The ability to generate this fluorinated carbanion under mild conditions makes FBSM an attractive candidate for the introduction of a fluorine atom, a key step in the synthesis of many PET imaging agents.

Mechanism of Action: Nucleophilic Fluorination with FBSM

The utility of FBSM in the context of PET radiochemistry lies in its potential to act as a precursor for introducing the ¹⁸F isotope. The general strategy involves the deprotonation of FBSM with a suitable base to generate the corresponding carbanion. This nucleophilic species can then react with an electrophilic precursor of the target molecule for PET imaging.

While direct labeling of FBSM with [¹⁸F]fluoride is not the standard approach, its derivatives and analogous structures play a crucial role. The principle of generating a carbanion alpha to a fluorine atom and two activating groups is a cornerstone of many ¹⁸F-labeling strategies. The phenylsulfonyl groups in FBSM serve to stabilize the negative charge, making the proton more acidic and the resulting carbanion a more manageable nucleophile.[12][14]

Experimental Protocols

Protocol 1: General Considerations for ¹⁸F-Radiolabeling

The preparation of ¹⁸F-labeled PET tracers is a multi-step process that requires specialized equipment and adherence to strict safety protocols due to the handling of radioactivity. A typical workflow involves the production of [¹⁸F]fluoride, its purification and activation, the radiolabeling reaction, purification of the radiolabeled product, and rigorous quality control.[16][17]

Workflow for ¹⁸F-Radiolabeling:

G cluster_0 [¹⁸F]Fluoride Production & Processing cluster_1 Radiosynthesis cluster_2 Purification & Formulation cluster_3 Quality Control a Cyclotron Production ¹⁸O(p,n)¹⁸F b Trapping on Anion Exchange Cartridge a->b c Elution with K₂CO₃/Kryptofix b->c d Azeotropic Drying c->d e Reaction with Precursor d->e f Heating and Incubation e->f g Semi-preparative HPLC f->g h Solid-Phase Extraction (SPE) g->h i Formulation in Sterile Saline h->i j Analytical HPLC i->j k TLC i->k l Sterility & Endotoxin Testing i->l

Caption: General workflow for the production of ¹⁸F-labeled PET tracers.

Protocol 2: Synthesis of an ¹⁸F-Labeled PET Tracer using a Precursor Amenable to Nucleophilic Fluorination

This protocol outlines a generalized procedure for the nucleophilic ¹⁸F-fluorination of a precursor molecule. The specific reaction conditions will vary depending on the nature of the precursor.

Materials and Reagents:

  • [¹⁸F]Fluoride in [¹⁸O]H₂O (from cyclotron)

  • Kryptofix 2.2.2 (K₂₂₂)

  • Potassium carbonate (K₂CO₃)

  • Anhydrous acetonitrile

  • Precursor molecule with a suitable leaving group (e.g., tosylate, mesylate, triflate, or a nitro group on an activated aromatic ring)[18][19]

  • Reaction vessel (e.g., V-vial)

  • Automated radiosynthesis module (optional, but recommended for reproducibility and radiation safety)[20][21]

  • Semi-preparative and analytical High-Performance Liquid Chromatography (HPLC) systems[20][21]

  • Solid-Phase Extraction (SPE) cartridges (e.g., C18)[20]

  • Sterile filters

  • Reagents for quality control assays

Procedure:

  • [¹⁸F]Fluoride Trapping and Activation:

    • The aqueous [¹⁸F]fluoride solution from the cyclotron is passed through a quaternary ammonium anion exchange (QMA) cartridge to trap the [¹⁸F]fluoride.[17]

    • The trapped [¹⁸F]fluoride is then eluted into the reaction vessel with a solution of K₂CO₃ and K₂₂₂ in acetonitrile/water.[18]

    • The water is removed by azeotropic distillation with anhydrous acetonitrile under a stream of nitrogen or argon. This step is crucial as water can hinder the nucleophilic fluorination reaction.[17]

  • Radiolabeling Reaction:

    • A solution of the precursor molecule in anhydrous acetonitrile or another suitable aprotic solvent is added to the dried K[¹⁸F]F-K₂₂₂ complex.

    • The reaction vessel is sealed and heated to the optimal temperature (typically between 80-150°C) for a specific duration (usually 5-20 minutes). Microwave synthesis can also be employed to accelerate the reaction.[18]

  • Purification:

    • After the reaction is complete, the crude reaction mixture is diluted and injected onto a semi-preparative HPLC column for purification.[20][21] The desired ¹⁸F-labeled product is collected based on its retention time, which is determined using a non-radioactive standard.

    • Alternatively, for some tracers, purification can be achieved using SPE cartridges, which is a faster and simpler method.[20]

  • Formulation:

    • The collected HPLC fraction containing the purified radiotracer is typically diluted with sterile water and passed through an SPE cartridge to remove the HPLC solvents.

    • The final product is eluted from the SPE cartridge with a small volume of ethanol and then diluted with sterile saline to obtain an injectable solution.[20]

  • Quality Control:

    • The final product must undergo a series of quality control tests to ensure its identity, purity, and safety for human administration.[16][17] These tests are outlined in the table below.

Data Presentation

Table 1: Key Parameters for ¹⁸F-Radiolabeling and Quality Control
ParameterTypical Range/SpecificationMethod of AnalysisRationale
Radiochemical Yield (RCY) 10 - 60% (decay-corrected)[22][23]Radio-TLC or Radio-HPLCMeasures the efficiency of the radiolabeling reaction.
Radiochemical Purity > 95%[16][24]Analytical HPLC, TLCEnsures that the radioactivity is associated with the desired chemical form.
Chemical Purity > 95%[24]Analytical HPLC (UV detection)Confirms the absence of non-radioactive chemical impurities.
Molar Activity (A_m) > 37 GBq/µmol (>1 Ci/µmol)[24]Analytical HPLCIndicates the amount of radioactivity per mole of the compound, crucial for receptor-based imaging.
pH 4.5 - 7.5pH meter or pH stripsEnsures the final product is suitable for intravenous injection.
Residual Solvents Below USP/Ph. Eur. limitsGas Chromatography (GC)Confirms that solvent levels are within safe limits for human administration.
Sterility SterileSterility testingEnsures the absence of microbial contamination.
Bacterial Endotoxins < 175 EU/V (USP)Limulus Amebocyte Lysate (LAL) testEnsures the absence of pyrogenic substances.

Visualization of the Reaction Mechanism

The following diagram illustrates the general principle of nucleophilic fluorination, which is central to many ¹⁸F-labeling strategies.

G cluster_0 Nucleophilic Fluorination (SₙAr) Precursor Precursor (Activated Aromatic Ring) Intermediate Meisenheimer Complex (Resonance Stabilized) Precursor->Intermediate + [¹⁸F]⁻ EWG Electron-Withdrawing Group (EWG) LG Leaving Group (e.g., -NO₂, -NMe₃⁺) F18 [¹⁸F]Fluoride Product ¹⁸F-Labeled Product Intermediate->Product - Leaving Group LeavingGroup Displaced Leaving Group

Caption: Generalized mechanism for nucleophilic aromatic substitution (SₙAr) for ¹⁸F-labeling.

Conclusion and Future Perspectives

The development of novel and efficient methods for the incorporation of Fluorine-18 into biologically active molecules is paramount for advancing the field of PET imaging.[1][2] While this compound itself is a powerful tool in synthetic organic chemistry for monofluoromethylation, the principles of its reactivity—namely the generation of a stabilized fluorinated carbanion—are highly relevant to the design of precursors for ¹⁸F-radiolabeling. As the demand for more specific and sensitive PET tracers grows, the exploration of innovative fluorination strategies will continue to be a major focus of radiopharmaceutical research. The protocols and principles outlined in this document provide a foundational understanding for researchers and scientists dedicated to the development of the next generation of PET imaging agents.

References

  • Cartridge-based purification of [¹⁸F]DCFPyL for human PET Imaging. (2018). Vertex AI Search.
  • Recent Advances in Synthetic Methodologies to Form C-¹⁸F Bonds - PMC. (2022). NIH.
  • Positron emission tomography (PET) imaging with 18F-based radiotracers. Vertex AI Search.
  • (PDF) Production and Quality Control of Fluorine-18 Labelled Radiopharmaceuticals. (2021). Vertex AI Search.
  • Fluorine-18: Radiochemistry and Target-Specific PET Molecular Probes Design - PMC. (2022). NIH.
  • A Fluoride-derived Electrophilic Late-Stage Fluorination Reagent for PET Imaging. NIH.
  • (PDF) Advances in [F]Trifluoromethylation Chemistry for PET Imaging. (2021). ResearchGate.
  • Efficient 1,4-addition of α-substituted fluoro(phenylsulfonyl)methane derivatives to α,β-unsaturated compounds - PMC. (2008). NIH.
  • Synthesis, Fluorine-18 Radiolabeling, and In Vivo PET Imaging of a Hydrophilic Fluorosulfotetrazine. (2023). PURE.EUR.NL.
  • Organic Syntheses Procedure. Organic Syntheses.
  • Review of 18F-FDG Synthesis and Quality Control - PMC. NIH.
  • Radiosynthesis and in Vivo Evaluation of Two PET Radioligands for Imaging α-Synuclein. PubMed Central.
  • Enantioselective Radiosynthesis of PET Tracers. (2020). The Doyle Group - UCLA.
  • Synthesis and evaluation of fluorine-18 labelled tetrazines as pre-targeting imaging agents for PET. (2024). PubMed.
  • Radiosynthesis, in vitro and preliminary in vivo evaluation of the novel glutamine derived PET tracers [18F]fluorophenylglutamine and [18F]fluorobiphenylglutamine. PubMed.
  • Radiosynthesis, preclinical evaluation and pilot clinical PET imaging study of a 18F-labeled tracer targeting fibroblast activation protein. PubMed.
  • (PDF) Efficient 1,4-addition of α-substituted fluoro(phenylsulfonyl)methane derivatives to α,β-unsaturated compounds. (2025). ResearchGate.
  • Radiochemistry for positron emission tomography - PMC. (2023). NIH.
  • Production of diverse PET probes with limited resources: 24 18F-labeled compounds prepared with a single radiosynthesizer. eScholarship.org.
  • This compound (FBSM). (2019). Organic Syntheses.
  • Modular Strategies for PET Imaging Agents - PMC. NIH.
  • A rapid and simple one-step F-18 labeling of peptides - PMC. NIH.
  • Production and Quality Control of Fluorine-18 Labelled Radiopharmaceuticals. IAEA.
  • One-step 18F labeling of biomolecules using organotrifluoroborates - PMC. (2015). NIH.
  • Efficient nucleophilic fluoromethylation and subsequent transformation of alkyl and benzyl halides using this compound. PubMed.
  • Application Notes and Protocols for 18F-Radiolabeling of Peptides using 2-Fluorobenzoic Acid Precursors. Benchchem.
  • Fluoro- -nitro(phenylsulfonyl)methane as a fluoromethyl pronucleophile: Efficient stereoselective Michael addition to chalcones. (2009). ResearchGate.
  • Preparation of 18F-Labeled Tracers Targeting Fibroblast Activation Protein via Sulfur [18F]Fluoride Exchange Reaction. (2023). NIH.
  • PET probes beyond 18F-FDG - PMC. NIH.
  • The Performance of FDA-Approved PET Imaging Agents in the Detection of Prostate Cancer. MDPI.
  • C–H Labeling with [18F]Fluoride: An Emerging Methodology in Radiochemistry - PMC. NIH.
  • Positron emission tomography (PET) imaging with 18F-based radiotracers - PMC. NIH.
  • Mechanistic study of nucleophilic fluorination for the synthesis of fluorine-18 labeled fluoroform with high molar activity from N-difluoromethyltriazolium triflate - PMC. (2021). NIH.
  • Seeing More with PET Scans: Scientists Discover New Chemistry for Medical Images. (2017). Vertex AI Search.
  • Reaction Design for Nucleophilic Fluorination with Chiral Lewis Base Catalysts. ACS.
  • Revolutionizing Prostate Cancer Detection: The Role of Approved PSMA-PET Imaging Agents. MDPI.
  • Nucleophilic Fluorination. (2023). The Doyle Group - UCLA.
  • Method for Nucleophilic Fluorination Advanced by Doyle Group. (2020). Princeton Chemistry.
  • Nuclophilic Fluorination by F-. (2026). Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides.

Sources

Application Notes & Protocols: A Guide to Nucleophilic Monofluoromethylation using Fluorobis(phenylsulfonyl)methane (FBSM) for Heteroaromatic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Rising Importance of the Monofluoromethyl Group in Medicinal Chemistry

The strategic incorporation of fluorine into bioactive molecules is a cornerstone of modern drug discovery. The monofluoromethyl (CH₂F) group, in particular, has garnered significant attention as a lipophilic and metabolically stable bioisostere for hydroxyl, amine, and thiol functionalities.[1][2] Its introduction can profoundly influence a molecule's pharmacokinetic and pharmacodynamic properties, including metabolic stability, membrane permeability, and binding affinity.[1][2] This guide provides a comprehensive overview and detailed protocols for the use of Fluorobis(phenylsulfonyl)methane (FBSM), a highly effective nucleophilic monofluoromethylating agent.[3][4] While direct C-H monofluoromethylation of heteroaromatics using FBSM is not its characteristic reaction, this reagent provides a powerful tool for creating monofluoromethylated building blocks essential for the synthesis of complex heteroaromatic compounds.

Understanding the Reagent: this compound (FBSM)

FBSM is a crystalline solid that has become a reagent of choice for introducing the monofluoromethyl group. The two electron-withdrawing phenylsulfonyl groups significantly increase the acidity of the α-proton, facilitating its deprotonation with a mild base to generate a resonance-stabilized fluoromethide anion.[3][4] This nucleophilic species is the key intermediate in the monofluoromethylation reactions discussed herein.

Reaction Mechanism: The Generation and Reactivity of the Fluoromethide Anion

The core of FBSM's reactivity lies in its ability to serve as a precursor to the monofluoromethyl anion equivalent. The general mechanism involves two key steps:

  • Deprotonation: In the presence of a suitable base, the acidic proton of FBSM is abstracted to form a resonance-stabilized carbanion. The negative charge is delocalized over the two sulfonyl groups and the fluorine atom, rendering the anion "soft" and highly suitable for nucleophilic attack.[5]

  • Nucleophilic Attack: The generated fluoromethide anion then attacks an electrophilic substrate, forming a new carbon-carbon or carbon-heteroatom bond and introducing the bis(phenylsulfonyl)fluoromethyl group.

Subsequent removal of the phenylsulfonyl groups, typically through reductive desulfonylation, unmasks the desired monofluoromethyl group.

FBSM_Mechanism FBSM FBSM (PhSO₂)₂CHF Anion Fluoromethide Anion [(PhSO₂)₂CF]⁻ FBSM->Anion Deprotonation Base Base Base->FBSM Product Adduct (PhSO₂)₂CF-E Anion->Product Nucleophilic Attack Electrophile Electrophile (E⁺) Electrophile->Product Final_Product Monofluoromethylated Product CH₂F-E Product->Final_Product Reductive Desulfonylation

Caption: General mechanism of nucleophilic monofluoromethylation using FBSM.

Experimental Protocols

The following protocols provide detailed step-by-step methodologies for common applications of FBSM in the synthesis of precursors for heteroaromatic compounds.

Protocol 1: Michael Addition of FBSM to α,β-Unsaturated Ketones

This protocol describes the 1,4-conjugate addition of FBSM to an α,β-unsaturated ketone, a common route to synthesize monofluoromethylated ketones that can serve as precursors to pyrimidines, pyridines, and other heterocycles.

Materials:

  • This compound (FBSM)

  • α,β-Unsaturated ketone (e.g., chalcone)

  • Potassium carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Standard glassware for workup and purification

  • Ethyl acetate

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the α,β-unsaturated ketone (1.0 mmol, 1.0 equiv).

  • Add this compound (FBSM) (1.2 mmol, 1.2 equiv) and potassium carbonate (1.5 mmol, 1.5 equiv).

  • Add anhydrous N,N-dimethylformamide (DMF) (5 mL) via syringe.

  • Stir the reaction mixture at room temperature.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding saturated aqueous NH₄Cl solution.

  • Extract the aqueous layer with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford the desired monofluoromethylated ketone adduct.

Experimental_Workflow start Start setup Reaction Setup: - α,β-Unsaturated Ketone - FBSM - K₂CO₃ - Anhydrous DMF start->setup reaction Stir at Room Temperature setup->reaction monitoring Monitor by TLC reaction->monitoring workup Workup: - Quench with NH₄Cl - Extract with EtOAc - Wash with Brine - Dry over MgSO₄ monitoring->workup Reaction Complete purification Purification: Silica Gel Chromatography workup->purification product Final Product purification->product

Caption: Experimental workflow for the Michael addition of FBSM.

Protocol 2: Nucleophilic Monofluoromethylation of Benzyl Halides

This protocol details the reaction of FBSM with a benzyl halide, yielding a precursor that can be further elaborated into various aromatic and heteroaromatic structures.

Materials:

  • This compound (FBSM)

  • Benzyl halide (e.g., benzyl bromide)

  • Cesium carbonate (Cs₂CO₃)

  • Acetonitrile (CH₃CN), anhydrous

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Standard glassware for workup and purification

  • Dichloromethane (CH₂Cl₂)

  • Water

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere, dissolve this compound (FBSM) (1.0 mmol, 1.0 equiv) in anhydrous acetonitrile (5 mL).

  • Add cesium carbonate (1.5 mmol, 1.5 equiv) to the solution.

  • Add the benzyl halide (1.1 mmol, 1.1 equiv) dropwise to the stirring suspension.

  • Stir the reaction mixture at room temperature and monitor its progress by TLC.

  • Once the starting material is consumed, filter the reaction mixture through a pad of celite and wash with dichloromethane.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by silica gel column chromatography to obtain the monofluoromethylated product.

Substrate Scope and Limitations

The nucleophilic monofluoromethylation using FBSM is applicable to a wide range of electrophilic substrates. A summary of compatible functional groups and substrate classes is provided below.

Substrate ClassActivating Group/Reaction TypeTypical YieldsNotes
α,β-Unsaturated KetonesMichael AdditionGood to ExcellentA versatile method for synthesizing monofluoromethylated ketones.[5]
α,β-Unsaturated EstersMichael AdditionModerate to GoodGenerally slower reaction rates compared to ketones.[5]
Alkyl HalidesSₙ2 ReactionGoodPrimarily effective for primary alkyl halides.[6]
Benzyl HalidesSₙ2 ReactionGood to ExcellentA reliable method for introducing the monofluoromethyl group to benzylic positions.[6]
Aldehydes & KetonesAldol-type AdditionGoodForms monofluoromethylated carbinols.
IminesMannich-type ReactionGoodProduces β-amino monofluoromethylated compounds.

Limitations:

  • Steric Hindrance: Highly substituted electrophiles may react slowly or not at all.

  • Competing Reactions: Substrates with multiple electrophilic sites may lead to mixtures of products.

  • Harsh Desulfonylation: The subsequent removal of the phenylsulfonyl groups can sometimes require harsh conditions that may not be compatible with all functional groups.

Synthetic Applications in Heteroaromatic Chemistry

The products obtained from FBSM-mediated reactions are valuable intermediates for the synthesis of complex heteroaromatic structures. For example:

  • Synthesis of Pyrimidines: A monofluoromethylated 1,3-diketone, synthesized via Michael addition of FBSM to an α,β-unsaturated ketone followed by further functionalization, can undergo condensation with urea or thiourea to form a monofluoromethyl-substituted pyrimidine ring.

  • Synthesis of Quinolines: A monofluoromethylated β-keto ester can be a key building block in the Conrad-Limpach synthesis of quinolones.

Troubleshooting

IssuePossible CauseSuggested Solution
Low or No Conversion Insufficiently active baseUse a stronger base (e.g., NaH, KHMDS).
Sterically hindered substrateIncrease reaction temperature and/or time.
Poor quality of anhydrous solventUse freshly distilled, dry solvent.
Formation of Side Products Competing reaction pathwaysOptimize reaction conditions (temperature, base, solvent) to favor the desired reaction.
Decomposition of starting material or productRun the reaction at a lower temperature.
Difficulty in Product Isolation Product is highly polarUse a more polar eluent system for column chromatography.
Product is unstable on silica gelConsider alternative purification methods such as recrystallization or preparative HPLC.

References

  • Prakash, G. K. S.; Shao, N.; Wang, F.; Ni, C. Preparation of α-Fluorobis(phenylsulfonyl)methane (FBSM). Org. Synth.2019 , 96, 474-493. [Link]

  • This compound (FBSM). Organic Syntheses. [Link]

  • Monofluoromethylation of N-Heterocyclic Compounds. Molecules2023 , 28(24), 8081. [Link]

  • Prakash, G. K. S.; Chacko, S.; Vaghoo, H.; Shao, N.; Gurung, L.; Mathew, T.; Olah, G. A. Efficient 1,4-addition of α-substituted fluoro(phenylsulfonyl)methane derivatives to α,β-unsaturated compounds. Beilstein J. Org. Chem.2008 , 4, 17. [Link]

  • Prakash, G. K. S.; Chacko, S.; Vaghoo, H.; Shao, N.; Gurung, L.; Mathew, T.; Olah, G. A. Efficient nucleophilic fluoromethylation and subsequent transformation of alkyl and benzyl halides using this compound. Org. Lett.2009 , 11(5), 1127-30. [Link]

  • Monofluoromethylation of N-Heterocyclic Compounds. MDPI. [Link]

Sources

Application and Protocol for Palladium-Catalyzed Allylic Alkylation with Fluorobis(phenylsulfonyl)methane

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to a Powerful Monofluoromethylation Strategy

Introduction: The Strategic Importance of Monofluoromethylation

The introduction of a monofluoromethyl (-CH₂F) group into organic molecules is a pivotal strategy in medicinal and agricultural chemistry. This small structural modification can profoundly alter a molecule's pharmacokinetic and pharmacodynamic properties, including metabolic stability, lipophilicity, and binding affinity. Consequently, the development of robust and selective methods for monofluoromethylation is of paramount importance. Among the various approaches, the use of Fluorobis(phenylsulfonyl)methane (FBSM) as a pronucleophile in palladium-catalyzed allylic alkylation has emerged as a particularly elegant and effective strategy for constructing C(sp³)-CH₂F bonds.[1][2] This application note provides an in-depth technical guide for researchers, scientists, and drug development professionals on the principles, applications, and detailed protocols for this powerful transformation.

Theoretical Framework and Mechanistic Insights

The palladium-catalyzed allylic alkylation, a cornerstone of modern synthetic chemistry, typically involves the reaction of an allylic electrophile with a nucleophile in the presence of a palladium(0) catalyst. The reaction proceeds through a well-defined catalytic cycle, often referred to as the Tsuji-Trost reaction.

The Pronucleophile: this compound (FBSM)

This compound (FBSM) is a highly effective pronucleophile for delivering the monofluoromethyl moiety.[1] The two electron-withdrawing phenylsulfonyl groups significantly increase the acidity of the methine proton, facilitating its deprotonation by a mild base to generate a soft, resonance-stabilized carbanion.[1] This "softness" is crucial for its compatibility with the palladium-catalyzed allylic alkylation manifold, which generally favors stabilized nucleophiles.[3][4]

Caption: Structure of this compound (FBSM).

The Catalytic Cycle

The generally accepted mechanism for the palladium-catalyzed allylic alkylation with a soft nucleophile like the deprotonated FBSM involves the following key steps:

  • Oxidative Addition: A palladium(0) complex, typically generated in situ, reacts with the allylic substrate (e.g., an allylic carbonate or acetate) to form a cationic η³-allylpalladium(II) intermediate, with the departure of the leaving group.

  • Nucleophilic Attack: The deprotonated FBSM anion, acting as a soft nucleophile, attacks the η³-allyl ligand from the face opposite to the palladium metal (external or outer-sphere attack).[5][6] This step typically proceeds with a net retention of stereochemistry at the allylic terminus.

  • Reductive Elimination/Catalyst Regeneration: The newly formed carbon-carbon bond leads to the release of the monofluoromethylated product and the regeneration of the palladium(0) catalyst, which can then re-enter the catalytic cycle.

Palladium_Catalytic_Cycle Palladium-Catalyzed Allylic Alkylation Cycle cluster_activation Nucleophile Generation Pd0 Pd(0)L_n Pi_Allyl_Pd [η³-Allyl-Pd(II)L_n]⁺ X⁻ Pd0->Pi_Allyl_Pd Oxidative Addition Allyl_Substrate Allylic Substrate (R-X) Product Allylated Product Pi_Allyl_Pd->Product Nucleophilic Attack Product->Pd0 Reductive Elimination/ Regeneration Nucleophile [F(PhSO₂)₂C]⁻ (from FBSM) Nucleophile->Pi_Allyl_Pd Base Base FBSM FBSM FBSM->Nucleophile Deprotonation

Caption: The catalytic cycle for palladium-catalyzed allylic alkylation.

Scope and Versatility: A Tabulated Overview

The palladium-catalyzed allylic alkylation of FBSM has been shown to be effective with a range of allylic carbonates, demonstrating good yields and high regioselectivity. The reaction generally favors the formation of the more substituted allylic product.

EntryAllylic Carbonate SubstrateProductYield (%)Reference
1Cinnamyl methyl carbonate1-Fluoro-1,1-bis(phenylsulfonyl)-4-phenyl-3-butene85[7]
2Crotyl methyl carbonate3-Fluoro-3,3-bis(phenylsulfonyl)-1-pentene78[7]
3Geranyl methyl carbonate1-Fluoro-1,1-bis(phenylsulfonyl)-3,7-dimethyl-2,6-octadiene72[7]
4Neryl methyl carbonate(Z)-1-Fluoro-1,1-bis(phenylsulfonyl)-3,7-dimethyl-2,6-octadiene75[7]

Note: The yields presented are representative and may vary based on specific reaction conditions and ligand choice.

Detailed Experimental Protocol

This protocol provides a general procedure for the palladium-catalyzed allylic alkylation of an allylic carbonate with this compound.

Materials and Reagents:
  • Palladium(II) acetate [Pd(OAc)₂]

  • Triphenylphosphine (PPh₃) or other suitable phosphine ligand

  • This compound (FBSM)

  • Allylic carbonate

  • Potassium carbonate (K₂CO₃) or other suitable base

  • Anhydrous Tetrahydrofuran (THF)

  • Ethyl acetate (EtOAc)

  • Hexanes

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Schlenk flask or other suitable reaction vessel

  • Magnetic stirrer and stir bar

  • Inert atmosphere (Argon or Nitrogen)

Reaction Setup and Procedure:
  • Catalyst Pre-formation (Optional but Recommended): In a flame-dried Schlenk flask under an inert atmosphere, dissolve Pd(OAc)₂ (0.025 equiv) and PPh₃ (0.1 equiv) in anhydrous THF (1 mL). Stir the solution at room temperature for 15-20 minutes. The color should change from reddish-brown to a lighter yellow, indicating the formation of the Pd(0) species.

  • Reagent Addition: To the flask containing the catalyst, add this compound (1.2 equiv) and the allylic carbonate (1.0 equiv).

  • Base Addition: Add finely ground anhydrous potassium carbonate (2.0 equiv) to the reaction mixture.

  • Reaction Execution: Stir the reaction mixture vigorously at room temperature or gentle heating (e.g., 40-50 °C) as required. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Workup: Upon completion, cool the reaction mixture to room temperature. Quench the reaction by adding saturated aqueous NH₄Cl solution.

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).

  • Washing: Wash the combined organic layers with water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure monofluoromethylated product.

Experimental_Workflow Start Start Catalyst_Prep Catalyst Preparation (Pd(OAc)₂ + PPh₃ in THF) Start->Catalyst_Prep Reagent_Add Addition of FBSM and Allylic Carbonate Catalyst_Prep->Reagent_Add Base_Add Addition of K₂CO₃ Reagent_Add->Base_Add Reaction Reaction at RT or Heat (Monitor by TLC) Base_Add->Reaction Workup Aqueous Workup (NH₄Cl quench) Reaction->Workup Extraction Extraction with EtOAc Workup->Extraction Wash Wash with H₂O and Brine Extraction->Wash Dry_Conc Dry (MgSO₄) and Concentrate Wash->Dry_Conc Purification Flash Column Chromatography Dry_Conc->Purification End Pure Product Purification->End

Caption: Experimental workflow for the palladium-catalyzed allylic alkylation.

Troubleshooting and Expert Insights

  • Ligand Choice: While triphenylphosphine is a common and effective ligand, the regio- and stereoselectivity of the reaction can be highly dependent on the ligand used. For asymmetric applications, chiral ligands are essential.

  • Base Selection: The choice of base is critical for the deprotonation of FBSM without promoting side reactions. Inorganic bases like K₂CO₃ or Cs₂CO₃ are often effective. The use of stronger, non-nucleophilic organic bases may also be explored.

  • Solvent Effects: Anhydrous, aprotic solvents like THF, dioxane, or toluene are typically used. The polarity of the solvent can influence the reaction rate and selectivity.

  • Substrate Reactivity: The nature of the leaving group on the allylic substrate is important. Carbonates and acetates are common, with carbonates often being more reactive.

Conclusion

The palladium-catalyzed allylic alkylation of this compound is a powerful and versatile method for the synthesis of monofluoromethylated compounds. A thorough understanding of the reaction mechanism, careful optimization of reaction conditions, and adherence to rigorous experimental protocols are key to achieving high yields and selectivities. This application note serves as a comprehensive guide for researchers to successfully implement this valuable transformation in their synthetic endeavors, particularly in the context of drug discovery and development where strategic fluorination is a critical design element.

References

  • Katcher, M. H., Norrby, P.-O., & Doyle, A. G. (2014). Mechanistic Investigations of Palladium-Catalyzed Allylic Fluorination. Organometallics, 33(8), 2121–2133. [Link]

  • The Doyle Group, Princeton University. (2014). Mechanistic Investigations of Palladium-Catalyzed Allylic Fluorination. [Link]

  • ACS Publications. (2014). Mechanistic Investigations of Palladium-Catalyzed Allylic Fluorination. Journal of the American Chemical Society. [Link]

  • The Doyle Group. (2020). 24. Mechanistic Investigations of Palladium-Catalyzed Allylic Fluorination. [Link]

  • Organic Syntheses. (n.d.). Organic Syntheses Procedure. [Link]

  • CORE. (2015). Palladium-Catalyzed Site-Selective Fluorination of Unactivated C(sp3)−H Bonds. [Link]

  • Shen, X., et al. (2011). Nucleophilic Fluoromethylation of Aldehydes with this compound: The Importance of Strong LiO Coordination and Fluorine Substitution for C C Bond Formation. Angewandte Chemie International Edition, 50(8), 1837-1840. [Link]

  • Neufeldt, S. R., & Sanford, M. S. (2013). Raising the pKa Limit of “Soft” Nucleophiles in Palladium-Catalyzed Allylic Substitutions. Application of Diarylmethane Pronucleophiles. Journal of the American Chemical Society, 135(48), 18165–18175. [Link]

  • ACS Publications. (2013). Raising the pKa Limit of “Soft” Nucleophiles in Palladium-Catalyzed Allylic Substitutions: Application of Diarylmethane Pronucleophiles. Journal of the American Chemical Society. [Link]

  • Sci-Hub. (2011). ChemInform Abstract: Highly Regioselective Pd‐Catalyzed Allylic Alkylation of this compound. ChemInform. [Link]

Sources

Application Notes & Protocols: One-Pot Synthesis of Monofluoromethylated Heterocycles Using FBSM

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: The Rising Prominence of Monofluoromethylated Heterocycles in Medicinal Chemistry

The strategic incorporation of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate a molecule's physicochemical and pharmacokinetic properties.[1][2][3] Among the various fluorinated motifs, the monofluoromethyl (CH₂F) group is of particular interest as a bioisostere for methyl, hydroxyl, and amino groups, capable of enhancing metabolic stability, modulating pKa, and improving membrane permeability.[1] Nitrogen-containing heterocycles are fundamental scaffolds in a vast majority of pharmaceuticals, prized for their diverse biological activities and ability to engage in specific interactions with biological targets.[1][4] Consequently, the development of efficient and robust methods for the synthesis of monofluoromethylated N-heterocycles is a critical endeavor in the pursuit of novel therapeutics.[1]

This guide provides an in-depth exploration of the one-pot synthesis of these valuable compounds, with a focus on the utility of Fluorobis(phenylsulfonyl)methane (FBSM) as a versatile and reliable monofluoromethylating agent. We will delve into the underlying chemical principles, provide detailed experimental protocols, and offer insights into the causality behind experimental choices, empowering researchers to effectively implement these methodologies in their own laboratories.

The Chemistry of FBSM: A Potent Pronucleophile for Monofluoromethylation

This compound (FBSM) has emerged as a premier reagent for nucleophilic monofluoromethylation.[2][5][6] Its efficacy stems from the presence of two strongly electron-withdrawing phenylsulfonyl groups, which significantly increase the acidity of the α-proton. This allows for facile deprotonation by even mild bases to generate a resonance-stabilized carbanion, a potent monofluoromethyl nucleophile.[5][6]

The general mechanism for the activation of FBSM and its subsequent reaction with an electrophile is depicted below:

FBSM_Activation FBSM FBSM (PhSO₂)₂CHF Carbanion [(PhSO₂)₂CF]⁻ Resonance-stabilized Carbanion FBSM->Carbanion + Base Base Base Product Monofluoromethylated Product (PhSO₂)₂CF-E Carbanion->Product + Electrophile Electrophile Electrophile (E⁺)

Figure 1: General scheme for the activation of FBSM and nucleophilic monofluoromethylation.

The phenylsulfonyl groups not only facilitate carbanion formation but also serve as excellent leaving groups in subsequent transformations, allowing for the unmasking of the monofluoromethyl group in the final product. This "masked" CH₂F unit approach is a key advantage of using FBSM.

One-Pot Strategies: The Power of Tandem and Multicomponent Reactions

One-pot syntheses, particularly those involving tandem or multicomponent reactions (MCRs), offer significant advantages in terms of efficiency, atom economy, and reduced waste generation.[7] By combining multiple reaction steps into a single operation without the isolation of intermediates, these strategies streamline synthetic workflows and provide rapid access to molecular complexity. In the context of synthesizing monofluoromethylated heterocycles, one-pot approaches often involve an initial nucleophilic addition of the FBSM-derived carbanion to a suitable precursor, followed by an in-situ intramolecular cyclization to construct the heterocyclic ring.

One_Pot_Strategy cluster_0 One-Pot Reaction Vessel Start Starting Materials (e.g., A + B + FBSM) Intermediate Intermediate Start->Intermediate Step 1: Nucleophilic Addition Product Monofluoromethylated Heterocycle Intermediate->Product Step 2: Intramolecular Cyclization

[Image of the chemical reaction scheme for the one-pot synthesis of monofluoromethylated pyridines]

[Image of the chemical reaction scheme for the one-pot synthesis of monofluoromethylated imidazoles]

Sources

Troubleshooting & Optimization

"common side reactions in monofluoromethylation with FBSM"

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for monofluoromethylation reactions using Fluorobis(phenylsulfonyl)methane (FBSM). This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this powerful transformation. Here, we address common challenges, provide in-depth troubleshooting advice, and answer frequently asked questions to help you achieve optimal results in your experiments.

Troubleshooting Guide: A Question-and-Answer Approach

This section is structured to address specific issues you may encounter during your monofluoromethylation experiments with FBSM.

Issue 1: Low or No Product Formation

Question: I've set up my reaction with FBSM, my substrate, and a base, but I'm seeing very low conversion to the desired monofluoromethylated product, or no reaction at all. What could be the cause?

Potential Causes & Solutions:

  • Inappropriate Base Selection: The acidity of FBSM's C-H bond is crucial for its function as a nucleophilic monofluoromethylating agent. The choice of base is critical for deprotonation to form the active nucleophile.[1]

    • Insight: While FBSM is acidic, common organic bases like DBU or inorganic bases such as K₂CO₃ may not be strong enough to facilitate the reaction with certain electrophiles, particularly aldehydes.[2] Computational studies have shown that some reactions are thermodynamically unfavorable with weaker bases.[2]

    • Troubleshooting Steps:

      • Switch to a Stronger Base: For challenging substrates like aldehydes, employing a strong, non-nucleophilic base such as lithium hexamethyldisilazide (LiHMDS) can be effective.[2][3] The lithium cation is thought to play a key role in facilitating the addition to carbonyls.[3]

      • Verify Base Quality: Ensure your base is fresh and has been stored under anhydrous conditions. Degradation of the base will lead to lower effective concentrations and poor reactivity.

      • Consider Stoichiometry: Use at least a stoichiometric amount of the base relative to FBSM. An excess may be required in some cases.

  • Solvent Incompatibility: The solvent can significantly impact the solubility of reagents and the stability of intermediates.

    • Insight: Fluorinating agents can sometimes react with common laboratory solvents.[4] While FBSM is generally more stable than many electrophilic fluorinating agents, solvent choice is still important.

    • Troubleshooting Steps:

      • Use Anhydrous Aprotic Solvents: Common choices include THF, diethyl ether, or toluene. Ensure the solvent is rigorously dried, as water can quench the anionic intermediates.

      • Check for Reactivity: Avoid solvents that can be deprotonated by the base or react with the electrophile. For example, using an amine-based solvent with a strong base is not advisable.

  • Poor Substrate Reactivity: The electrophilicity of your substrate is a key driver of the reaction.

    • Insight: Electron-deficient substrates generally react more readily. If your substrate is electron-rich or sterically hindered, the reaction may be sluggish.

    • Troubleshooting Steps:

      • Increase Reaction Temperature: Carefully increasing the temperature may overcome the activation energy barrier. Monitor for decomposition of starting materials or product.

      • Use an Additive: For certain reactions, such as additions to aldehydes, additives like BF₃·OEt₂ can act as a Lewis acid to activate the electrophile.[3]

Issue 2: Formation of Multiple Unidentified Byproducts

Question: My crude reaction mixture (e.g., by ¹H NMR or TLC analysis) shows a complex mixture of products, and isolating the desired compound is difficult. What are the likely side reactions?

Potential Causes & Solutions:

  • Decomposition of FBSM or its Anion: The FBSM anion, while resonance-stabilized, can be unstable under certain conditions.[1]

    • Insight: Although not extensively detailed in the provided search results, analogous fluorinated sulfonyl compounds can undergo decomposition. The N-F bond in N-fluorobenzenesulfonimide (NFSI), a related compound, can be a source of radical species.[5][6]

    • Troubleshooting Steps:

      • Lower the Reaction Temperature: Running the reaction at a lower temperature (e.g., -78 °C) can minimize the rate of decomposition pathways.[3]

      • Slow Addition of Reagents: Adding the base or electrophile slowly can help to control the concentration of reactive intermediates and minimize side reactions.

  • Over-reaction or Multiple Additions: In some cases, the product of the initial reaction can react further.

    • Insight: This is analogous to the formation of difluorinated products when using electrophilic fluorinating agents on enolizable ketones.[7]

    • Troubleshooting Steps:

      • Control Stoichiometry: Use a precise stoichiometry, typically with a slight excess of the limiting reagent (often the electrophile if it is precious).

      • Monitor Reaction Progress: Use TLC or LC-MS to monitor the reaction and quench it as soon as the starting material is consumed to prevent the formation of over-reacted products.

  • Reaction with Solvent or Impurities: The highly nucleophilic FBSM anion can react with unintended electrophiles.

    • Insight: Water is a common impurity that will protonate the FBSM anion, quenching the reaction. Other electrophilic impurities in the starting materials or solvent can also lead to byproducts.

    • Troubleshooting Steps:

      • Ensure Anhydrous Conditions: Dry all glassware, solvents, and reagents thoroughly. Perform the reaction under an inert atmosphere (e.g., argon or nitrogen).

      • Purify Starting Materials: If you suspect impurities in your substrate, purify it before use.

Issue 3: Unexpected Product Formation (e.g., Phenylsulfonylation instead of Monofluoromethylation)

Question: I've isolated a product, but it appears to be the result of a phenylsulfonyl group transfer rather than monofluoromethylation. How is this possible?

Potential Causes & Solutions:

  • Single Electron Transfer (SET) Pathway: Under certain conditions, FBSM can react via a SET mechanism, leading to the transfer of a phenylsulfonyl group.

    • Insight: A similar phenomenon has been observed with the related reagent N-fluorobenzenesulfonimide (NFSI), where reaction with a carbanion led to phenylsulfonylation instead of fluorination.[8] This suggests that the (PhSO₂)₂CF⁻ anion or related species could potentially fragment or react in unexpected ways.

    • Troubleshooting Steps:

      • Modify Reaction Conditions: Changing the solvent, temperature, or base may disfavor a SET pathway.

      • Add a Radical Inhibitor: Although not a definitive solution, adding a radical scavenger like TEMPO could help diagnose if radical pathways are involved.

      • Consider the Substrate: Highly reducing or oxidizing substrates might promote SET pathways.

Experimental Protocols & Data

Protocol: Troubleshooting a Failed Aldehyde Monofluoromethylation

If your reaction of FBSM with an aldehyde has failed using a mild base, follow this protocol:

  • Preparation:

    • Dry a round-bottom flask under vacuum with a heat gun and cool under a stream of argon.

    • Add FBSM (1.2 equivalents) to the flask.

    • Dissolve the FBSM in anhydrous THF (concentration typically 0.1-0.2 M).

    • Cool the solution to -78 °C in a dry ice/acetone bath.

  • Deprotonation:

    • Slowly add LiHMDS (1.1 equivalents, as a 1.0 M solution in THF) dropwise to the FBSM solution.

    • Stir the mixture at -78 °C for 30 minutes.

  • Addition of Electrophile:

    • Add your aldehyde (1.0 equivalent), either neat or as a solution in anhydrous THF, dropwise to the reaction mixture.

  • Reaction & Quenching:

    • Stir the reaction at -78 °C and monitor by TLC.

    • Once the aldehyde is consumed, quench the reaction by adding a saturated aqueous solution of NH₄Cl.

  • Workup & Analysis:

    • Allow the mixture to warm to room temperature.

    • Extract the aqueous layer with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure.

    • Analyze the crude product by ¹H NMR to determine conversion and identify byproducts.

Table 1: Influence of Base on Aldehyde Monofluoromethylation
BaseTypical SolventRelative Reactivity with AldehydesReference
DBUTHFLow to None[2]
K₂CO₃DMFLow to None[2]
NaHTHFModerate (Substrate Dependent)[3]
LiHMDSTHFHigh[2][3]

Visualizing Reaction Pathways

Troubleshooting Workflow

This diagram outlines a logical flow for diagnosing and solving common issues in monofluoromethylation reactions with FBSM.

G cluster_success Success Path cluster_troubleshoot Troubleshooting Path start Reaction Start check_conversion Check Conversion (TLC/NMR) start->check_conversion high_conversion High Conversion? check_conversion->high_conversion Yes low_conversion_node Low/No Conversion check_conversion->low_conversion_node No clean_product Clean Product? high_conversion->clean_product Yes complex_mixture_node Complex Mixture high_conversion->complex_mixture_node No workup Proceed to Workup & Purification clean_product->workup Yes check_base 1. Check Base Strength/Quality (e.g., Switch to LiHMDS) low_conversion_node->check_base lower_temp 1. Lower Temperature complex_mixture_node->lower_temp check_conditions 2. Check Conditions (Anhydrous? Temp?) check_base->check_conditions check_substrate 3. Check Substrate (Reactivity? Purity?) check_conditions->check_substrate control_stoich 2. Control Stoichiometry lower_temp->control_stoich purify_reagents 3. Purify Reagents control_stoich->purify_reagents

Caption: A flowchart for troubleshooting common issues.

Proposed Side Reaction: Phenylsulfonyl Transfer

This diagram illustrates a speculative single electron transfer (SET) pathway that could lead to an undesired phenylsulfonylation product.

G reagents Substrate(Nu:⁻) + (PhSO₂)₂CF⁻ set_step Single Electron Transfer (SET) reagents->set_step intermediates [Substrate•] + [(PhSO₂)₂CF•] set_step->intermediates fragmentation Radical Fragmentation intermediates->fragmentation products Substrate-SO₂Ph + [PhSO₂CF•]⁻ fragmentation->products Phenylsulfonyl Radical Transfer

Caption: A potential SET pathway leading to side products.

Frequently Asked Questions (FAQs)

Q1: How does FBSM compare to other monofluoromethylating reagents?

FBSM is a nucleophilic monofluoromethylating reagent, meaning it delivers a "CH₂F⁻" equivalent.[1] This is in contrast to electrophilic reagents (like S-(fluoromethyl)diarylsulfonium salts) which deliver a "CH₂F⁺" equivalent. FBSM is advantageous because it is a stable, crystalline solid that is relatively easy to handle.[9] Its reactivity is tuned by the choice of base, offering a degree of control not always possible with other reagents.[2]

Q2: What is the importance of the two phenylsulfonyl groups in FBSM?

The two electron-withdrawing phenylsulfonyl groups are critical to FBSM's function. They increase the acidity of the adjacent C-H bond, making it possible to deprotonate with a suitable base to form the active nucleophile.[1] They also stabilize the resulting carbanion through resonance. However, an interesting finding is that the α-fluorine substituent does not always increase the acidity as much as expected, an "anomalous α-fluorine effect".[10]

Q3: Can FBSM be used in photocatalytic reactions?

While FBSM itself is primarily used in nucleophilic additions, the generation of monofluoromethyl radicals for photocatalytic reactions is an active area of research.[11][12] These reactions typically use different precursors like NaSO₂CFH₂ or CH₂FI under visible light irradiation.[11][13] If you are encountering issues with nucleophilic pathways, exploring a radical-based approach with a different reagent might be a viable alternative.

Q4: Are there specific safety precautions I should take when working with FBSM and other fluorinating agents?

Yes. While FBSM is a solid and generally safer than gaseous fluorinating agents, standard laboratory safety practices are essential.

  • Personal Protective Equipment (PPE): Always wear gloves, safety glasses, and a lab coat.

  • Ventilation: Handle the compound in a well-ventilated fume hood.

  • Incompatibilities: Be aware of potential incompatibilities. For example, some N-F reagents can react exothermically or explosively with solvents like DMF or DMSO.[4] Avoid strong reducing agents.[8]

  • Storage: Store FBSM in a cool, dry place, away from incompatible materials.[14]

References

  • Benchchem. Troubleshooting guide for the fluorination of pyridinyl ethanone.
  • Lévai, A. Reagents for Selective Fluoromethylation: A Challenge in Organofluorine Chemistry. Angewandte Chemie International Edition. 2020;59(30):12268-12286. Available from: [Link]

  • ResearchGate. Synthesis and reactivity of [18F]-N-fluorobenzenesulfonimide.
  • Xue, X. S., et al. Computational insights into the effects of reagent structure and bases on nucleophilic monofluoromethylation of aldehydes. Journal of Physical Organic Chemistry. 2020;33(11):e4109.
  • Hu, J. Selective difluoromethylation and monofluoromethylation reactions. Chemical Communications. 2009;(48):7465-7478.
  • Organic Syntheses. This compound (FBSM). 2019.
  • American Chemical Society Green Chemistry Institute's Pharmaceutical Roundtable. Specific Solvent Issues with Fluorination.
  • Organic Chemistry Portal. N-Fluorobenzenesulfonimide (NFSI).
  • ResearchGate. Decarboxylative Fluorination of β-Ketoacids with N-Fluorobenzenesulfonimide (NFSI) for the Synthesis of α-Fluoroketones: Substrate Scope and Mechanistic Investigation.
  • Organic Syntheses. Organic Syntheses Procedure (FBSM).
  • Guidechem. N-Fluorobenzenesulfonimide 133745-75-2 wiki.
  • Pace, V., et al. Direct and Chemoselective Electrophilic Monofluoromethylation of Heteroatoms (O-, S-, N-, P-, Se-) with Fluoroiodomethane. Organic Letters. 2020;22(4):1599-1603. Available from: [Link]

  • Ley, S. V. Research Group. Fluorination Reactions. University of Cambridge.
  • Zheng, H., et al. The Acidities of Nucleophilic Monofluoromethylation Reagents: An Anomalous α-Fluorine Effect. Angewandte Chemie International Edition. 2021;60(17):9401-9406. Available from: [Link]

  • University of Rochester Department of Chemistry. How To: Troubleshoot a Reaction.
  • Doyle Group, UCLA. Strategies for Nucleophilic C(sp3)–(Radio)Fluorination.
  • ChemicalBook. The role of N-fluorobisbenzenesulfonamide in chemical synthesis. 2022.
  • Chen, J., et al. Visible Light-Mediated Monofluoromethylation/Acylation of Olefins by Dual Organo-Catalysis. Molecules. 2024;29(4):799. Available from: [Link]

  • Laboratory Chemicals for Life Science Research. The Acidities of Nucleophilic Monofluoromethylation Reagents: An Anomalous α-Fluorine Effect. 2021.
  • ResearchGate. Direct electrophilic monofluoromethylation of heteroatoms nucleophiles with fluoroiodomethane.
  • ResearchGate. Photocatalytic defluoroalkylation and hydrodefluorination of trifluoromethyls using o-phosphinophenolate.
  • Liu, C., Shen, N., & Shang, R. Photocatalytic defluoroalkylation and hydrodefluorination of trifluoromethyls using o-phosphinophenolate. Nature Communications. 2020;11(1):249. Available from: [Link]

Sources

Technical Support Center: Optimizing Reaction Conditions for Fluorobis(phenylsulfonyl)methane

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and optimization of Fluorobis(phenylsulfonyl)methane (FBSM). This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this valuable monofluoromethylating reagent. As Senior Application Scientists, we have structured this guide to provide not just protocols, but a deep understanding of the reaction's intricacies, enabling you to troubleshoot effectively and optimize for success.

Part 1: Troubleshooting Common Issues

This section addresses the most frequently encountered problems during the synthesis of FBSM. Each issue is presented in a question-and-answer format, detailing the probable causes and providing actionable solutions.

Issue 1: Low or No Product Yield

Question: I am getting a very low yield, or no FBSM at all. What are the most likely causes?

Answer: Low yield is the most common issue and can stem from several factors. A systematic approach to troubleshooting is essential.[1][2]

  • Cause A: Inactive Starting Material or Reagents

    • The Problem: The starting material, bis(phenylsulfonyl)methane, must be sufficiently acidic to be deprotonated. The base must be strong enough and active, and the fluorinating agent must be pure.

    • Solution:

      • Verify Starting Material Purity: Ensure your bis(phenylsulfonyl)methane is pure. Impurities can interfere with the reaction.

      • Base Integrity: If using a solid base like potassium hydride (KH) or sodium hydride (NaH), ensure it has been stored under an inert atmosphere and that the mineral oil has been properly washed away with a dry solvent (e.g., hexanes) before use.[3] For bases like cesium carbonate, ensure they are anhydrous.[4]

      • Fluorinating Agent Quality: Use a reputable source for your electrophilic fluorinating agent (e.g., Selectfluor® or NFSI). Ensure it has not degraded due to improper storage.

  • Cause B: Presence of Moisture

    • The Problem: The reaction involves a highly reactive carbanion intermediate. Water will protonate this intermediate, reverting it to the starting material and consuming your base.

    • Solution:

      • Dry Glassware: All glassware must be rigorously dried, either in an oven (e.g., >120 °C for several hours) or by flame-drying under vacuum, and then cooled under an inert atmosphere (Nitrogen or Argon).[2]

      • Anhydrous Solvents: Use freshly distilled or commercially available anhydrous solvents. Solvents like THF and MeCN are hygroscopic and should be handled with care.[5]

      • Inert Atmosphere: Maintain a positive pressure of an inert gas throughout the setup, reagent addition, and reaction period to prevent atmospheric moisture from entering the system.[6]

  • Cause C: Incomplete Deprotonation

    • The Problem: If the bis(phenylsulfonyl)methane is not fully deprotonated to form the reactive anion, the reaction cannot proceed to completion.

    • Solution:

      • Choice of Base: For complete deprotonation, a strong, non-nucleophilic base is required. Potassium hydride (KH) or potassium hexamethyldisilazide (KHMDS) are effective choices.[3] While milder bases like cesium carbonate can be used, they may require longer reaction times or higher temperatures.[4][7]

      • Sufficient Equivalents: Use a slight excess of the base (e.g., 1.1 equivalents) to ensure complete deprotonation.

      • Temperature: The deprotonation step is often performed at a low temperature (e.g., 0 °C or -78 °C) before the addition of the fluorinating agent to control the reaction rate and prevent side reactions.[3]

Troubleshooting Decision Tree for Low Yield

G start Low or No Yield Observed check_reagents Check Purity & Activity of Starting Materials & Reagents start->check_reagents check_conditions Review Reaction Conditions (Anhydrous, Inert Atmosphere) start->check_conditions check_deprotonation Verify Deprotonation Step (Base Strength, Temperature) start->check_deprotonation check_workup Analyze Work-up & Purification Procedure for Product Loss start->check_workup solution_reagents Solution: Use high-purity reagents. Verify base activity. check_reagents->solution_reagents Impure? solution_conditions Solution: Rigorously dry glassware & solvents. Maintain inert atmosphere. check_conditions->solution_conditions Moisture Present? solution_deprotonation Solution: Use stronger base (e.g., KH, KHMDS). Optimize temperature and addition time. check_deprotonation->solution_deprotonation Incomplete? solution_workup Solution: Optimize extraction and recrystallization solvent systems. check_workup->solution_workup Loss Detected?

Caption: A decision tree for troubleshooting low yield in FBSM synthesis.

Issue 2: Incomplete Reaction and/or Formation of Side Products

Question: My reaction stalls, and I see both starting material and product. I've also noticed an unknown impurity. What's happening?

Answer: This often points to issues with reaction stoichiometry, temperature control, or the stability of the reagents and intermediates.

  • Cause A: Incomplete Consumption of Starting Material

    • The Problem: The reaction stops before all the bis(phenylsulfonyl)methane is consumed. This can be due to insufficient fluorinating agent or deactivation of the reagents.

    • Solution:

      • Stoichiometry: Ensure you are using at least one full equivalent of the electrophilic fluorinating agent relative to the starting material.

      • Addition Method: Add the fluorinating agent portion-wise or as a solution in the reaction solvent to maintain its concentration and activity. For a reagent like Selectfluor®, which is a salt, slow addition can be critical to control the reaction's exothermicity and prevent decomposition.[8]

      • Reaction Time & Temperature: Monitor the reaction by TLC or LC-MS. If it stalls, a gentle increase in temperature might be necessary, but this must be done cautiously to avoid side reactions.[6]

  • Cause B: Formation of Dithis compound

    • The Problem: If the newly formed FBSM is deprotonated and reacts again with the fluorinating agent, it can form an undesired difluorinated side product. This is more likely if there is a localized excess of base or if the reaction conditions are too harsh.

    • Solution:

      • Controlled Addition: Add the base to the starting material at a low temperature to form the anion, and then add the fluorinating agent slowly to this solution. This ensures the fluorinating agent preferentially reacts with the anion of the starting material rather than the product.[3]

      • Avoid Excess Base: Use only a slight excess of base (1.05-1.1 equivalents). A large excess can promote deprotonation of the product.

  • Cause C: Decomposition

    • The Problem: Fluorinated compounds, especially those with multiple electron-withdrawing groups, can be susceptible to decomposition under certain conditions, such as high temperatures or in the presence of strong nucleophiles/bases.[9][10]

    • Solution:

      • Temperature Control: Maintain the recommended temperature throughout the reaction. Runaway temperatures can lead to a cascade of side reactions.

      • Quenching: Once the reaction is complete, quench it promptly and carefully (e.g., with saturated ammonium chloride solution) to neutralize any remaining reactive species before workup.

Part 2: Frequently Asked Questions (FAQs)

This section covers broader conceptual and practical questions about the synthesis of FBSM.

Question 1: Which electrophilic fluorinating agent is better: Selectfluor® or NFSI?

Answer: Both Selectfluor® (F-TEDA-BF4) and N-Fluorobenzenesulfonimide (NFSI) are excellent reagents for this transformation. The choice often depends on solubility, cost, and downstream purification considerations.

FeatureSelectfluor®N-Fluorobenzenesulfonimide (NFSI)
Structure Cationic N-F SaltNeutral N-F Imide
Reactivity Highly reactive, strong oxidant.[8][11]Moderately reactive, generally considered milder.[12][13]
Solubility Soluble in polar aprotic solvents like MeCN, DMF.Soluble in a wider range of organic solvents (THF, CH2Cl2, MeCN).
Byproducts The DABCO-based byproduct is water-soluble, which can simplify workup.Benzenesulfonimide byproduct can sometimes complicate purification.
Mechanism The mechanism is debated and may proceed via a Single-Electron Transfer (SET) or SN2 pathway, depending on the substrate.[8][14][15]The mechanism is also debated but often considered to be a polar SN2 type reaction.[16][17]

Recommendation: For the fluorination of active methylene compounds like bis(phenylsulfonyl)methane, Selectfluor® is very commonly and successfully used.[18][19] Its high reactivity ensures efficient conversion, and the water-soluble nature of its byproduct is advantageous.

Reaction Mechanism Overview

G SM Bis(phenylsulfonyl)methane (PhSO2)2CH2 Anion Resonance-Stabilized Anion [(PhSO2)2CH]⁻ SM->Anion + Base - H⁺ Selectfluor Selectfluor® [F-TEDA]⁺[BF4]⁻ Product This compound (PhSO2)2CHF Anion->Product + Selectfluor® Selectfluor->Product Byproduct Byproducts TEDA + BF4⁻

Caption: General mechanism for the fluorination of bis(phenylsulfonyl)methane.

Question 2: What is the best solvent and base combination?

Answer: The optimal combination depends on the scale and specific conditions, but a common and effective system is Potassium Hydride (KH) in anhydrous Tetrahydrofuran (THF) .[3]

  • Why KH? It is a powerful, non-nucleophilic base that irreversibly deprotonates the starting material, driving the formation of the required anion.

  • Why THF? It is an aprotic solvent that is relatively easy to make anhydrous and is a good solvent for the starting material and the intermediate anion.

An alternative is Cesium Carbonate (Cs2CO3) in anhydrous Acetonitrile (MeCN) .[4] This is a milder, easier-to-handle solid base, which can be advantageous, though it may require longer reaction times.

Question 3: My purification by column chromatography is difficult. Are there better methods?

Answer: Yes, purification can be challenging because the product (FBSM) may have a similar polarity to the starting material.[20]

  • Recrystallization: This is the preferred method for purification on a larger scale. A common solvent system is methylene chloride/hexanes.[3] Dissolve the crude product in a minimal amount of hot methylene chloride and then slowly add hexanes until turbidity is observed. Cooling the mixture should induce crystallization of the pure product.

  • Careful Chromatography: If chromatography is necessary, use a high-resolution silica gel and a carefully chosen eluent system (e.g., a gradient of ethyl acetate in hexanes). Monitor fractions carefully by TLC.

Part 3: Experimental Protocols

This section provides a detailed, step-by-step protocol for the synthesis and purification of FBSM, based on established literature procedures.[3][18]

General Experimental Workflow

G prep 1. Preparation - Dry glassware - Prepare anhydrous solvents - Weigh reagents under inert gas deprotonation 2. Anion Formation - Dissolve (PhSO2)2CH2 in THF - Cool to 0 °C - Add base (e.g., KH) slowly prep->deprotonation fluorination 3. Fluorination - Add Selectfluor® portion-wise - Monitor reaction by TLC/LC-MS deprotonation->fluorination quench 4. Quenching - Cool reaction - Slowly add sat. NH4Cl (aq) fluorination->quench workup 5. Work-up - Extract with organic solvent (e.g., CH2Cl2) - Wash with brine - Dry over MgSO4 quench->workup purify 6. Purification - Concentrate crude product - Recrystallize from CH2Cl2/Hexanes workup->purify

Sources

Technical Support Center: Purification Strategies for Products of Fluorobis(phenylsulfonyl)methane Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for purification strategies related to Fluorobis(phenylsulfonyl)methane (FBSM) reactions. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into overcoming the unique purification challenges associated with these valuable monofluoromethylating agents. The electron-withdrawing nature of the two phenylsulfonyl groups in FBSM makes the adjacent fluorinated carbon acidic, allowing for facile deprotonation to form a resonance-stabilized fluoromethide species that can react with various electrophiles.[1] This reactivity, while synthetically useful, can also lead to specific purification hurdles.

This resource is structured to provide direct, actionable solutions to common issues encountered during the purification of products derived from FBSM reactions.

Troubleshooting Guide

This section addresses specific problems that may arise during the purification of your target compounds. Each issue is followed by a detailed explanation of the potential causes and a step-by-step protocol for resolution.

Problem 1: Product Co-elutes with Unreacted this compound (FBSM)

Possible Cause: The polarity of your product is very similar to that of the starting material, FBSM. This is a common issue, especially when the electrophile used in the reaction is relatively nonpolar.

Solutions:

  • Optimize Flash Column Chromatography:

    • Solvent System Screening: A thorough screening of solvent systems for thin-layer chromatography (TLC) is crucial. Test various combinations of nonpolar (e.g., hexanes, heptane) and polar (e.g., ethyl acetate, dichloromethane, diethyl ether) solvents to maximize the separation between your product and FBSM.

    • Gradient Elution: Employ a shallow gradient during column chromatography. A slow, gradual increase in the polar solvent concentration can often resolve closely eluting compounds.[2]

    • Alternative Adsorbents: If silica gel fails to provide adequate separation, consider using other stationary phases like alumina (neutral or basic) or Florisil®.[2] Some basic compounds that streak on silica may show better behavior on alumina.[3]

  • Recrystallization:

    • Solvent Selection: The ideal solvent will dissolve your product at an elevated temperature but will have limited solubility for FBSM, or vice-versa.[4] Common solvents for recrystallizing FBSM itself include methylene chloride and hexanes.[5] You may need to experiment with a range of solvents of varying polarities.

    • Step-by-Step Recrystallization Protocol:

      • Dissolve the crude mixture in the minimum amount of a suitable hot solvent.[4]

      • If insoluble impurities are present, perform a hot filtration.[4]

      • Allow the solution to cool slowly to room temperature to promote the formation of pure crystals.[4]

      • Further cool the flask in an ice bath to maximize crystal yield.[4]

      • Collect the crystals by vacuum filtration and wash with a small amount of cold solvent.[4]

Problem 2: Product Streaking or Tailing During Column Chromatography

Possible Cause: Your product may contain acidic or basic functional groups that interact strongly with the acidic silanol groups on the surface of the silica gel, leading to poor peak shape and inefficient separation.[6] The sulfonyl groups can also contribute to this phenomenon.

Solutions:

  • Mobile Phase Modification:

    • For Acidic Products: Add a small amount (0.1-1%) of a volatile acid like acetic acid or formic acid to the mobile phase. This can suppress the ionization of your acidic product, leading to sharper peaks.[4]

    • For Basic Products: Incorporate a small amount of a volatile base, such as triethylamine (0.1-1%) or a few drops of ammonium hydroxide in the polar solvent, to the mobile phase.[3][6] This will compete with your product for the active sites on the silica gel.

  • Use of Deactivated Silica: Consider using end-capped silica gel, where the free silanol groups have been chemically modified to reduce their activity.[6]

Problem 3: Low Recovery of Product After Aqueous Work-up

Possible Cause: The product may have significant water solubility, especially if it contains polar functional groups. The amphoteric nature of some products, like those derived from reactions with glycine analogs, can exacerbate this issue.[4]

Solutions:

  • pH Adjustment: Before extraction, carefully adjust the pH of the aqueous layer. For acidic products, acidifying to a pH of 2-3 will protonate any carboxylate groups, reducing water solubility and improving extraction into an organic solvent like ethyl acetate.[4]

  • Brine Wash: After extraction, washing the combined organic layers with a saturated sodium chloride solution (brine) can help to remove dissolved water and some water-soluble impurities.[5]

  • Back-Extraction: If your product is highly soluble in the aqueous layer, you can perform multiple extractions with a suitable organic solvent to maximize recovery.[5]

Problem 4: Product Appears as an Oil and Fails to Crystallize

Possible Cause: The presence of impurities can significantly inhibit crystallization.[4] The product may also have a low melting point or be a liquid at room temperature.

Solutions:

  • Pre-purification: Before attempting crystallization, purify the crude material using flash column chromatography to remove the majority of impurities.[4]

  • Trituration: If direct crystallization fails, try triturating the oil with a non-polar solvent in which the product is poorly soluble (e.g., hexane or diethyl ether). This can help to wash away impurities and may induce solidification.[4]

  • Scratching the Flask: Use a glass rod to gently scratch the inside of the flask at the surface of the solution. The small glass particles that are dislodged can act as nucleation sites for crystal growth.

  • Seeding: If you have a small amount of pure, solid product, add a tiny crystal to the cooled solution to initiate crystallization.

Frequently Asked Questions (FAQs)

Q1: What are the common byproducts in this compound (FBSM) reactions that I should be aware of during purification?

A1: The major impurity is often unreacted bis(phenylsulfonyl)methane, which can be identified by a characteristic methylene signal in the 1H NMR spectrum (around 4.73 ppm in CDCl3).[5] Depending on the reaction conditions, side products from the reaction of the electrophile or decomposition of the FBSM anion may also be present.

Q2: Are there any specific safety precautions I should take when working with this compound and its reaction products?

A2: While FBSM itself is a stable solid, the reactions often involve strong bases and flammable solvents. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Some fluorinated compounds can be toxic, so it is important to handle them with care and consult the safety data sheet (SDS) for any new compounds you synthesize.

Q3: My product contains both a sulfonyl group and a fluorine atom. Does this combination present any unique challenges for purification?

A3: Yes, the combination of a sulfonyl group and a fluorine atom can lead to high polarity and potential for strong interactions with silica gel, as discussed in the troubleshooting section. Additionally, the presence of fluorine can sometimes influence the solubility properties of a molecule in unexpected ways, making solvent selection for chromatography and crystallization less predictable.[7]

Q4: I am having trouble separating my fluorinated product from non-fluorinated starting materials. Are there any specialized techniques I can use?

A4: For compounds with a significant fluorine content, fluorous solid-phase extraction (F-SPE) or fluorous chromatography can be effective. These techniques utilize a stationary phase with a high affinity for fluorinated compounds, allowing for their separation from non-fluorinated counterparts.[7] However, for molecules with only a single fluorine atom, standard purification techniques are more common.

Visualizing Purification Workflows

The following diagrams illustrate decision-making processes for common purification challenges.

purification_workflow start Crude Reaction Mixture tlc Analyze by TLC start->tlc decision_sep Good Separation? tlc->decision_sep column Flash Column Chromatography decision_sep->column Yes optimize_tlc Optimize TLC Solvent System decision_sep->optimize_tlc No decision_purity Product Pure? column->decision_purity end_pure Pure Product decision_purity->end_pure Yes recrystallize Recrystallization decision_purity->recrystallize No recrystallize->decision_purity end_impure Further Purification Needed recrystallize->end_impure Still Impure optimize_tlc->tlc

Caption: A general workflow for the purification of reaction products.

crystallization_troubleshooting start Product Fails to Crystallize (Oils Out) decision_impurity High Impurity Content? start->decision_impurity pre_purify Pre-purify by Chromatography decision_impurity->pre_purify Yes triturate Triturate with Non-polar Solvent decision_impurity->triturate No/Unsure recrystallize Attempt Recrystallization Again pre_purify->recrystallize decision_solid Solid Formed? triturate->decision_solid decision_solid->recrystallize Yes scratch_seed Scratch Flask or Seed with Pure Crystal decision_solid->scratch_seed No end_success Crystals Obtained recrystallize->end_success scratch_seed->end_success end_fail Re-evaluate Solvent System scratch_seed->end_fail No Success

Caption: Troubleshooting guide for crystallization issues.

References

  • Organic Syntheses Procedure. (n.d.). Organic Syntheses.
  • Technical Support Center: Purification of ((3-Chlorophenyl)sulfonyl)glycine Analogs. (n.d.). Benchchem.
  • Technical Support Center: Purification of Fluorinated Amine Compounds. (n.d.). Benchchem.
  • Organic Syntheses Procedure. (n.d.). Organic Syntheses.
  • Purification: Troubleshooting Flash Column Chromatography. (n.d.). University of Rochester Department of Chemistry.
  • Separation of Fluorinated Amino Acids and Oligopeptides from their Non-fluorinated Counterparts using High-performance Liquid Chromatography. (n.d.). National Institutes of Health.
  • Purification of strong polar and basic compounds. (2023, January 7). Reddit.

Sources

"byproducts formed during the synthesis of Fluorobis(phenylsulfonyl)methane"

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of Fluorobis(phenylsulfonyl)methane (FBSM). This resource is designed for researchers, chemists, and drug development professionals who are utilizing FBSM in their work. As a versatile and powerful monofluoromethylating reagent, its purity is paramount for the success of subsequent reactions. This guide provides in-depth troubleshooting advice and answers to frequently asked questions, drawing from established protocols and field experience to help you navigate the common challenges encountered during its synthesis.

Part 1: Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of FBSM. The typical synthetic route involves the deprotonation of bis(phenylsulfonyl)methane followed by electrophilic fluorination. Each issue is presented in a question-and-answer format, detailing potential causes, diagnostic methods, and corrective actions.

Question 1: Why is my yield of this compound (FBSM) significantly lower than expected?

Low yields are a common frustration and can typically be traced back to one of three areas: incomplete deprotonation of the starting material, inefficient fluorination, or product loss during workup.

Potential Causes & Solutions:

  • Incomplete Deprotonation: The acidity of the methylene proton in bis(phenylsulfonyl)methane is a key factor, but the choice and handling of the base are critical for a successful reaction.[1]

    • Cause: Use of a weak or degraded base. Bases like sodium hydride (NaH) or potassium hydride (KH) are often used. These reagents are highly reactive and can be deactivated by moisture.

    • Diagnostic: If you observe a significant amount of unreacted bis(phenylsulfonyl)methane in your crude product NMR, incomplete deprotonation is the likely culprit.

    • Solution: Use fresh, high-quality hydride bases. Potassium hydride (KH) is often preferred for its higher reactivity. Ensure all glassware is oven-dried and the reaction is conducted under a strictly inert atmosphere (Nitrogen or Argon).[2][3]

  • Inefficient Fluorination: The electrophilic fluorinating agent must be able to efficiently transfer a fluorine atom to the carbanion.

    • Cause: The chosen fluorinating agent may not be reactive enough, or it may have degraded. Selectfluor® (F-TEDA-BF₄) is a common and effective choice.[3][4]

    • Solution: Ensure your fluorinating agent is pure and has been stored correctly, away from moisture. The reaction temperature can also play a role; while often run at room temperature, gentle cooling at the start may be necessary for large-scale reactions to control exotherms.

  • Product Loss During Workup and Purification: FBSM is a solid that is typically purified by recrystallization.[2] Significant material can be lost if the incorrect solvent system or procedure is used.

    • Cause: Using a recrystallization solvent in which the product is too soluble, or not cooling the solution sufficiently to induce crystallization.

    • Solution: A common and effective recrystallization method involves dissolving the crude product in a minimal amount of a good solvent like methylene chloride, followed by the slow addition of a poor solvent like hexanes until turbidity is observed, and then cooling.[2]

Question 2: My final product is contaminated with unreacted bis(phenylsulfonyl)methane. How can I avoid this and how do I remove it?

This is the most common impurity and directly points to an incomplete reaction.

Avoidance Strategies:

  • Stoichiometry: While a 1:1 stoichiometry of base to starting material is theoretical, using a slight excess of the base (e.g., 1.1 equivalents) can help drive the deprotonation to completion.

  • Reaction Monitoring: Do not rely solely on reaction time. Monitor the reaction progress using Thin Layer Chromatography (TLC) or by taking aliquots for ¹H NMR analysis to confirm the disappearance of the starting material before adding the fluorinating agent.

Removal Protocol:

If your final product is contaminated, removal can be challenging due to the similar structures.

  • Recrystallization: A carefully executed recrystallization is the most effective method. The slightly different polarity between FBSM and the starting material can be exploited. Experiment with solvent systems like dichloromethane/hexanes or ethyl acetate/hexanes.

  • Column Chromatography: While not ideal for large-scale preparations due to cost and time, flash column chromatography can be used for purification if recrystallization fails.[3] A silica gel column with a gradient elution of ethyl acetate in hexanes is a good starting point.

Question 3: I've identified a difluorinated byproduct, Dithis compound, in my product mixture. What causes this and how can it be prevented?

The formation of a difluorinated byproduct indicates that the initially formed FBSM is being deprotonated and subsequently fluorinated a second time.

Causality and Prevention:

  • Cause: This side reaction is favored by the use of an excessive amount of base and/or fluorinating agent. If the FBSM anion forms, it can react with the fluorinating agent present in the mixture.

  • Prevention:

    • Controlled Stoichiometry: Use no more than a slight excess of the base. Ensure accurate measurement of all reagents.

    • Addition Order: Add the base to the solution of bis(phenylsulfonyl)methane to form the anion, and then slowly add the solution of the fluorinating agent to this mixture. This "direct addition" minimizes the time that excess fluorinating agent is in the presence of the product.

    • Temperature Control: Running the reaction at a lower temperature (e.g., 0 °C) can help to control the reaction rate and improve selectivity, minimizing over-fluorination.

Part 2: Frequently Asked Questions (FAQs)

Q1: What is the recommended base and solvent for the synthesis of FBSM?

Potassium hydride (KH) is an excellent choice due to its high reactivity, which facilitates complete deprotonation.[2] Anhydrous tetrahydrofuran (THF) is a commonly used solvent that effectively dissolves the reagents and is stable under the reaction conditions.[2]

Q2: How can I effectively monitor the reaction's progress?

  • ¹H NMR Spectroscopy: This is the most definitive method. The disappearance of the singlet corresponding to the methylene protons (CH₂) of bis(phenylsulfonyl)methane and the appearance of the characteristic doublet for the methine proton (CHF) of FBSM (around 5.81 ppm with a large J-coupling of ~46 Hz) are clear indicators of reaction progress.[2]

  • ¹⁹F NMR Spectroscopy: This technique is invaluable for confirming the formation of the desired product and detecting any fluorine-containing byproducts. FBSM will show a distinct signal.

  • Thin Layer Chromatography (TLC): A quick and easy way to qualitatively track the consumption of the starting material. Use a suitable solvent system (e.g., 30% ethyl acetate in hexanes) and visualize with a UV lamp.

Q3: What are the primary safety considerations for this synthesis?

  • Hydride Bases (KH, NaH): These are pyrophoric and react violently with water. They must be handled under an inert atmosphere (e.g., in a glove box or using Schlenk techniques) and any residual hydride must be quenched carefully (e.g., with slow addition of isopropanol or ethanol) at the end of the reaction.[3]

  • Fluorinating Agents (e.g., Selectfluor®): These are strong oxidizing agents. Avoid contact with skin and eyes, and do not mix them with combustible materials.

  • Solvents: Anhydrous THF can form explosive peroxides. Always use freshly distilled THF or purchase from a supplier that provides inhibitor-free anhydrous solvents in sealed containers.

Q4: What is the best way to store the purified this compound?

FBSM is a stable, crystalline solid. It should be stored in a tightly sealed container in a cool, dry place, away from strong bases with which it can react.

Part 3: Data and Protocols

Table 1: Comparison of Reaction Conditions
Base (equiv.)SolventFluorinating Agent (equiv.)Temp (°C)Time (h)Yield (%)Reference
KH (2.7)THFBenzenesulfonyl fluoride (1.0)0 to RT1296-98[3]
NaH (1.1)DMFSelectfluor® (1.1)RT4~60[3]

Note: The first entry describes a multi-step synthesis where benzenesulfonyl fluoride is used in the final step, providing a high-yield route.

Experimental Protocol: Synthesis of FBSM

This protocol is adapted from a procedure published in Organic Syntheses.[2]

Materials:

  • Bis(phenylsulfonyl)methane

  • Potassium Hydride (30% in mineral oil)

  • N-Fluorobenzenesulfonimide (NFSI)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Methylene chloride

  • Hexanes

Procedure:

  • Preparation: An oven-dried 250-mL round-bottomed flask equipped with a magnetic stir bar is charged with potassium hydride (2.7 equivalents). The flask is sealed and placed under a nitrogen atmosphere.

  • Washing the Base: Anhydrous hexanes are added via syringe to wash the mineral oil from the KH. The mixture is stirred, allowed to settle, and the hexanes are carefully removed via cannula. This wash is repeated twice.

  • Reaction Setup: Anhydrous THF is added to the flask, and the suspension is cooled to 0 °C in an ice bath.

  • Deprotonation: A solution of bis(phenylsulfonyl)methane (1.0 equivalent) in anhydrous THF is added dropwise to the KH suspension over 20 minutes. The mixture is stirred at 0 °C for 30 minutes, then allowed to warm to room temperature and stirred for an additional hour.

  • Fluorination: The reaction mixture is cooled back to 0 °C. A solution of NFSI (1.1 equivalents) in anhydrous THF is added dropwise over 30 minutes. The reaction is then allowed to warm to room temperature and stirred for 12-16 hours.

  • Quenching: The reaction is carefully quenched by the slow addition of saturated aqueous NH₄Cl solution.

  • Extraction: The mixture is transferred to a separatory funnel and extracted with methylene chloride (3 x 50 mL). The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.

  • Purification: The crude solid is purified by recrystallization from methylene chloride and hexanes to afford pure this compound as a colorless solid.[2]

Part 4: Visualized Workflows and Mechanisms

Diagram 1: General Synthesis and Purification Workflow

G cluster_synthesis Synthesis cluster_workup Workup & Purification start Bis(phenylsulfonyl)methane + Anhydrous THF base Add Base (KH) @ 0°C -> RT start->base Deprotonation fluorinate Add Fluorinating Agent (e.g., NFSI) @ 0°C -> RT base->fluorinate Fluorination quench Quench Reaction (aq. NH4Cl) fluorinate->quench extract Liquid-Liquid Extraction (CH2Cl2 / H2O) quench->extract dry Dry Organic Layer (MgSO4) extract->dry concentrate Concentrate in vacuo dry->concentrate recrystallize Recrystallize (CH2Cl2 / Hexanes) concentrate->recrystallize product Pure FBSM Product recrystallize->product G SM Bis(phenylsulfonyl)methane (PhSO2)2CH2 Anion Carbanion [(PhSO2)2CH]- SM->Anion + Base - H+ Anion->SM Incomplete Deprotonation Product Desired Product (FBSM) (PhSO2)2CHF Anion->Product + 'F+' source (Main Pathway) Anion_Product FBSM Anion [(PhSO2)2CF]- Product->Anion_Product + Excess Base (Side Reaction) BP1 Unreacted Starting Material (Impurity) BP2 Difluoro Byproduct (PhSO2)2CF2 Anion_Product->BP2 + 'F+' source

Sources

"improving yield and selectivity in FBSM-mediated monofluoromethylation"

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for improving yield and selectivity in FBSM-mediated monofluoromethylation. This guide, designed for experienced researchers, provides in-depth troubleshooting advice and answers to frequently asked questions. As Senior Application Scientists, we aim to deliver not just protocols, but a deeper understanding of the reaction mechanisms to empower you to overcome experimental challenges.

Introduction to FBSM-Mediated Monofluoromethylation

The introduction of a monofluoromethyl (-CH₂F) group can significantly enhance the pharmacological properties of a molecule, making it a valuable strategy in drug discovery.[1][2][3] Fluorobis(phenylsulfonyl)methane (FBSM) has emerged as a widely used and versatile reagent for nucleophilic monofluoromethylation.[4][5] Its popularity stems from the electron-withdrawing nature of the two phenylsulfonyl groups, which increases the acidity of the alpha-proton. This facilitates its deprotonation to form a resonance-stabilized fluoromethide anion, a potent nucleophile for various electrophiles.[4][5]

This guide will delve into the practical aspects of working with FBSM, focusing on optimizing reaction conditions to maximize yield and control selectivity.

Frequently Asked Questions (FAQs)

Here we address some of the common questions that arise when working with FBSM.

1. What is FBSM and why is it an effective monofluoromethylating reagent?

This compound (FBSM) is a crystalline solid used as a pronucleophile in monofluoromethylation reactions.[6] The two electron-withdrawing phenylsulfonyl groups stabilize the resulting carbanion upon deprotonation, making it a "soft" nucleophile that can react with a wide range of electrophiles.[4][5][7]

2. How should I store and handle FBSM?

Proper storage and handling are crucial for maintaining the reagent's integrity. FBSM is a stable solid at room temperature.[6] However, it is good practice to store it in a cool, dry place, away from moisture.[8][9][10] Always consult the supplier's datasheet for specific storage recommendations.[8] When handling, use standard personal protective equipment (PPE) in a well-ventilated area.

3. What types of reactions can be performed with FBSM?

FBSM is a versatile reagent capable of participating in a variety of reactions, including:

  • Michael Additions: 1,4-conjugate additions to α,β-unsaturated ketones, esters, and nitriles.[4][5][7][11]

  • SN2 Reactions: Nucleophilic substitution of alkyl halides.[4][11][12]

  • Aldehyde and Ketone Additions: Formation of monofluoromethyl carbinols.[5][6]

  • Epoxide Ring-Opening: Synthesis of β-monofluoromethyl alcohols.[5]

  • Palladium-Catalyzed Allylic Alkylations: For the synthesis of allylic monofluoromethyl compounds.[4][6]

4. What is the general mechanism of FBSM-mediated monofluoromethylation?

The reaction proceeds through a two-step mechanism. First, a base is used to deprotonate FBSM, generating a resonance-stabilized fluoromethide anion. This anion then acts as a nucleophile, attacking an electrophilic substrate to form the monofluoromethylated product.

FBSM_Mechanism FBSM FBSM (PhSO₂)₂CHF Anion [(PhSO₂)₂CF]⁻ Fluoromethide Anion FBSM->Anion Deprotonation Base Base Base->Anion Product Product (PhSO₂)₂CF-E Anion->Product Nucleophilic Attack Electrophile Electrophile (E⁺) Electrophile->Product

Caption: General mechanism of FBSM-mediated monofluoromethylation.

Troubleshooting Guide

This section provides a systematic approach to diagnosing and solving common problems encountered during FBSM-mediated monofluoromethylation reactions.

Issue 1: Low or No Product Yield

A low or complete lack of product formation is a frequent challenge. The following steps will help you identify and address the root cause.

Potential Cause A: Inefficient Deprotonation of FBSM

The choice of base is critical for the successful deprotonation of FBSM.[4][5]

Troubleshooting Steps:

  • Base Strength: Ensure the base is strong enough to deprotonate FBSM. While mild bases can be effective for certain reactions like Michael additions, others may require stronger bases.[4][5] Computational studies have shown that for challenging substrates like aldehydes, strong bases like lithium hexamethyldisilazide (LiHMDS) are necessary to drive the reaction forward thermodynamically.[13][14]

  • Base and Substrate Compatibility: The chosen base should be compatible with your substrate. If your substrate is base-sensitive, consider using milder conditions or a non-nucleophilic base. For instance, in Michael additions to α,β-unsaturated compounds, trimethylphosphine has been shown to be an efficient catalyst.[4][5]

  • Reaction Temperature: Deprotonation is often performed at low temperatures (e.g., -78 °C) to prevent unwanted side reactions and decomposition of the anion, especially with strong bases like n-BuLi.[5]

Experimental Protocol: Screening of Bases for Aldehyde Monofluoromethylation

This protocol outlines a general procedure for screening different bases to optimize the yield.

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., Argon), add FBSM (1.2 equivalents).

  • Add anhydrous solvent (e.g., THF, 10 mL).

  • Cool the solution to the desired temperature (e.g., -78 °C).

  • Slowly add the base (1.1 equivalents) and stir for 30 minutes to generate the anion.

  • Add the aldehyde (1.0 equivalent) dropwise.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl.

  • Extract the product with an organic solvent, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Base Typical Solvent Temperature (°C) Expected Outcome with Aldehydes
K₂CO₃DMFRoom TemperatureOften ineffective for aldehydes[13]
DBUTHF0 to Room TemperatureMay give low to moderate yields
n-BuLiTHF-78Can be effective but may lead to side reactions
LiHMDSTHF-78Generally provides good to excellent yields[13]
Potential Cause B: Poor Electrophile Reactivity

The nature of your electrophile significantly impacts the reaction outcome.

Troubleshooting Steps:

  • Steric Hindrance: Highly hindered electrophiles may react slowly or not at all. Increasing the reaction temperature or using a more reactive monofluoromethylating agent might be necessary.

  • Leaving Group Ability (for SN2 reactions): For SN2 reactions with alkyl halides, the leaving group ability is crucial. Iodides are generally more reactive than bromides, which are more reactive than chlorides.[12]

  • Activation of the Electrophile: In some cases, the electrophile may require activation. For example, in palladium-catalyzed allylic alkylations, a suitable palladium catalyst and ligand are necessary to activate the allylic acetate or carbonate.[4][6][15]

Troubleshooting_Yield Start Low or No Yield Check_Deprotonation Inefficient Deprotonation? Start->Check_Deprotonation Check_Electrophile Poor Electrophile Reactivity? Check_Deprotonation->Check_Electrophile No Solution_Base Screen Bases (e.g., LiHMDS) Adjust Temperature Check_Deprotonation->Solution_Base Yes Check_Conditions Suboptimal Reaction Conditions? Check_Electrophile->Check_Conditions No Solution_Electrophile Use More Reactive Electrophile Activate Electrophile (e.g., Catalyst) Check_Electrophile->Solution_Electrophile Yes Solution_Conditions Optimize Solvent and Temperature Increase Reaction Time Check_Conditions->Solution_Conditions Yes Success Improved Yield Solution_Base->Success Solution_Electrophile->Success Solution_Conditions->Success

Caption: Troubleshooting workflow for low reaction yield.

Issue 2: Poor Selectivity (e.g., 1,2- vs. 1,4-Addition)

In reactions with α,β-unsaturated carbonyl compounds, achieving high regioselectivity can be challenging.

Potential Cause: "Hard" vs. "Soft" Nucleophilicity

Fluorinated carbanions are often considered "hard" nucleophiles, which tend to favor 1,2-addition to the carbonyl group. However, the delocalization of the negative charge by the phenylsulfonyl groups in the FBSM anion imparts "soft" nucleophilic character, favoring 1,4-addition.[7] The balance between these two pathways can be influenced by reaction conditions.

Troubleshooting Steps:

  • Choice of Base and Cation: The nature of the cation associated with the base can influence selectivity. For example, lithium cations have been shown to promote 1,2-addition with aldehydes.[5] In contrast, using phosphines or potassium carbonate can favor 1,4-addition.[7]

  • Solvent Effects: The polarity of the solvent can impact the reactivity and selectivity of the nucleophile. A screen of different aprotic solvents (e.g., THF, DMF, CH₂Cl₂) may be beneficial.

  • Temperature Control: Lowering the reaction temperature often increases selectivity by favoring the thermodynamically more stable 1,4-adduct.

Experimental Protocol: Optimizing 1,4-Addition to an α,β-Unsaturated Ketone

  • In a round-bottom flask, dissolve the α,β-unsaturated ketone (1.0 equivalent) and FBSM (1.2 equivalents) in the chosen solvent.

  • Add the catalyst or base (e.g., trimethylphosphine or K₂CO₃) at the desired temperature.

  • Stir the reaction and monitor the ratio of 1,2- to 1,4-adducts by ¹⁹F NMR or LC-MS.

  • Work up the reaction as previously described and analyze the product mixture.

Condition Effect on Selectivity Rationale
Catalyst/Base Phosphines and K₂CO₃ tend to favor 1,4-addition.[7]Promotes the formation of a "softer" nucleophilic species.
Solvent Less polar solvents may favor 1,4-addition.May reduce the "hardness" of the nucleophile.
Temperature Lower temperatures generally favor 1,4-addition.The 1,4-addition is often the thermodynamically favored pathway.
Issue 3: Reaction Failure with Heteroaromatic Substrates

Monofluoromethylation of N-heterocyclic compounds can be particularly challenging due to potential side reactions and catalyst inhibition.[3][16]

Potential Cause: Interaction of the Heteroatom with Reagents

The nitrogen atom in many heterocycles can act as a Lewis base, potentially coordinating to metal catalysts or reacting with the base or electrophile.

Troubleshooting Steps:

  • Protecting Groups: If the heteroatom is nucleophilic (e.g., in pyrroles or indoles), consider using a suitable protecting group to prevent unwanted side reactions.

  • Catalyst Choice: For transition-metal-catalyzed reactions, the choice of ligand is crucial to prevent catalyst deactivation by the heteroaromatic substrate. A ligand screen may be necessary to identify a system that is tolerant to the substrate.

  • Reaction Conditions: Optimization of reaction conditions, such as solvent and temperature, can be critical for success with heteroaromatic substrates.[17][18]

Conclusion

Successfully improving the yield and selectivity in FBSM-mediated monofluoromethylation requires a systematic and informed approach to troubleshooting. By understanding the underlying reaction mechanisms and carefully considering the interplay of base, solvent, temperature, and substrate, researchers can overcome common experimental hurdles. This guide provides a framework for diagnosing and solving these challenges, ultimately enabling the efficient synthesis of valuable monofluoromethylated compounds.

References

  • Prakash, G. K. S., & Hu, J. (2009). Selective difluoromethylation and monofluoromethylation reactions. Chemical Communications, (48), 7465–7478. [Link]

  • Organic Syntheses Procedure. (2019). This compound (FBSM). Organic Syntheses, 96, 474-493. [Link]

  • This compound (FBSM) - Organic Syntheses. (2019). Organic Syntheses, 96, 474-493. [Link]

  • Nie, J., Chua, H.-W., & Cahard, D. (2011). Advances in Catalytic Enantioselective Fluorination, Mono-, Di-, and Trifluoromethylation, and Trifluoromethylthiolation Reactions. Chemical Reviews, 111(7), 4153–4229. [Link]

  • Recent advances in catalytic enantioselective construction of monofluoromethyl-substituted stereocenters. (2024). Chemical Communications. [Link]

  • Furukawa, T., Kawazoe, J., Zhang, W., Nishimine, T., Tokunaga, E., Matsumoto, T., Shiro, M., & Shibata, N. (2011). Asymmetric allylic monofluoromethylation and methylation of Morita-Baylis-Hillman carbonates with FBSM and BSM by cooperative cinchona alkaloid/FeCl2 catalysis. Angewandte Chemie International Edition in English, 50(41), 9684–9688. [Link]

  • Ni, C., & Hu, J. (2020). Reagents for Selective Fluoromethylation: A Challenge in Organofluorine Chemistry. Angewandte Chemie International Edition, 59(26), 10336-10352. [Link]

  • Selective difluoromethylation and monofluoromethylation reactions. (n.d.). Chemical Communications. [Link]

  • Optimization of Monofluoromethylation Reagents. (n.d.). Hovione. [Link]

  • Zheng, M.-M., Tan, H.-D., Sang, Y., Xue, X.-S., & Cheng, J.-P. (2021). Computational insights into the effects of reagent structure and bases on nucleophilic monofluoromethylation of aldehydes. Chinese Chemical Letters, 32(11), 3465-3468. [Link]

  • Recent Progress in Monofluoromethylation. (2025). ResearchGate. [Link]

  • Moskalik, M. Y., & Shainurova, A. M. (2023). Monofluoromethylation of N-Heterocyclic Compounds. International Journal of Molecular Sciences, 25(1), 13. [Link]

  • Optimization of palladium-catalyzed reaction of 2a with FBSM. (n.d.). ResearchGate. [Link]

  • 2-Fluoro-1,3-benzodithiole-1,1,3,3-tetraoxide: A Reagent for Nucleophilic Monofluoromethylation of Aldehydes. (n.d.). ResearchGate. [Link]

  • Visible Light-Mediated Monofluoromethylation/Acylation of Olefins by Dual Organo-Catalysis. (2024). Molecules, 29(4), 793. [Link]

  • Prakash, G. K., Chacko, S., & Olah, G. A. (2009). Efficient nucleophilic fluoromethylation and subsequent transformation of alkyl and benzyl halides using this compound. Organic Letters, 11(5), 1127–1130. [Link]

  • Monofluoromethylation of Acyl Chlorides and Chloroformates employing this compound. Synthesis of Monofluoromethyl Ketones via Selective Zinc mediated Reductive Desulfonylation. (n.d.). [Link]

  • Monofluoromethylation of Cyclic Sulfamidates and Sulfates with α‐Fluorocarbanions of this compound and Ethyl 2‐Fluoroacetoacetate. (2023). Chemistry – An Asian Journal, 18(18). [Link]

  • Prakash, G. K. S., Mathew, T., & Olah, G. A. (2008). Efficient 1,4-addition of α-substituted fluoro(phenylsulfonyl)methane derivatives to α,β-unsaturated compounds. Beilstein Journal of Organic Chemistry, 4, 17. [Link]

  • Optimization of the reaction conditions for the synthesis of 4. (n.d.). ResearchGate. [Link]

  • Monofluoromethylation of N-Heterocyclic Compounds. (2023). PubMed. [Link]

  • Reagents Storage and stability . Precautions and warnings. (n.d.). Labtest. [Link]

  • Optimization of reaction conditions for the defluorinative alkylation with alkanes. (n.d.). ResearchGate. [Link]

  • (PDF) Efficient 1,4-addition of α-substituted fluoro(phenylsulfonyl)methane derivatives to α,β-unsaturated compounds. (2025). ResearchGate. [Link]

  • Monofluoromethylation of N-Heterocyclic Compounds. (2023). MDPI. [Link]

  • Ligand Binding Assay Critical Reagents and Their Stability: Recommendations and Best Practices from the Global Bioanalysis Consortium Harmonization Team. (n.d.). NIH. [Link]

  • Current Industrial Practices and Regulatory Requirements to Assess Analyte and Reagent Stability Using Ligand-Binding Assays. (n.d.). PubMed. [Link]

  • Direct monofluoromethylation of O-, S-, N-, and P-nucleophiles with PhSO(NTs) CH2F: the accelerating effect of alpha-fluorine substitution. (2025). ResearchGate. [Link]

  • Reagent Handling & Cold-Chain Basics for ABGElectrolyte Systems. (n.d.). Diamond Diagnostics. [Link]

Sources

Technical Support Center: Optimizing Monofluoromethylation with FBSM - The Role of the Solvent

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for monofluoromethylation reactions using S-(fluoromethyl)benzenesulfonothioate (FBSM). This guide is designed for researchers, medicinal chemists, and process development scientists who are looking to enhance the efficiency and troubleshoot their reactions involving this versatile reagent. My aim is to provide you with not just protocols, but the underlying chemical principles, particularly focusing on a critical yet often overlooked parameter: the solvent. Drawing from extensive in-house expertise and the scientific literature, this document will serve as a practical resource to help you navigate the nuances of your monofluoromethylation experiments.

Frequently Asked Questions (FAQs)

Here, we address some of the foundational questions regarding the role of solvents in reactions with FBSM.

Q1: What is FBSM and why is it considered a "pronucleophile"?

A1: S-(fluoromethyl)benzenesulfonothioate (FBSM) is a popular electrophilic monofluoromethylating reagent. However, in the presence of a suitable base, it can be deprotonated to form a resonance-stabilized carbanion, which then acts as a nucleophilic source of the monofluoromethyl group (-CH₂F). For this reason, FBSM is referred to as a "pronucleophile" – it is a precursor to the active nucleophile.[1] The efficiency of this deprotonation and the stability of the resulting carbanion are significantly influenced by the solvent environment.

Q2: How does the choice of solvent impact the activation of FBSM?

A2: The activation of FBSM involves the removal of the acidic proton on the carbon atom adjacent to the fluorine and sulfonyl groups by a base. The solvent plays a crucial role in this step in several ways:

  • Solubility: The solvent must effectively dissolve FBSM, the substrate, and the base to ensure a homogeneous reaction mixture, which is essential for efficient reaction kinetics.

  • Basicity Modulation: The strength of the base can be modulated by the solvent. In polar aprotic solvents, which solvate cations well but leave anions relatively "bare," the base is more reactive and can deprotonate FBSM more effectively.

  • Stabilization of Intermediates: The solvent must stabilize the transiently formed fluoromethide anion. Polar aprotic solvents are generally effective at stabilizing this charged species through dipole-dipole interactions without interfering with its nucleophilicity.

Q3: What is the general difference between using polar aprotic and polar protic solvents for FBSM reactions?

A3:

  • Polar aprotic solvents (e.g., THF, DMF, DMSO, acetonitrile) are generally the preferred choice for nucleophilic monofluoromethylation with FBSM. These solvents do not have acidic protons and thus do not hydrogen-bond with the nucleophilic carbanion. This lack of strong solvation of the nucleophile enhances its reactivity towards the electrophilic substrate.[2]

  • Polar protic solvents (e.g., water, methanol, ethanol) are generally avoided. Their acidic protons can quench the fluoromethide carbanion as soon as it is formed, effectively shutting down the desired nucleophilic addition. Furthermore, these solvents can form strong hydrogen bonds with the carbanion, which would significantly reduce its nucleophilicity.

Q4: Can nonpolar solvents be used for FBSM reactions?

A4: Nonpolar solvents like hexane or toluene are generally not ideal for FBSM-mediated nucleophilic monofluoromethylation. This is primarily due to the poor solubility of the often polar or charged species involved in the reaction, including FBSM itself, the base, and the intermediate carbanion. Insufficient solubility can lead to a heterogeneous reaction mixture and consequently, very slow reaction rates and low yields. However, in some specific cases, such as certain palladium-catalyzed reactions, less polar solvents like toluene have been used with success, as seen in the optimization of the synthesis of fluorinated allenes.

Troubleshooting Guide

This section is designed to help you diagnose and solve common problems encountered during monofluoromethylation reactions with FBSM, with a specific focus on solvent-related issues.

Problem 1: Low or no conversion of starting material.

Possible Cause Troubleshooting Steps
Poor solubility of reactants - Observe the reaction mixture. If it is not a clear solution, consider a solvent that better solubilizes all components. - For reactions involving salts (e.g., the base), a more polar solvent like DMF or DMSO might be necessary.
Inefficient deprotonation of FBSM - The base may not be strong enough in the chosen solvent. Switch to a more polar aprotic solvent to enhance the basicity. - For instance, if you are using a mild base in THF with no success, switching to DMF might increase the reaction rate.
Decomposition of FBSM or the active nucleophile - While FBSM is generally stable, the generated carbanion can be sensitive. Ensure you are using anhydrous solvents, as trace amounts of water can quench the nucleophile. - Some solvents might react with the strong base or the carbanion, especially at elevated temperatures. Consider running the reaction at a lower temperature.
Incorrect solvent type - If you are inadvertently using a polar protic solvent, the generated carbanion is likely being quenched. Switch to a polar aprotic solvent.

Problem 2: Formation of multiple products or significant side reactions.

Possible Cause Troubleshooting Steps
Side reactions involving the solvent - Some polar aprotic solvents like DMF can be susceptible to nucleophilic attack under certain conditions, especially with strong bases at high temperatures. If you observe unexpected byproducts, consider a more inert solvent like THF or dioxane.
Solvent influencing stereoselectivity - In asymmetric reactions, the solvent can have a profound impact on the stereochemical outcome by influencing the conformation of the catalyst-substrate complex.[3] - If you are experiencing low enantioselectivity or diastereoselectivity, a solvent screen is highly recommended. For example, in the stereoselective nucleophilic fluoromethylation of aryl ketones, THF was found to be the optimal solvent for achieving high diastereoselectivity.[4]
Elimination side reactions - For substrates prone to elimination, a less polar solvent might be beneficial. However, this must be balanced with solubility requirements.

Data on Solvent Effects in FBSM Reactions

To provide a more quantitative understanding, the following tables summarize the results from solvent screening in specific FBSM-mediated reactions found in the literature.

Table 1: Solvent Effects on the Palladium-Catalyzed Monofluoromethylation of a 2-Bromo-1,3-diene with FBSM

EntrySolventYield (%)
1THF85
21,4-Dioxane78
3Toluene65
4DMF45

Reaction conditions: 2-bromo-1,3-diene, FBSM, Pd catalyst, base, room temperature.

Table 2: Solvent Screening for the Stereoselective Nucleophilic Monofluoromethylation of an Aryl Ketone [4]

EntrySolventYield (%)Diastereomeric Ratio (d.r.)
1THF6299:1
2Toluene4598:2
3Dichloromethane3897:3
4Diethyl ether5599:1
5DMF2595:5

Reaction conditions: Aryl ketone, FBSM derivative, KHMDS, -78 °C.

Experimental Protocols and Workflows

To illustrate the practical application of solvent selection, here is a generalized experimental protocol for a Michael addition reaction using FBSM, followed by a workflow for solvent optimization.

General Protocol for Michael Addition of FBSM to an α,β-Unsaturated Ketone

  • Preparation: In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve the α,β-unsaturated ketone (1.0 eq.) and FBSM (1.2 eq.) in anhydrous THF (or another suitable polar aprotic solvent).

  • Cooling: Cool the solution to the desired temperature (e.g., -78 °C or 0 °C) using an appropriate cooling bath.

  • Base Addition: Slowly add a solution of a suitable base (e.g., NaH, KHMDS, or DBU, 1.2 eq.) in the same anhydrous solvent to the reaction mixture with vigorous stirring.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or LC-MS.

  • Quenching: Once the reaction is complete, quench the reaction by the slow addition of a saturated aqueous solution of NH₄Cl.

  • Work-up: Allow the mixture to warm to room temperature and extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Solvent Optimization Workflow

The following diagram illustrates a logical workflow for optimizing the solvent for your FBSM reaction.

Solvent_Optimization_Workflow Start Start: Low Yield or Side Reactions Solubility_Check Check Solubility of All Components in Current Solvent Start->Solubility_Check Insoluble Insoluble/Heterogeneous Solubility_Check->Insoluble No Soluble Soluble/Homogeneous Solubility_Check->Soluble Yes Increase_Polarity Try More Polar Aprotic Solvent (e.g., THF -> DMF) Insoluble->Increase_Polarity Screen_Solvents Screen a Range of Polar Aprotic Solvents (e.g., THF, MeCN, Dioxane, DMF) Soluble->Screen_Solvents Analyze_Results Analyze Yield and Purity Increase_Polarity->Analyze_Results Screen_Solvents->Analyze_Results Success Optimized Conditions Found Analyze_Results->Success Improved Troubleshoot_Other Troubleshoot Other Parameters (Base, Temp., Conc.) Analyze_Results->Troubleshoot_Other No Improvement

Caption: A workflow for systematic solvent optimization in FBSM reactions.

Mechanistic Considerations: The Role of the Solvent

The solvent does more than just dissolve the reactants; it actively participates in the reaction mechanism by influencing the stability of intermediates and transition states.

FBSM_Mechanism FBSM FBSM (Pronucleophile) Deprotonation Deprotonation FBSM->Deprotonation Base Base Base->Deprotonation Carbanion [PhSO₂(F)C⁻H] (Active Nucleophile) Deprotonation->Carbanion Solvent stabilizes this intermediate Nucleophilic_Attack Nucleophilic Attack Carbanion->Nucleophilic_Attack Solvent_Shell Solvent Shell Carbanion->Solvent_Shell Substrate Electrophilic Substrate (e.g., Enone) Substrate->Nucleophilic_Attack Product Monofluoromethylated Product Nucleophilic_Attack->Product Solvent_Shell->Carbanion

Caption: The role of the solvent in the activation of FBSM and subsequent nucleophilic attack.

References

  • Synthesis of fluorinated allenes via palladium-catalyzed monofluoromethylation using FBSM. Chem. Commun., 2009, 7366-7368. [Link]

  • Stereoselective Nucleophilic Fluoromethylation of Aryl Ketones: Dynamic Kinetic Resolution of Chiral Fluoro Carbanions. Angew. Chem. Int. Ed., 2014, 53, 1190-1194. [Link]

  • Fluorobis(phenylsulfonyl)methane: A Fluoromethide Equivalent and Palladium-Catalyzed Enantioselective Allylic Monofluoromethylation. Angew. Chem. Int. Ed., 2006, 45, 4973-4977. [Link]

  • Solvent effects on stereoselectivity: more than just an environment. Chem. Soc. Rev., 2009, 38, 2267-2278. [Link]

  • Polar Protic and Polar Aprotic Solvents. Chemistry Steps. [Link]

  • Troubleshooting: How to Improve Yield. University of Rochester, Department of Chemistry. [Link]

  • This compound (FBSM). Organic Syntheses. [Link]

  • Organic Syntheses Procedure. [Link]

  • On the influence of solvent on the stereoselectivity of glycosylation reactions. Carbohydrate Research, 2024, 535, 109010. [Link]

Sources

Technical Support Center: Fluorobis(phenylsulfonyl)methane (FBSM) Stability and Storage

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for Fluorobis(phenylsulfonyl)methane (FBSM). This guide, developed by our senior application scientists, provides in-depth technical information and practical advice to ensure the stability and integrity of FBSM during storage and handling. By understanding the potential decomposition pathways and implementing proper preventative measures, you can ensure the reliability of your experiments and the quality of your results.

Frequently Asked Questions (FAQs)

Q1: What is this compound (FBSM) and why is proper storage crucial?

This compound (FBSM) is a widely used reagent for nucleophilic monofluoromethylation in organic synthesis.[1][2][3] Its utility stems from the ability of the two electron-withdrawing phenylsulfonyl groups to increase the acidity of the adjacent proton, facilitating the formation of a resonance-stabilized fluoromethide species.[2][3] However, the same reactivity that makes it a valuable synthetic tool also renders it susceptible to decomposition if not stored and handled correctly. Improper storage can lead to hydrolysis, thermal degradation, or reaction with contaminants, compromising its purity and efficacy in subsequent reactions.

Q2: What are the primary signs of FBSM decomposition?

Visual inspection can offer initial clues. A change in appearance from a white solid to a brownish or oily residue can indicate degradation.[4] However, more subtle decomposition may not be visually apparent. The most reliable indicators are obtained through analytical techniques. A complex or unexpected ¹⁹F NMR spectrum, showing multiple fluorine-containing species instead of the characteristic doublet for FBSM, is a strong indicator of decomposition.[5] Similarly, HPLC or LC-MS analysis can reveal the presence of impurities and degradation products.

Q3: What are the optimal storage conditions for FBSM?

To ensure long-term stability, FBSM should be stored in a tightly closed container in a cool, dry, and well-ventilated place.[6] Many suppliers recommend storing it under an inert atmosphere, such as nitrogen or argon, to protect it from moisture. Storage in a dark location is also advisable to prevent any potential light-induced degradation.[7]

Parameter Recommended Condition Rationale
Temperature Cool (e.g., refrigerator, 2-8 °C)Minimizes thermal decomposition and slows down potential side reactions.
Atmosphere Inert gas (Nitrogen or Argon)Prevents hydrolysis by excluding atmospheric moisture.
Container Tightly sealed, opaque glass bottlePrevents exposure to moisture, air, and light.[6][7]
Location Dry, well-ventilated area away from incompatible materialsEnsures safety and prevents accidental reactions.[6][8]

Q4: What materials or chemicals are incompatible with FBSM?

FBSM should be stored away from strong oxidizing agents and strong bases.[9] As a pronucleophile, it is reactive towards electrophiles, and its stability can be compromised in the presence of reactive compounds.[2] Care should be taken to avoid contact with moisture, as this can lead to hydrolysis of the sulfonyl groups.[10][11][12]

Troubleshooting Guide

Issue 1: My FBSM appears discolored and has a clumpy texture.

Potential Cause Troubleshooting Steps & Explanation
Moisture Contamination Explanation: FBSM is sensitive to moisture, which can lead to hydrolysis of the sulfonyl groups.[10][11][12] This can cause the solid to appear clumpy or sticky. Solution: 1. Handle the reagent under an inert atmosphere (e.g., in a glovebox) to minimize exposure to air. 2. Ensure all glassware and equipment are thoroughly dried before use. 3. If moisture contamination is suspected, the material may need to be repurified, for example by recrystallization, though prevention is the best approach.
Improper Storage Temperature Explanation: Elevated temperatures can accelerate decomposition. While FBSM is a solid, prolonged exposure to heat can lead to degradation. Solution: 1. Always store FBSM in a cool environment as recommended. 2. Avoid leaving the container at room temperature for extended periods.

Issue 2: My reaction using FBSM is giving low yields or unexpected side products.

Potential Cause Troubleshooting Steps & Explanation
Decomposition of FBSM Explanation: The active reagent concentration is lower than expected due to degradation, leading to incomplete conversion. Decomposition products may also interfere with the desired reaction. Solution: 1. Verify Reagent Integrity: Before use, check the purity of your FBSM using an appropriate analytical method like ¹⁹F NMR or HPLC.[13] A clean spectrum or chromatogram is indicative of good quality. 2. Use a Fresh Batch: If decomposition is confirmed, it is best to use a fresh, unopened container of the reagent.
Presence of Protic Impurities Explanation: FBSM is deprotonated to form its active nucleophilic form.[2] Protic impurities (e.g., water, alcohols) in the reaction mixture can quench the fluoromethide anion, reducing its effective concentration. Solution: 1. Use Anhydrous Solvents and Reagents: Ensure all solvents and other reagents are rigorously dried before use. 2. Handle Under Inert Atmosphere: Set up and run the reaction under a nitrogen or argon atmosphere to prevent the introduction of moisture.

Experimental Protocols

Protocol 1: Recommended Handling Procedure for FBSM

This protocol outlines the best practices for handling FBSM to minimize decomposition.

  • Preparation: Move the sealed container of FBSM from cold storage to a desiccator and allow it to warm to room temperature before opening. This prevents condensation of atmospheric moisture onto the cold solid.

  • Inert Atmosphere: Whenever possible, handle FBSM in a glovebox or under a positive pressure of an inert gas (nitrogen or argon).

  • Dispensing: Use a clean, dry spatula to dispense the required amount of FBSM.

  • Resealing: Immediately and tightly reseal the container after dispensing. If possible, purge the headspace with an inert gas before sealing.

  • Storage: Promptly return the container to the recommended cool, dry, and dark storage conditions.

Protocol 2: Quality Control Check of FBSM using ¹⁹F NMR

A quick check by ¹⁹F NMR can confirm the integrity of your FBSM before use.

  • Sample Preparation: Dissolve a small amount (5-10 mg) of FBSM in a deuterated solvent (e.g., CDCl₃ or Acetone-d₆) in an NMR tube.

  • Acquisition: Acquire a ¹⁹F NMR spectrum.

  • Analysis: A pure sample of FBSM should exhibit a clean doublet in the ¹⁹F NMR spectrum. The presence of other significant peaks may indicate decomposition or impurities.

Decomposition Pathways and Prevention

Understanding the potential decomposition pathways is key to preventing them. The primary concerns for FBSM are hydrolysis and thermal degradation.

DecompositionPathways Potential Decomposition Pathways of FBSM cluster_conditions Initiating Conditions FBSM This compound HydrolysisProducts Hydrolysis Products (e.g., Benzenesulfonic acid) FBSM->HydrolysisProducts Hydrolysis ThermalProducts Thermal Decomposition Products (e.g., Volatile Organofluorine Species) FBSM->ThermalProducts Thermal Degradation Moisture Atmospheric Moisture (H₂O) Heat Elevated Temperature

Caption: Key factors leading to FBSM decomposition.

To mitigate these pathways:

  • Prevent Hydrolysis: The most critical step is the strict exclusion of moisture.[6] This is achieved through storage in tightly sealed containers under an inert atmosphere and careful handling techniques. The sulfonyl groups are susceptible to nucleophilic attack by water, which can lead to the breakdown of the molecule.[10][11][12]

  • Control Temperature: While FBSM is a solid with a relatively high melting point, elevated temperatures can provide the energy needed to initiate decomposition, potentially leading to the formation of various organofluorine and sulfur-containing byproducts.[14][15][16] Storing the compound in a cool environment minimizes this risk.

By adhering to these guidelines, researchers can ensure the long-term stability of this compound, leading to more reliable and reproducible experimental outcomes.

References

  • JQ-5086 - Safety D
  • Ellis, D. A., Mabury, S. A., Martin, J. W., & Muir, D. C. G. (2001). Organofluorine Compounds in the Environment - Analysis, Sources and Fate.
  • Truce, W. E., & Mares, F. (1967). Acid- and base-catalyzed hydrolysis of aromatic sulfonamides and sultones. Mechanism of intramolecular nucleophilic substitution at sulfonyl sulfur. The Journal of Organic Chemistry, 32(11), 3561–3566.
  • Wang, F., Lu, H., Li, W., & Liu, J. (2020). Mechanistic Investigations of Thermal Decomposition of Perfluoroalkyl Ether Carboxylic Acids and Short-Chain Perfluoroalkyl Carboxylic Acids. Environmental Science & Technology, 54(15), 9493–9502.
  • King, J. F., & Lee, T. M. (1987). The mechanism of hydrolysis of 2-hydroxyethanesulfonyl chloride: the intermediacy of 1,2-oxathietane 2,2-dioxide (β-sultone). Canadian Journal of Chemistry, 65(8), 1895-1903.
  • Arcoria, A., Ballistreri, F. P., & Tomaselli, G. A. (1981). Nucleophilic substitution at sulphonyl sulphur. Part 2. Hydrolysis and alcoholysis of aromatic sulphonyl chlorides. Journal of the Chemical Society, Perkin Transactions 2, (2), 221-224.
  • Grout, R. J., & Williams, A. (1982). Hydrolysis of a sulfonamide by a novel elimination mechanism generated by carbanion formation in the leaving group.
  • Winchell, L. J., Ross, I., & Taddayon, S. (2022). Critical Review of Thermal Decomposition of Per- and Polyfluoroalkyl Substances: Mechanisms and Implications for Thermal Treatment Processes. Environmental Science & Technology, 56(9), 5377–5392.
  • N-Fluorobenzenesulfonimide [Fluorinating Reagent] - Safety D
  • Hydrolysis stable sulfonyl chlorides. (2016). Reddit. Retrieved from

  • Analytical Method Summaries. (n.d.).
  • SAFETY D
  • This compound | 910650-82-7. (2025). ChemicalBook. Retrieved from

  • Thermal degradation of poly- and perfluoroalkyl substances (PFAS). (2025). American Chemical Society.
  • Technical Support Center: Synthesis of Organofluorine Compounds. (2025). BenchChem.
  • Prakash, G. K. S., Shao, N., Wang, F., & Ni, C. (2014). PREPARATION OF α-FLUOROBIS(PHENYLSULFONYL)METHANE. Organic Syntheses, 91, 130-142.
  • Sulfur Storage & Handling Tips | Safety Guide. (n.d.). Faraz Oil.
  • Possible resonance structures of α‐fluoro(phenylsulfonyl)methane derivatives. (n.d.).
  • Guidelines for Chemical Storage. (n.d.). Chapman University.
  • Dilman, A. D., Levin, V. V., Belyakov, P. A., Struchkova, M. I., & Tartakovsky, V. A. (2006). This compound: a fluoromethide equivalent and palladium-catalyzed enantioselective allylic monofluoromethylation. Angewandte Chemie International Edition in English, 45(30), 4973–4977.
  • Ispizua-Rodriguez, X., Krishnamurti, V., Coe, M., & Prakash, G. K. S. (2019). Discussion Addendum for: this compound (FBSM). Organic Syntheses, 96, 474-493.
  • This compound. (n.d.). PubChem. Retrieved from pubchem.ncbi.nlm.nih.gov/compound/16079185
  • Bis(phenylsulfonyl)
  • Prakash, G. K. S., Hu, J., & Olah, G. A. (2008). Efficient 1,4-addition of α-substituted fluoro(phenylsulfonyl)methane derivatives to α,β-unsaturated compounds. Beilstein Journal of Organic Chemistry, 4, 17.
  • Granular sulfur storage + 5 methods of storing. (2024). Petroarkan.
  • Safe Storage of Chemicals. (n.d.). University of York, Department of Biology.
  • Organic Syntheses Procedure. (n.d.). Organic Syntheses.
  • Safe handling and storage of chemicals. (2025). Sciencemadness Wiki.
  • Safe Handling and Storage Guidelines Pyrolysis Gasoline Blend (Pygas Blend). (n.d.). Ras Laffan Olefins Company.

Sources

Technical Support Center: Work-up Procedures for Quenching Reactions with Fluorobis(phenylsulfonyl)methane

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides in-depth technical assistance and troubleshooting for the critical work-up phase of chemical reactions involving Fluorobis(phenylsulfonyl)methane (FBSM). The following information is structured to address common challenges and provide scientifically sound solutions to ensure the successful isolation and purification of your target compounds.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental principle behind quenching a reaction involving this compound (FBSM)?

A1: Reactions utilizing FBSM as a nucleophilic monofluoromethylating agent first involve the deprotonation of FBSM using a base to form a resonance-stabilized carbanion.[1][2] This carbanion is the reactive nucleophile. The primary goal of the quenching process is to neutralize any unreacted FBSM carbanion and the excess base present in the reaction mixture. This is crucial to prevent undesired side reactions during the work-up and purification stages. The quenching step effectively "stops" the reaction by protonating the highly reactive carbanion.

Q2: What are the most common quenching agents for reactions involving the FBSM carbanion?

A2: The choice of quenching agent depends on the stability of your product and the strength of the base used.

  • For reactions using mild bases (e.g., triethylamine, potassium carbonate): A simple wash with water or a saturated aqueous solution of ammonium chloride (NH₄Cl) is often sufficient.

  • For reactions using strong bases (e.g., sodium hydride, lithium diisopropylamide): A more controlled quench is necessary. Saturated aqueous ammonium chloride is a preferred quenching agent. It is a weak acid that effectively protonates the FBSM carbanion and neutralizes strong bases without causing a violent exothermic reaction that could degrade the desired product. One documented procedure explicitly uses aqueous ammonium chloride to quench the reaction mixture after the completion of the reaction.

Q3: What is the primary byproduct I should expect in my crude reaction mixture?

A3: The most common byproduct is bis(phenylsulfonyl)methane, the de-fluorinated precursor to FBSM. This can arise from incomplete fluorination during the synthesis of FBSM or from side reactions. It is a white solid with a melting point of 119-121 °C.[3] Understanding its properties is key to its successful removal.

Q4: How can I effectively remove the bis(phenylsulfonyl)methane byproduct?

A4: The removal of bis(phenylsulfonyl)methane relies on the difference in acidity between it and your desired product. Bis(phenylsulfonyl)methane is significantly more acidic than typical organic products due to the two electron-withdrawing sulfonyl groups. This allows for its removal via an acid-base extraction. By washing the organic layer with a basic aqueous solution (e.g., dilute sodium hydroxide or sodium carbonate), the acidic bis(phenylsulfonyl)methane is deprotonated to form a water-soluble salt, which partitions into the aqueous layer.[4] The neutral organic product remains in the organic layer.

Troubleshooting Guide

Issue 1: A Persistent Emulsion Forms During Aqueous Work-up.

Cause: Emulsions are stable mixtures of two immiscible liquids and are a common problem in extractions. They can be caused by the presence of fine solid particles, surfactant-like byproducts, or vigorous shaking.

Solutions:

  • Patience and Gentle Agitation: Allow the separatory funnel to stand undisturbed for 10-20 minutes. Gentle swirling can help the layers to separate.

  • Addition of Brine: Add a small amount of saturated aqueous sodium chloride (brine). This increases the ionic strength of the aqueous layer, which can help to break the emulsion.

  • Filtration: Filter the entire mixture through a pad of Celite® on a Büchner funnel. This can remove fine solid particles that may be stabilizing the emulsion.

  • Solvent Modification: Add a small amount of a different organic solvent with a different polarity to alter the overall properties of the organic phase.

Experimental Protocols

Protocol 1: Standard Quenching and Aqueous Work-up Procedure

This protocol is a general guideline for quenching a reaction where FBSM has been used as a nucleophile with a strong base.

Materials:

  • Reaction mixture in an organic solvent (e.g., THF, DCM)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Deionized water

  • 1 M Sodium hydroxide (NaOH) solution

  • Saturated aqueous sodium chloride (brine)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Organic solvent for extraction (e.g., ethyl acetate, dichloromethane)

Procedure:

  • Cooling: Cool the reaction mixture to 0 °C in an ice bath. This is critical to control any exothermic reactions during quenching.

  • Quenching: Slowly add saturated aqueous NH₄Cl solution dropwise with vigorous stirring. Monitor for any gas evolution or temperature increase. Continue adding until the reaction is no longer basic (test with pH paper).

  • Dilution: Add deionized water and the extraction solvent to the quenched reaction mixture in a separatory funnel.

  • Extraction: Gently shake the separatory funnel, venting frequently. Allow the layers to separate.

  • Aqueous Wash (Base): Drain the organic layer into a clean flask. Extract the aqueous layer with the organic solvent. Combine the organic layers and wash with 1 M NaOH solution to remove the bis(phenylsulfonyl)methane byproduct.

  • Aqueous Wash (Neutral): Wash the organic layer with deionized water.

  • Brine Wash: Wash the organic layer with brine to remove residual water.

  • Drying: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

  • Concentration: Filter off the drying agent and concentrate the organic solution under reduced pressure to obtain the crude product.

Protocol 2: Purification by Recrystallization to Remove Bis(phenylsulfonyl)methane

If the crude product is a solid and contains a significant amount of bis(phenylsulfonyl)methane, recrystallization can be an effective purification method.[5][6][7]

Principle: The success of recrystallization depends on the differential solubility of the desired product and the impurity (bis(phenylsulfonyl)methane) in a chosen solvent system at different temperatures.

Procedure:

  • Solvent Selection: Choose a solvent or solvent system in which your desired product is sparingly soluble at room temperature but highly soluble at elevated temperatures. The solubility of bis(phenylsulfonyl)methane in this solvent should ideally be either very high or very low at all temperatures compared to your product.

  • Dissolution: Dissolve the crude product in the minimum amount of the hot solvent.

  • Hot Filtration (if necessary): If there are insoluble impurities, filter the hot solution.

  • Crystallization: Allow the solution to cool slowly to room temperature, and then in an ice bath, to induce crystallization of the desired product.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering impurities.

  • Drying: Dry the purified crystals under vacuum.

Visual Guides

Workflow for Quenching and Work-up

G cluster_reaction Reaction cluster_quench Quenching cluster_workup Aqueous Work-up cluster_purification Purification reaction Reaction Mixture (Product, Unreacted FBSM Carbanion, Excess Base) quench Cool to 0 °C Add sat. aq. NH4Cl reaction->quench Stop Reaction extract Dilute with Organic Solvent & Water Perform Liquid-Liquid Extraction quench->extract Neutralize wash_base Wash Organic Layer with 1 M NaOH (Removes Bis(phenylsulfonyl)methane) extract->wash_base wash_neutral Wash Organic Layer with Water & Brine wash_base->wash_neutral dry Dry Organic Layer (e.g., MgSO4) wash_neutral->dry concentrate Concentrate under Reduced Pressure dry->concentrate purify Crude Product (Further purification if needed, e.g., Recrystallization, Chromatography) concentrate->purify

Caption: Standard workflow for quenching and working up reactions involving FBSM.

Decision Tree for Emulsion Troubleshooting

G start Emulsion Formed patience Let it stand for 10-20 mins Gentle swirling start->patience brine Add Saturated Brine patience->brine No resolved Emulsion Resolved patience->resolved Yes filter Filter through Celite® brine->filter No brine->resolved Yes solvent Add a different co-solvent filter->solvent No filter->resolved Yes solvent->resolved Yes unresolved Still Emulsified solvent->unresolved No

Caption: A decision-making guide for resolving emulsions during work-up.

Data Summary

IssuePotential CauseRecommended Action
Incomplete Quenching Insufficient quenching agentAdd more quenching agent until the mixture is neutral.
Low Product Yield Product partitioning into the aqueous layerRe-extract the aqueous layer with fresh organic solvent.
Product degradationEnsure quenching is performed at low temperature.
Bis(phenylsulfonyl)methane in Product Incomplete base washPerform additional washes with 1 M NaOH.
Product is also acidicUse a weaker base for the wash or purify by other means.

References

  • LabXchange. (n.d.). Lab Procedure: Recrystallization. Retrieved from [Link]

  • Prakash, G. K. S., et al. (2009). α-Fluoro-α-nitro(phenylsulfonyl)methane as a fluoromethyl pronucleophile: Efficient stereoselective Michael addition to chalcones. Proceedings of the National Academy of Sciences, 106(11), 4253-4257.
  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]

  • University of Rochester Department of Chemistry. (n.d.). Workup for Polar and Water-Soluble Solvents. Retrieved from [Link]

  • Professor Dave Explains. (2020, January 10). Recrystallization [Video]. YouTube. [Link]

  • University of York Chemistry Teaching Labs. (n.d.). Chemically-active extraction. Retrieved from [Link]

  • Prakash, G. K. S., et al. (2019). This compound (FBSM). Organic Syntheses, 96, 474-493.
  • U.S. Patent No. 5,648,587. (1997). Method for separating sulfone from a hydrocarbon stream having a concentration of sulfone producing a dry sulfone product.
  • Evans, P. A. (n.d.). Organic Reaction Workup Formulas for Specific Reagents. Retrieved from [Link]

  • MedSchoolCoach. (2020, October 27). Extraction for Separations and Purifications | MCAT Organic Chemistry Prep [Video]. YouTube. [Link]

  • Pasuparthy, S. D., & Maiti, B. (2022). Conjugate addition between this compound and enals.
  • Master Organic Chemistry. (2023, May 24). The Michael Addition Reaction and Conjugate Addition. Retrieved from [Link]

  • Furukawa, T., Shibata, N., Mizuta, S., Nakamura, S., Toru, T., & Shiro, M. (2008). Catalytic enantioselective Michael addition of 1-fluorobis(phenylsulfonyl)methane to alpha,beta-unsaturated ketones catalyzed by cinchona alkaloids. Angewandte Chemie International Edition in English, 47(42), 8051–8054.
  • Homi Bhabha National Institute. (n.d.).
  • Prakash, G. K. S., et al. (2009). Efficient nucleophilic fluoromethylation and subsequent transformation of alkyl and benzyl halides using this compound. Organic Letters, 11(5), 1127–1130.
  • Shen, X., Zhang, L., Zhao, Y., Zhu, L., Li, G., & Hu, J. (2011). Nucleophilic fluoromethylation of aldehydes with this compound: the importance of strong Li-O coordination and fluorine substitution for C-C bond formation. Angewandte Chemie International Edition in English, 50(11), 2588–2592.
  • Monofluoromethylation of Acyl Chlorides and Chloroformates employing this compound. Synthesis of Monofluorome. (n.d.). Retrieved from [Link]

  • Gullickson, G. C., & Bedell, S. A. (2000). Effects of Ammonium and Non-Ammonium Salt Additions on Methane Oxidation by Methylosinus trichosporium OB3b and Maine Forest Soils. Applied and Environmental Microbiology, 66(10), 4521–4525.

Sources

Validation & Comparative

A Comparative Guide to Nucleophilic Monofluoromethylating Agents: Fluorobis(phenylsulfonyl)methane and Its Contemporaries

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery and development, the strategic incorporation of fluorine-containing moieties is a cornerstone of molecular design. The monofluoromethyl (CH₂F) group, in particular, serves as a crucial bioisostere for methyl, hydroxyl, and amine functionalities, capable of modulating a molecule's metabolic stability, lipophilicity, and binding affinity.[1] The development of reagents for the facile introduction of this group is therefore of paramount importance. This guide provides an in-depth comparison of Fluorobis(phenylsulfonyl)methane (FBSM), a prominent nucleophilic monofluoromethylating agent, with other key players in the field. We will delve into their reactivity, scope, practical considerations, and provide experimental protocols to aid researchers in selecting the optimal reagent for their synthetic challenges.

The Rise of a Pronucleophile: this compound (FBSM)

This compound, often abbreviated as FBSM, has emerged as a versatile and widely used reagent for nucleophilic monofluoromethylation.[2] Structurally, it features a fluorine atom and two phenylsulfonyl groups attached to a central carbon atom. The powerful electron-withdrawing nature of the two phenylsulfonyl groups significantly increases the acidity of the methine proton, allowing for its facile deprotonation by mild bases to generate a resonance-stabilized fluoromethide anion.[3] This "pronucleophile" strategy circumvents the inherent instability of simpler, non-stabilized fluoromethyl organometallics.

The resulting fluorobis(phenylsulfonyl)methyl anion is a soft nucleophile, making it particularly adept at 1,4-conjugate additions to a variety of Michael acceptors.[4] Furthermore, it participates in a broad range of other transformations, including palladium-catalyzed allylic alkylations, and reactions with aldehydes, imines, and epoxides.[1][2]

A key advantage of FBSM is its solid, crystalline nature, rendering it stable for storage at room temperature in a dry environment.[5] This contrasts with many other highly reactive organometallic reagents that require stringent handling conditions.

The Contenders: A Survey of Alternative Nucleophilic Monofluoromethylating Agents

While FBSM is a powerful tool, the field of nucleophilic monofluoromethylation is diverse, with several other classes of reagents offering unique advantages.

Fluoromethyl Phenyl Sulfone and Related Sulfones

Simpler sulfones, such as fluoromethyl phenyl sulfone (PhSO₂CH₂F), are precursors to the PhSO₂CHF⁻ anion. While requiring stronger bases for deprotonation compared to FBSM, they have proven effective in stereoselective additions to N-(tert-butanesulfinyl)imines for the synthesis of chiral α-monofluoromethylamines.[6][7]

Fluoroiodomethane: A Direct and Versatile C1 Building Block

Fluoroiodomethane (CH₂FI) is a commercially available liquid that serves as a direct source of the monofluoromethyl group.[8][9] Its utility lies in its ability to act as an electrophile in Sₙ2 reactions with a wide array of heteroatom nucleophiles (O, S, N, P, and Se) under mild basic conditions.[8][9] This provides a straightforward and often chromatography-free method for the monofluoromethylation of sensitive substrates, including complex drug molecules.[8] Furthermore, under different conditions, it can be a precursor to the highly reactive fluoromethyllithium for C-C bond formation.[1]

Sulfonium Salts and Ylides

Sulfonium salts, such as S-(fluoromethyl)diphenylsulfonium salts, and the corresponding sulfonium ylides, represent another important class of monofluoromethylating agents.[10] These reagents can act as either electrophilic or nucleophilic sources of the CH₂F group, depending on the reaction conditions and the nature of the substrate.

Fluoroform-Derived Reagents

Fluoroform (CHF₃), an inexpensive industrial byproduct, has been ingeniously harnessed as a precursor for nucleophilic trifluoromethylation and, more recently, for the generation of monofluoromethylating species.[11][12][13] While the direct deprotonation of fluoroform is challenging, various activation methods have been developed to generate reactive intermediates for monofluoromethylation.

Performance Comparison: A Head-to-Head Analysis

The choice of a monofluoromethylating agent is dictated by a multitude of factors, including the nature of the electrophile, functional group tolerance, desired stereochemistry, and practical considerations such as cost and ease of handling. Below is a comparative summary of the key reagents.

Reagent ClassKey FeaturesAdvantagesDisadvantages
This compound (FBSM) Solid, stable pronucleophile. Generates a soft, stabilized carbanion.- Bench-stable and easy to handle.- Broad substrate scope, including Michael acceptors.- Amenable to asymmetric catalysis.- Requires a deprotection step to remove the phenylsulfonyl groups.- Can be costly for large-scale synthesis.
Fluoromethyl Phenyl Sulfone Pronucleophile requiring stronger bases than FBSM.- Useful for specific applications like asymmetric amine synthesis.- More limited substrate scope compared to FBSM.- Requires strong bases.
Fluoroiodomethane (CH₂FI) Liquid, direct monofluoromethylating agent.- Commercially available and easy to handle.- High reactivity with heteroatom nucleophiles.- Often allows for simple workup procedures.- Toxic if swallowed or inhaled, and causes skin and eye irritation.[14] - Can be expensive.[15]
Sulfonium Salts/Ylides Versatile reagents, can be electrophilic or nucleophilic.- High reactivity.- Can be tuned for specific applications.- Stability can be a concern.- May require multi-step synthesis.
Fluoroform-Derived Reagents Utilizes an inexpensive and abundant feedstock.- Potentially very cost-effective.- High atom economy.- Often requires specialized activation methods.- Can involve gaseous reagents, requiring specific equipment.

Best Practices and Experimental Protocols

To provide a practical context for the application of these reagents, detailed experimental protocols for the monofluoromethylation of a common electrophile are presented below.

Protocol 1: Michael Addition of FBSM to an α,β-Unsaturated Ketone

This protocol is adapted from the work of Prakash and coworkers and demonstrates the use of a mild base to catalyze the conjugate addition of FBSM.

Reaction: (PhSO₂)₂CHF + Chalcone → 1,3-Diphenyl-4-fluoro-4,4-bis(phenylsulfonyl)butan-1-one

Materials:

  • This compound (FBSM)

  • Chalcone

  • Potassium Carbonate (K₂CO₃)

  • Dimethylformamide (DMF), anhydrous

  • Standard glassware for anhydrous reactions

  • Magnetic stirrer

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq) and anhydrous potassium carbonate (1.2 eq).

  • Add anhydrous dimethylformamide (DMF) to achieve a suitable concentration (e.g., 0.1 M).

  • Stir the suspension at room temperature for 15 minutes to allow for the deprotonation of FBSM.

  • Add the α,β-unsaturated ketone (e.g., chalcone, 1.1 eq) to the reaction mixture.

  • Continue stirring at room temperature and monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.

  • Upon completion, quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired monofluoromethylated product.

Rationale: The use of a mild base like K₂CO₃ in a polar aprotic solvent like DMF is sufficient to deprotonate the acidic FBSM, generating the nucleophilic fluoromethide anion.[4] The soft nature of this anion favors the 1,4-conjugate addition to the Michael acceptor.

Protocol 2: Nucleophilic Monofluoromethylation of a Phenol using Fluoroiodomethane

This protocol, based on the work of Pace and coworkers, illustrates the direct monofluoromethylation of a heteroatom nucleophile.

Reaction: Phenol + CH₂FI → Phenyl fluoromethyl ether

Materials:

  • Phenol

  • Fluoroiodomethane (CH₂FI)

  • Cesium Carbonate (Cs₂CO₃)

  • Acetonitrile (CH₃CN), anhydrous

  • Standard glassware for anhydrous reactions

  • Magnetic stirrer

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add the phenol (1.0 eq) and anhydrous cesium carbonate (1.2 eq).

  • Add anhydrous acetonitrile to the flask.

  • Stir the mixture at room temperature for 10-15 minutes.

  • Add fluoroiodomethane (1.2 eq) to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by TLC or GC-MS.

  • Upon completion, filter the reaction mixture to remove the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • If necessary, purify the crude product by column chromatography, though in many cases, the product is obtained in high purity after a simple extractive workup.[8]

Rationale: Cesium carbonate is a highly effective base for deprotonating phenols, generating the corresponding phenoxide which acts as the nucleophile.[8] Fluoroiodomethane is a potent electrophile, and the reaction proceeds via a straightforward Sₙ2 displacement of the iodide.

Mechanistic Insights and Workflow Visualization

The underlying mechanisms of these reactions dictate their scope and limitations. Below are graphical representations of the key transformations.

Michael_Addition_FBSM FBSM FBSM (PhSO₂)₂CHF Anion Fluoromethide Anion [(PhSO₂)₂CF]⁻ FBSM->Anion Deprotonation Base Base (e.g., K₂CO₃) Base->Anion Adduct Michael Adduct Anion->Adduct 1,4-Conjugate Addition Michael_Acceptor Michael Acceptor (e.g., Chalcone) Michael_Acceptor->Adduct

Caption: Mechanism of FBSM Michael Addition.

SN2_Fluoroiodomethane Nucleophile Nucleophile (e.g., Phenol) Activated_Nucleophile Activated Nucleophile (e.g., Phenoxide) Nucleophile->Activated_Nucleophile Deprotonation Base Base (e.g., Cs₂CO₃) Base->Activated_Nucleophile Product Monofluoromethylated Product Activated_Nucleophile->Product Sₙ2 Attack CH2FI Fluoroiodomethane CH₂FI CH2FI->Product Leaving_Group Iodide Anion I⁻ CH2FI->Leaving_Group Leaving Group Departure

Caption: Sₙ2 Monofluoromethylation with Fluoroiodomethane.

Conclusion and Future Outlook

The field of nucleophilic monofluoromethylation has matured significantly, providing chemists with a diverse toolkit for the introduction of the CH₂F group. This compound stands out as a robust and versatile pronucleophile, particularly for carbon-carbon bond formation through conjugate additions. Its stability and ease of handling make it an attractive reagent for a wide range of applications.

However, the landscape is not monolithic. For the direct monofluoromethylation of heteroatoms, fluoroiodomethane offers a highly efficient and operationally simple alternative. The development of reagents derived from inexpensive feedstocks like fluoroform holds immense promise for large-scale applications, though practical challenges remain.

Ultimately, the selection of the optimal reagent will be a case-specific decision, balancing factors of reactivity, substrate compatibility, cost, and safety. As the demand for novel fluorinated molecules continues to grow, further innovation in the design and application of monofluoromethylating agents is anticipated, pushing the boundaries of what is possible in medicinal and materials chemistry.

References

  • Organic Syntheses. This compound (FBSM). Org. Synth. 2019, 96, 474-493. [Link]

  • Pace, V.; Holzer, W.; Verniest, G.; De Kimpe, N. Direct and Chemoselective Electrophilic Monofluoromethylation of Heteroatoms (O-, S-, N-, P-, Se-) with Fluoroiodomethane. Org. Lett.2020 , 22 (4), 1345–1349. [Link]

  • Carl ROTH. Fluoroiodomethane Product Information. [Link]

  • MySkinRecipes. This compound Product Information. [Link]

  • Reichel, M.; Karaghiosoff, K. Reagents for Selective Fluoromethylation: A Challenge in Organofluorine Chemistry. Angew. Chem. Int. Ed.2020 , 59 (30), 12268-12281. [Link]

  • Prakash, G. K. S.; Chacko, S.; Shao, N.; Mathew, T.; Olah, G. A. Efficient 1,4-addition of α-substituted fluoro(phenylsulfonyl)methane derivatives to α,β-unsaturated compounds. Beilstein J. Org. Chem.2008 , 4, 17. [Link]

  • Colella, M.; Musci, P.; Andresini, M.; Degennaro, L.; Luisi, R. The synthetic versatility of fluoroiodomethane: recent applications as monofluoromethylation platform. Org. Biomol. Chem.2022 , 20, 5835-5847. [Link]

  • Zheng, H.; Li, Z.; Jing, J.; Xue, X.-S.; Cheng, J.-P. The Acidities of Nucleophilic Monofluoromethylation Reagents: An Anomalous α-Fluorine Effect. Angew. Chem. Int. Ed.2021 , 60 (17), 9401-9406. [Link]

  • Zhang, W.; Wang, F.; Hu, J. Hydroxytrifluoromethylation of Alkenes Using Fluoroform-Derived CuCF₃. Org. Lett.2017 , 19 (9), 2446–2449. [Link]

  • Musci, P.; Colella, M.; Degennaro, L.; Luisi, R. Visible light-mediated radical fluoromethylation via halogen atom transfer activation of fluoroiodomethane. Chem. Sci.2021 , 12, 12435-12441. [Link]

  • Gemo, A.; Gemo, A.; Verteramo, A.; et al. Real-Time Spectroscopic Analysis Enabling Quantitative and Safe Consumption of Fluoroform during Nucleophilic Trifluoromethylation in Flow. Org. Process Res. Dev.2018 , 22 (1), 84–90. [Link]

  • Pace, V.; Holzer, W.; Verniest, G.; De Kimpe, N. Direct and Chemoselective Electrophilic Monofluoromethylation of Heteroatoms (O-, S-, N-, P-, Se-) with Fluoroiodomethane. Org. Lett.2020 , 22 (4), 1345–1349. [Link]

  • Colella, M.; Musci, P.; Andresini, M.; Degennaro, L.; Luisi, R. Fluoroiodomethane: A CH₂F‐Moiety‐Delivering Agent Suitable for Nucleophilic‐, Electrophilic‐, and Radical‐Harnessed Operations. Adv. Synth. Catal.2022 , 364, 2890-2910. [Link]

  • Movchun, V. N.; Kolomeitsev, A. A.; Yagupolskii, Y. L. Nucleophilic trifluoromethylation of organic substrates using (trifluoromethyl)trimethylsilane in the presence of a fluoride anion II. A convenient route to aryltrifluoromethyl-sulfides, -sulfoxides and -sulfones. J. Fluorine Chem.1995 , 70 (2), 255-257. [Link]

  • Zheng, H.; Li, Z.; Jing, J.; Xue, X.-S.; Cheng, J.-P. The Acidities of Nucleophilic Monofluoromethylation Reagents: An Anomalous α-Fluorine Effect. Angew. Chem. Int. Ed.2021 , 60 (17), 9401-9406. [Link]

  • Zhang, X.; Bar-Ziv, R.; Togni, A. A Fruitful Decade of Organofluorine Chemistry: New Reagents and Reactions. Chem2022 , 8 (6), 1536-1589. [Link]

  • Shanghai iGreen Chemical Co.,Ltd. This compound. [Link]

  • Hu, J.; Zhang, W.; Wang, F. Stereoselective Nucleophilic Monofluoromethylation of N-(tert-Butanesulfinyl)imines with Fluoromethyl Phenyl Sulfone. Org. Lett.2006 , 8 (19), 4175–4178. [Link]

  • Hu, J.; Zhang, W.; Wang, F. Selective difluoromethylation and monofluoromethylation reactions. Chem. Commun.2009 , 7465-7478. [Link]

  • Shibata, N.; Suzuki, E.; Asahi, T.; Shiro, M. S-((Phenylsulfonyl)difluoromethyl)thiophenium Salts: Electrophilic Difluoromethylating Reagents. Angew. Chem. Int. Ed.2014 , 53 (5), 1314-1317. [Link]

  • Gouverneur, V.; Müller, K. Monofluorination of Organic Compounds: 10 Years of Innovation. Chem. Rev.2015 , 115 (2), 765–824. [Link]

  • Pace, V.; Holzer, W.; Verniest, G.; De Kimpe, N. Direct and Chemoselective Electrophilic Monofluoromethylation of Heteroatoms (O-, S-, N-, P-, Se-) with Fluoroiodomethane. Org. Lett.2020 , 22 (4), 1345–1349. [Link]

  • PubChem. This compound. [Link]

Sources

A Tale of Two Reagents: A Comparative Guide to Fluorobis(phenylsulfonyl)methane and the Ruppert-Prakash Reagent for Fluoroalkylation

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern synthetic chemistry, the strategic introduction of fluorine-containing moieties is a cornerstone of drug discovery and materials science. The unique physicochemical properties imparted by fluorine can dramatically influence a molecule's lipophilicity, metabolic stability, and binding affinity. Among the arsenal of reagents developed for this purpose, Fluorobis(phenylsulfonyl)methane (FBSM) and the Ruppert-Prakash reagent (TMSCF₃) are prominent players, albeit for distinct transformations. This guide provides an in-depth comparison of these two reagents, clarifying their respective roles in monofluoromethylation and trifluoromethylation, and offering practical insights for the discerning researcher.

At a Glance: Monofluoromethylation vs. Trifluoromethylation

A critical initial distinction must be made: this compound is a reagent for monofluoromethylation (the introduction of a -CH₂F group), while the Ruppert-Prakash reagent is used for trifluoromethylation (the introduction of a -CF₃ group). This fundamental difference dictates their applications and mechanistic pathways.

FeatureThis compound (FBSM)Ruppert-Prakash Reagent (TMSCF₃)
Fluoroalkylation Type Monofluoromethylation (-CH₂F)Trifluoromethylation (-CF₃)
Reagent Class Pro-nucleophilePro-nucleophile
Active Nucleophile Resonance-stabilized fluoromethideTrifluoromethide anion ([CF₃]⁻)
Physical State Colorless solid, stable in air[1]Colorless liquid[2]
Handling Easily handled[1]Moisture-sensitive, requires inert atmosphere[3][4]
Activation Deprotonation with a mild base[5][6]Nucleophilic initiator (e.g., fluoride source)[2][7]

This compound (FBSM): A Workhorse for Monofluoromethylation

This compound has emerged as a versatile and user-friendly reagent for introducing the monofluoromethyl group. It functions as a "pro-nucleophile," meaning it becomes nucleophilic upon activation.

Mechanism of Action

The synthetic utility of FBSM hinges on the acidity of the proton positioned between the two electron-withdrawing phenylsulfonyl groups.[5] This increased acidity allows for facile deprotonation by a mild base, generating a resonance-stabilized fluoromethide species. This stabilized carbanion then acts as the nucleophile in subsequent reactions.

FBSM_Mechanism FBSM This compound (FBSM) Anion Resonance-stabilized fluoromethide anion FBSM->Anion + Base - HB⁺ Base Base (e.g., Cs₂CO₃) Base->Anion Product Monofluoromethylated Product Anion->Product + Electrophile Electrophile Electrophile (E⁺) Electrophile->Product

Caption: Activation of FBSM and subsequent nucleophilic attack.

Synthetic Applications and Scope

FBSM has been successfully employed in a variety of transformations, including:

  • Michael Additions: The resulting anion from FBSM deprotonation is a soft nucleophile, making it well-suited for 1,4-conjugate additions to α,β-unsaturated compounds.[5][8]

  • Nucleophilic Substitution: It can react with alkyl and benzyl halides to introduce the monofluoromethyl group.[9][10]

  • Ring-Opening Reactions: FBSM can be used for the nucleophilic ring-opening of epoxides and aziridines.[11]

The solid nature and stability of FBSM make it a convenient reagent for a broad range of substrates and reaction conditions.

The Ruppert-Prakash Reagent (TMSCF₃): The Go-To for Trifluoromethylation

(Trifluoromethyl)trimethylsilane, commonly known as the Ruppert-Prakash reagent, is a cornerstone of nucleophilic trifluoromethylation. It serves as a precursor to the highly reactive trifluoromethide anion ([CF₃]⁻).

Mechanism of Action

The trifluoromethylation process using the Ruppert-Prakash reagent is not spontaneous and requires activation by a nucleophilic initiator.[7] This initiates an anionic chain reaction.

  • Initiation: A catalytic amount of a nucleophile, typically a fluoride source like tetrabutylammonium fluoride (TBAF), attacks the silicon atom of TMSCF₃. This forms an unstable pentacoordinate siliconate intermediate that fragments to generate the trifluoromethide anion ([CF₃]⁻).[7]

  • Propagation: The highly reactive [CF₃]⁻ anion attacks an electrophile, such as a carbonyl compound, to form a trifluoromethylated alkoxide. This alkoxide then reacts with another molecule of TMSCF₃ to generate the silylated product and regenerate the [CF₃]⁻ anion, thus propagating the chain.[2]

Ruppert_Prakash_Mechanism cluster_initiation Initiation cluster_propagation Propagation TMSCF3_init TMSCF₃ Intermediate [TMS(Nu)CF₃]⁻ TMSCF3_init->Intermediate + Nu⁻ Initiator Initiator (Nu⁻) Initiator->Intermediate CF3_anion_init [CF₃]⁻ Intermediate->CF3_anion_init Fragmentation CF3_anion_prop [CF₃]⁻ Adduct [E(O⁻)CF₃] CF3_anion_prop->Adduct + E=O Electrophile Electrophile (E=O) Electrophile->Adduct Product Silylated Product (E(OTMS)CF₃) Adduct->Product + TMSCF₃ TMSCF3_prop TMSCF₃ TMSCF3_prop->Product CF3_anion_regen [CF₃]⁻ (regenerated) Product->CF3_anion_regen

Caption: Anionic chain mechanism of the Ruppert-Prakash reagent.

Synthetic Applications and Scope

The Ruppert-Prakash reagent is widely used for the trifluoromethylation of a vast array of electrophiles, including:

  • Aldehydes and ketones[2][12]

  • Esters, to form trifluoromethyl ketones[2]

  • Imines

Due to its high reactivity, reactions with TMSCF₃ are often rapid and high-yielding. However, its moisture sensitivity necessitates careful handling under inert conditions.

Experimental Protocols

General Procedure for Monofluoromethylation using FBSM

Reaction: Michael addition of FBSM to an α,β-unsaturated ketone.

Materials:

  • This compound (FBSM)

  • α,β-unsaturated ketone

  • Cesium carbonate (Cs₂CO₃)

  • Acetonitrile (MeCN), freshly distilled

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq) and anhydrous cesium carbonate (1.8 eq).[6]

  • Add freshly distilled acetonitrile to achieve the desired concentration (e.g., 0.1 M).

  • Stir the suspension at room temperature for 15 minutes to pre-activate the FBSM.[6]

  • Add the α,β-unsaturated ketone (2.0 eq) to the reaction mixture.

  • Stir the reaction at room temperature for the required time (e.g., 1 hour), monitoring by TLC or LC-MS.

  • Upon completion, quench the reaction with saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

General Procedure for Trifluoromethylation using the Ruppert-Prakash Reagent

Reaction: Trifluoromethylation of an aldehyde.

Materials:

  • (Trifluoromethyl)trimethylsilane (TMSCF₃)

  • Aldehyde

  • Tetrabutylammonium fluoride (TBAF), 1.0 M solution in THF

  • Anhydrous tetrahydrofuran (THF)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere, dissolve the aldehyde (1.0 eq) in anhydrous THF.

  • Cool the solution to 0 °C in an ice bath.

  • Add the Ruppert-Prakash reagent (TMSCF₃, 1.5 eq) dropwise to the cooled solution.

  • Add a catalytic amount of TBAF solution (e.g., 0.1 eq) dropwise.

  • Allow the reaction to stir at 0 °C and then warm to room temperature, monitoring by TLC or LC-MS.

  • Once the reaction is complete, quench by the addition of saturated aqueous ammonium chloride solution.

  • Extract the mixture with an organic solvent (e.g., diethyl ether).

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

  • The resulting trimethylsilyl ether can be hydrolyzed to the corresponding trifluoromethyl alcohol by treatment with acid (e.g., HCl in methanol).

  • Purify the product by column chromatography.

Concluding Remarks

This compound and the Ruppert-Prakash reagent are both invaluable tools for the introduction of fluoroalkyl groups into organic molecules. The choice between them is dictated by the desired functional group: the monofluoromethyl group from FBSM or the trifluoromethyl group from TMSCF₃. FBSM offers the advantages of being a stable, easy-to-handle solid, while the Ruppert-Prakash reagent provides a highly reactive and efficient route to trifluoromethylated compounds, albeit with the need for more stringent handling conditions. Understanding the distinct reactivity and applications of these reagents empowers researchers to make informed decisions in the design and execution of their synthetic strategies.

References

  • Recent advances in trifluoromethylation reactions with electrophilic trifluoromethyl
  • Shelf-stable electrophilic trifluoromethylating reagents: A brief historical perspective.
  • The Ruppert-Prakash Reagent: A Comprehensive Technical Guide to its Mechanism of Action in Trifluoromethyl
  • Organic Syntheses Procedure. Organic Syntheses.
  • Recent Advances in Trifluoromethylation Reactions with Electrophilic Trifluoromethyl
  • Facile Synthesis of TMS-Protected Trifluoromethylated Alcohols Using Trifluoromethyltrimethylsilane (TMSCF3) and Various Nucleophilic Catalysts in DMF. The Journal of Organic Chemistry.
  • SAFETY D
  • Nucleophilic trifluoromethylation of carbonyl compounds and deriv
  • Electrophilic Trifluoromethylation by Use of Hypervalent Iodine Reagents.
  • Electrophilic Fluorin
  • Monofluoromethylation of acyl chlorides and chloroformates employing fluorobis (phenylsulfonyl)methane. Synthesis. ORGANIC CHEMISTRY.
  • Trifluoromethyltrimethylsilane. Wikipedia.
  • Efficient Nucleophilic Fluoromethylation and Subsequent Transformation of Alkyl and Benzyl Halides Using this compound. Organic Letters.
  • Recent Trifluoromethylation Reactions. A Mini Review Paper. Oriental Journal of Chemistry.
  • The main and recent syntheses of the N-CF3 motif. Comptes Rendus de l'Académie des Sciences.
  • Thieme E-Journals - Synlett / Abstract. Synlett.
  • Trimethyl(trifluoromethyl)silane (Ruppert–Prakash Reagent). Sigma-Aldrich.
  • Anion-Initiated Trifluoromethylation by TMSCF3: Deconvolution of the Siliconate–Carbanion Dichotomy by Stopped-Flow NMR/IR.
  • Monofluoromethylation of acyl chlorides and chloroformates employing this compound. Synthesis of monofluoromethyl ketones via selec ... Organic Chemistry Frontiers.
  • New Stable Reagents for the Nucleophilic Trifluoromethylation. 1.
  • Nucleophilic trifluoromethylation of carbonyl compounds and derivatives.
  • Efficient nucleophilic fluoromethylation and subsequent transformation of alkyl and benzyl halides using this compound. PubMed.
  • Trifluoromethyltrimethylsilane. American Chemical Society.
  • (Trifluoromethyl)trimethylsilane (TMSCF 3 ) - Ruppert's Reagent: An Excellent Trifluoromethylation Agent.
  • (PDF) Preparation of α-Fluorobis(phenylsulfonyl)methane (FBSM).
  • Possible resonance structures of α‐fluoro(phenylsulfonyl)methane derivatives.
  • Progress in copper-catalyzed trifluoromethyl
  • This compound | 910650-82-7. ChemicalBook.
  • Efficient 1,4-addition of α-substituted fluoro(phenylsulfonyl)
  • Fluoro- -nitro(phenylsulfonyl)methane as a fluoromethyl pronucleophile: Efficient stereoselective Michael addition to chalcones.
  • This compound (FBSM). Organic Syntheses.
  • Stability of Ruppert-Prakash reagent (TMSCF3). Reddit.
  • Efficient 1,4-addition of α-substituted fluoro(phenylsulfonyl)
  • Fluorobis(phenylsulfonyl)
  • Synthesis of trifluoromethyl carbinols. Organic Chemistry Portal.

Sources

A Senior Application Scientist's Guide to Spectroscopic Confirmation of Monofluoromethylation using FBSM

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of the Monofluoromethyl Group and the Analytical Challenge

The strategic incorporation of a monofluoromethyl (-CH₂F) group into bioactive molecules is a cornerstone of modern medicinal chemistry.[1][2] This small structural modification can profoundly enhance a drug candidate's metabolic stability, membrane permeability, and binding affinity by acting as a bioisostere for hydroxyl, thiol, or methyl groups.[2][3] However, the successful and unambiguous confirmation of this incorporation presents a significant analytical challenge. Unlike its polyfluorinated counterparts, the single fluorine atom in a monofluoromethyl group provides subtle yet distinct spectroscopic signatures that require careful analysis and interpretation.

This guide provides an in-depth comparison of the primary spectroscopic techniques used to confirm successful monofluoromethylation, with a practical focus on reactions employing Difluorobis(phenylsulfonyl)methane (FBSM) as the monofluoromethylating agent.[4][5] FBSM has gained prominence as a versatile and efficient reagent for nucleophilic monofluoromethylation, making a detailed understanding of its reaction outcomes essential for researchers in drug discovery and development.[4] We will delve into the causality behind experimental choices, present self-validating protocols, and provide a comparative analysis against other common monofluoromethylating agents.

The Workhorse Techniques: A Triad of Spectroscopic Analysis

The confirmation of a monofluoromethyl group hinges on a synergistic approach employing Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy. Each technique provides a unique piece of the structural puzzle, and their combined data constitutes a robust and irrefutable confirmation.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Proof

NMR spectroscopy is the most powerful and informative technique for confirming monofluoromethylation. It provides detailed information about the chemical environment of the fluorine and adjacent hydrogen and carbon atoms.[6]

Key Signatures to Look For:

  • ¹⁹F NMR: The presence of a triplet in the ¹⁹F NMR spectrum is a hallmark of a -CH₂F group, arising from the coupling of the fluorine nucleus with the two adjacent protons (²JFH). The chemical shift of this triplet is highly dependent on the molecular structure but typically falls within a broad range.[6][7]

  • ¹H NMR: The two protons of the monofluoromethyl group will appear as a doublet of triplets (or a more complex multiplet depending on other couplings) due to coupling with the adjacent fluorine atom (²JHF) and potentially other nearby protons. The large two-bond H-F coupling constant (typically around 47-50 Hz) is a key diagnostic feature.[7]

  • ¹³C NMR: The carbon atom of the -CH₂F group will appear as a doublet in the ¹³C NMR spectrum due to the one-bond coupling with the fluorine atom (¹JCF). This coupling constant is typically large (in the range of 160-250 Hz).[8]

Experimental Protocol: NMR Sample Preparation

  • Sample Purification: Meticulously purify the crude reaction product using column chromatography or recrystallization to remove unreacted starting materials, FBSM, and byproducts. The presence of impurities can significantly complicate spectral interpretation.

  • Solvent Selection: Dissolve 5-10 mg of the purified product in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) that fully solubilizes the compound. Ensure the solvent does not have signals that overlap with key analyte resonances.

  • Internal Standard: While not always necessary for structural confirmation, an internal standard can be added for quantitative analysis (qNMR).

  • Data Acquisition: Acquire ¹H, ¹³C, and ¹⁹F NMR spectra. For complex molecules, 2D correlation experiments such as HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) can be invaluable for unambiguously assigning all signals.

Why this protocol is self-validating: The consistent observation of the characteristic splitting patterns and coupling constants across ¹H, ¹³C, and ¹⁹F NMR spectra provides a multi-faceted and internally consistent confirmation of the -CH₂F moiety. The large and predictable J-couplings between F, H, and C are difficult to replicate with other functional groups, providing a high degree of confidence in the assignment.

Mass Spectrometry (MS): Confirming the Molecular Weight

Mass spectrometry is indispensable for confirming the successful incorporation of the monofluoromethyl group by verifying the molecular weight of the product. High-resolution mass spectrometry (HRMS) is particularly crucial for determining the exact elemental composition.

Key Signatures to Look For:

  • Molecular Ion Peak: The most critical piece of data is the mass-to-charge ratio (m/z) of the molecular ion ([M]⁺, [M+H]⁺, [M+Na]⁺, etc.). The observed mass should precisely match the calculated mass of the monofluoromethylated product.

  • Isotopic Pattern: While fluorine is monoisotopic (¹⁹F), the presence of other elements like chlorine or bromine in the molecule will result in characteristic isotopic patterns that must be consistent with the proposed structure.

  • Fragmentation Pattern: In some cases, fragmentation of the molecular ion can provide additional structural information. The loss of a -CH₂F radical or related fragments can be a diagnostic indicator.

Experimental Protocol: Sample Preparation for MS Analysis

  • Sample Purity: As with NMR, a high degree of sample purity is essential to avoid ambiguity in the mass spectrum.

  • Solvent and Matrix Selection: Dissolve a small amount of the sample in a suitable solvent (e.g., acetonitrile, methanol). For techniques like MALDI (Matrix-Assisted Laser Desorption/Ionization), co-crystallize the sample with an appropriate matrix. For electrospray ionization (ESI), infuse the sample solution directly or via liquid chromatography.

  • Ionization Method: Choose an appropriate ionization technique (e.g., ESI, APCI, MALDI) based on the polarity and thermal stability of the analyte. ESI is often suitable for polar, non-volatile compounds common in drug discovery.

Why this protocol is self-validating: HRMS provides an exact mass measurement with high accuracy (typically < 5 ppm). The ability to confirm the elemental formula of the product provides a definitive and quantitative validation of the monofluoromethylation reaction, leaving little room for alternative interpretations.

Infrared (IR) Spectroscopy: A Quick and Complementary Check

Infrared (IR) spectroscopy is a rapid and straightforward technique that can provide supporting evidence for the presence of a C-F bond.

Key Signatures to Look For:

  • C-F Stretch: The carbon-fluorine stretching vibration gives rise to a strong absorption band in the IR spectrum, typically in the range of 1000-1400 cm⁻¹.[6][9] For monofluorinated compounds, this band is often observed between 1000 and 1110 cm⁻¹.[6] The exact position is sensitive to the overall molecular structure.

Experimental Protocol: IR Sample Preparation

  • Sample Preparation: The sample can be analyzed as a thin film (for liquids), a KBr pellet (for solids), or in solution. For a quick check, a small amount of the purified solid can be analyzed using an ATR (Attenuated Total Reflectance) accessory.

  • Background Subtraction: Always run a background spectrum of the empty sample holder or solvent to ensure that atmospheric or solvent absorptions are properly subtracted.

Why this protocol is self-validating: While not as definitive as NMR or MS, the appearance of a strong absorption band in the characteristic C-F stretching region, coupled with the disappearance of relevant starting material peaks, provides valuable and rapid corroborating evidence for the success of the reaction.

Visualizing the Workflow: From Reaction to Confirmation

The following diagram illustrates the logical workflow from the monofluoromethylation reaction using FBSM to the final spectroscopic confirmation.

G cluster_0 Reaction Stage cluster_1 Spectroscopic Analysis cluster_2 Data Interpretation & Final Confirmation Start Starting Material + FBSM Reaction Monofluoromethylation Reaction Start->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification Column Chromatography Workup->Purification NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F) Purification->NMR Primary Confirmation MS Mass Spectrometry (HRMS) Purification->MS Molecular Weight Confirmation IR IR Spectroscopy Purification->IR Supporting Evidence Analysis Correlate Spectroscopic Data NMR->Analysis MS->Analysis IR->Analysis Confirmation Unambiguous Structure Elucidation Analysis->Confirmation

Caption: Workflow for Monofluoromethylation and Spectroscopic Confirmation.

Comparative Analysis: FBSM vs. Other Monofluoromethylating Reagents

The choice of monofluoromethylating reagent can influence not only the reaction outcome but also the complexity of the subsequent analysis. FBSM offers several advantages that simplify the spectroscopic confirmation process.

FeatureFBSM (Dithis compound)Fluoroiodomethane (CH₂FI)S-(Fluoromethyl)diarylsulfonium Salts
Reaction Type Nucleophilic[4]Electrophilic[10]Electrophilic
Byproducts Phenylsulfinic acid and other sulfur-containing species. Generally easy to separate by chromatography.Iodide salts. Typically removed during aqueous workup.Diaryl sulfide. Can sometimes be challenging to separate from the product.
Spectroscopic Interference Byproducts are typically well-resolved from the desired product in NMR and do not interfere with MS analysis.Minimal spectroscopic interference from byproducts after workup.Diaryl sulfide byproducts can have overlapping aromatic signals in ¹H NMR, potentially complicating analysis.
Handling & Stability Stable, crystalline solid.[4]Volatile liquid, requires careful handling.[10]Generally stable solids.

Key Takeaway: FBSM's stability and the chromatographic separability of its byproducts often lead to a cleaner reaction profile, which in turn simplifies the purification and subsequent spectroscopic analysis compared to some other reagents.

Conclusion: A Multi-faceted Approach to Certainty

Confirming the successful incorporation of a monofluoromethyl group, particularly when using a versatile reagent like FBSM, is a critical step in the drug discovery pipeline. A rigorous and multi-pronged analytical approach is non-negotiable. While ¹⁹F and ¹H NMR provide the most definitive evidence through characteristic coupling patterns, high-resolution mass spectrometry is essential for validating the elemental composition. Infrared spectroscopy serves as a rapid and valuable complementary technique. By understanding the unique spectroscopic signatures of the -CH₂F group and employing the systematic protocols outlined in this guide, researchers can confidently and unambiguously characterize their novel monofluoromethylated compounds, paving the way for the development of next-generation therapeutics.

References

  • Carbon–fluorine bond - Wikipedia. Available from: [Link]

  • Reagents for Selective Fluoromethylation: A Challenge in Organofluorine Chemistry - PMC. Available from: [Link]

  • Organic Syntheses Procedure. Available from: [Link]

  • Highly Enantioselective Monofluoromethylation of C2-Arylindoles Using FBSM under Chiral Phase-Transfer Catalysis - Organic Letters - Figshare. Available from: [Link]

  • Intrinsic infrared absorption for carbon–fluorine bonding in fluorinated nanodiamond. Available from: [Link]

  • Selective difluoromethylation and monofluoromethylation reactions - Chemical Communications (RSC Publishing). Available from: [Link]

  • Reagents for Selective Fluoromethylation: A Challenge in Organofluorine Chemistry. Available from: [Link]

  • Characterization of Conformation and Locations of C-F Bonds in Graphene Derivative by Polarized ATR-FTIR | Request PDF - ResearchGate. Available from: [Link]

  • Visible Light-Mediated Monofluoromethylation/Acylation of Olefins by Dual Organo-Catalysis. Available from: [Link]

  • Direct and Chemoselective Electrophilic Monofluoromethylation of Heteroatoms (O-, S-, N-, P-, Se-) with Fluoroiodomethane | Organic Letters - ACS Publications. Available from: [Link]

  • Access to N‐Monofluoromethylated (Thio)Carbamates, Formamides, Alkynamides, and Related Derivatives - PMC - NIH. Available from: [Link]

  • Development of carbon-fluorine spectroscopy for pharmaceutical and biomedical applications - PubMed. Available from: [Link]

  • Asymmetric allylic monofluoromethylation and methylation of Morita-Baylis-Hillman carbonates with FBSM and BSM by cooperative cinchona alkaloid/FeCl2 catalysis - PubMed. Available from: [Link]

  • Conformational preference of the fluoromethyl group in some benzyl fluorides: a C N.M.R. study - ResearchGate. Available from: [Link]

Sources

A Comparative Guide to Sulfone-Based Fluorinating Reagents: FBSM vs. Electrophilic N-F Agents

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The strategic introduction of fluorine into molecular scaffolds is a cornerstone of modern medicinal chemistry and materials science. The unique properties of fluorine can profoundly influence a compound's metabolic stability, lipophilicity, and binding affinity.[1] However, the choice of fluorinating reagent is critical and depends entirely on the desired transformation. This guide provides an in-depth comparison of Fluorobis(phenylsulfonyl)methane (FBSM), a key nucleophilic monofluoromethylating agent, with prominent sulfone-based electrophilic fluorinating reagents, namely N-Fluorobenzenesulfonimide (NFSI).

The Two Faces of Fluorination: A Fundamental Divide

Before comparing specific reagents, it is crucial to understand the mechanistic dichotomy of fluorination reactions. The approach to forming a C-F bond can be broadly categorized into two types:

  • Electrophilic Fluorination : This involves the reaction of a nucleophilic carbon center (like an enolate or an electron-rich aromatic ring) with a reagent that delivers a formal "F+" equivalent.[1] Reagents for this purpose, such as NFSI and Selectfluor®, possess an electron-deficient fluorine atom.

  • Nucleophilic Fluorination : This strategy involves the reaction of an electrophilic carbon center with a nucleophilic source of fluorine. A subset of this category is nucleophilic fluoroalkylation, where a carbanion bearing a fluorine atom is used. FBSM is a preeminent reagent in this class, serving as a source of the monofluoromethyl anion (-CH2F).[2]

This fundamental difference in reactivity means that FBSM and NFSI are not interchangeable; they are used for entirely different synthetic transformations.

Part 1: FBSM - The Nucleophilic Monofluoromethylating Powerhouse

This compound (FBSM) is a stable, crystalline solid that has gained prominence as a versatile and effective pronucleophile for monofluoromethylation.[2] It is not a direct fluorinating agent but a reagent that delivers the -CH2F group to an electrophile.

Mechanism of Action and Key Advantages

The efficacy of FBSM stems from the two electron-withdrawing phenylsulfonyl groups. These groups increase the acidity of the methine proton, allowing for its easy deprotonation by a mild base to generate a resonance-stabilized fluoromethide species. This carbanion then acts as the nucleophile in various reactions.[2][3]

The key advantages of using FBSM include:

  • Stability and Ease of Handling : Unlike many organometallic reagents, FBSM is a bench-stable solid.

  • Mild Reaction Conditions : The acidity of FBSM allows for the use of mild bases for its activation.[2]

  • Versatility : The generated fluoromethide anion reacts with a wide array of electrophiles, including aldehydes, ketones, imines, and Michael acceptors.[3][4]

  • Reductive Removal of Sulfonyl Groups : The phenylsulfonyl groups, having served their purpose of activating the reagent, can be reductively cleaved to yield the desired monofluoromethylated product.

FBSM_Mechanism

Caption: Mechanism of FBSM as a nucleophilic monofluoromethylating agent.

Experimental Protocol: Nucleophilic Addition of FBSM to an Aldehyde

This protocol is adapted from a procedure for the nucleophilic addition of FBSM to aldehydes, demonstrating its utility in forming C-C bonds.[5]

Materials:

  • This compound (FBSM)

  • Aldehyde (e.g., benzaldehyde)

  • Lithium bis(trimethylsilyl)amide (LiHMDS)

  • Dichloromethane (CH₂Cl₂)

  • Saturated aqueous NH₄Cl solution

  • Anhydrous Na₂SO₄

  • Silica gel for column chromatography

Procedure:

  • To a flame-dried round-bottom flask under a nitrogen atmosphere, add FBSM (1.0 equiv) and the aldehyde (1.5 equiv).

  • Dissolve the solids in anhydrous CH₂Cl₂ and cool the mixture to -78 °C in a dry ice/acetone bath.

  • Slowly add LiHMDS (1.2 equiv) to the solution.

  • Stir the reaction mixture at -78 °C for 30 minutes.

  • Quench the reaction at -78 °C by adding saturated aqueous NH₄Cl solution.

  • Allow the mixture to warm to room temperature and transfer it to a separatory funnel.

  • Extract the aqueous layer with CH₂Cl₂ (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired β-hydroxy-α-fluorobis(phenylsulfonyl)methane product.

Part 2: Sulfone-Based Electrophilic Fluorinating Reagents

In contrast to FBSM, N-Fluorobenzenesulfonimide (NFSI) is a powerful electrophilic fluorinating agent.[6] It belongs to the class of N-F reagents, which are generally more stable and easier to handle than other electrophilic fluorine sources like F₂ gas.[1] The two sulfonyl groups in NFSI withdraw electron density from the nitrogen atom, making the attached fluorine atom highly electrophilic.

Comparative Analysis: NFSI vs. Selectfluor®

While NFSI is highly effective, it is often compared to another widely used electrophilic fluorinating agent, Selectfluor®. The choice between them often depends on the specific substrate and desired reactivity. A quantitative reactivity scale for electrophilic fluorinating reagents has been established through kinetic studies, providing a clear basis for comparison.[7]

FeatureN-Fluorobenzenesulfonimide (NFSI)Selectfluor® (F-TEDA-BF₄)
Appearance White crystalline solid[8]White to off-white crystalline solid[8]
Structure N-F bond flanked by two sulfonyl groupsCationic N-F bond in a bicyclic diamine structure
Reactivity Moderately reactive, often requiring activationHighly reactive, one of the most powerful N-F reagents[7]
Relative Rate 4-6 orders of magnitude less reactive than Selectfluor®[7]Reference standard (krel = 1.0)[7]
Solubility Good solubility in a wide range of organic solventsSoluble in polar solvents like acetonitrile and water[7]
Advantages Milder, more selective for certain substrates; less prone to side reactions like oxidation.[8]High reactivity allows for fluorination of less reactive substrates; can be used in aqueous media.[7]
Disadvantages Lower reactivity may require harsher conditions or longer reaction times.High reactivity can lead to over-fluorination or side reactions with sensitive functional groups.

Electrophilic_Fluorination

Caption: Plausible mechanistic pathways for electrophilic fluorination with N-F reagents.[8]

Experimental Protocol: Electrophilic Fluorination of a 2H-Indazole using NFSI

This protocol is a representative example of a direct C-H fluorination using NFSI under mild, metal-free conditions.[8]

Materials:

  • 2H-Indazole derivative

  • N-Fluorobenzenesulfonimide (NFSI)

  • Water

  • Ethyl acetate

  • Brine

  • Anhydrous Na₂SO₄

  • Silica gel for column chromatography

Procedure:

  • In a round-bottom flask, combine the 2H-indazole (0.5 mmol), NFSI (0.6 mmol), and water (2 mL).

  • Stir the mixture vigorously at room temperature for 12 hours.

  • After the reaction is complete (monitored by TLC), transfer the mixture to a separatory funnel.

  • Extract the aqueous layer with ethyl acetate (3 x 10 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired fluorinated indazole.

Conclusion: Selecting the Right Tool for the Job

The comparison between FBSM and sulfone-based reagents like NFSI highlights a critical principle in synthetic strategy: the choice of reagent is dictated by the desired transformation.

  • Choose FBSM when the goal is nucleophilic monofluoromethylation —the introduction of a -CH2F group onto an electrophilic carbon center. Its stability, mild activation, and the versatility of the resulting fluoromethide anion make it an invaluable tool for building complex molecules containing this motif.

  • Choose NFSI or other N-F reagents when the objective is electrophilic fluorination —the direct attachment of a fluorine atom to a nucleophilic carbon. The choice between the milder NFSI and the more powerful Selectfluor® will depend on the nucleophilicity of the substrate and the potential for side reactions. The established quantitative reactivity scale provides an excellent starting point for this decision.[7]

By understanding the distinct mechanistic pathways and relative reactivities of these powerful sulfone-based reagents, researchers can make more informed and efficient choices in the design and execution of synthetic routes for novel fluorinated compounds.

References

  • Hodgson, D. M., et al. (2018). A quantitative reactivity scale for electrophilic fluorinating reagents. Chemical Science. [Link]

  • Hodgson, D. M., et al. (2018). A quantitative reactivity scale for electrophilic fluorinating reagents. Nature. [Link]

  • Prakash, G. K. S., et al. (2019). This compound (FBSM). Organic Syntheses, 96, 474-493. [Link]

  • ResearchGate. (n.d.). Quantitative reactivity scale of N–F fluorinating reagents. Relative... [Link]

  • Shibata, N., et al. (2018). Development of N-F fluorinating agents and their fluorinations: Historical perspective. Journal of Fluorine Chemistry. [Link]

  • Hu, J., et al. (2011). Nucleophilic Fluoromethylation of Aldehydes with this compound: The Importance of Strong LiO Coordination and... Angewandte Chemie International Edition, 50(10), 2262-2266. [Link]

  • ResearchGate. (n.d.). The Acidities of Nucleophilic Monofluoromethylation Reagents: An Anomalous α‐Fluorine Effect. [Link]

  • Begitt, A., & Haufe, G. (2020). Reagents for Selective Fluoromethylation: A Challenge in Organofluorine Chemistry. Angewandte Chemie International Edition, 59(30), 12268-12286. [Link]

  • Datta, H., & Melvin, P. (n.d.). Electrophilic Fluorination. Bryn Mawr College. [Link]

  • Begitt, A., & Haufe, G. (2020). Reagents for Selective Fluoromethylation: A Challenge in Organofluorine Chemistry. Angewandte Chemie International Edition. [Link]

  • Cheng, J.-P., et al. (2021). The Acidities of Nucleophilic Monofluoromethylation Reagents: An Anomalous α-Fluorine Effect. Angewandte Chemie International Edition, 60(17), 9401-9406. [Link]

  • Prakash, G. K. S., et al. (2019). This compound (FBSM). Organic Syntheses. [Link]

  • Wikipedia. (n.d.). Electrophilic fluorination. [Link]

  • Mykhailiuk, P. K. (2020). N-Fluorobenzenesulfonimide: a useful and versatile reagent for the direct fluorination and amination of (hetero)aromatic C–H bonds. RSC Advances. [Link]

  • Prakash, G. K. S., et al. (2009). α-Fluoro-α-nitro(phenylsulfonyl)methane as a fluoromethyl pronucleophile: Efficient stereoselective Michael addition to chalcones. Proceedings of the National Academy of Sciences, 106(11), 4136-4140. [Link]

  • Shen, Q. (2022). A Fruitful Decade of Organofluorine Chemistry: New Reagents and Reactions. Chinese Journal of Chemistry, 40(10), 1183-1216. [Link]

  • Shibata, N., et al. (2006). This compound: A Fluoromethide Equivalent and Palladium-Catalyzed Enantioselective Allylic Monofluoromethylation. Angewandte Chemie International Edition, 45(30), 4973-4977. [Link]

  • Prakash, G. K. S., et al. (2014). Preparation of α-Fluorobis(phenylsulfonyl)methane (FBSM). Organic Syntheses. [Link]

  • Hu, J. (2009). Selective difluoromethylation and monofluoromethylation reactions. Chemical Communications, (48), 7465-7478. [Link]

  • Prakash, G. K. S., et al. (2009). α-Fluoro-α-nitro(phenylsulfonyl)methane as a fluoromethyl pronucleophile: Efficient stereoselective Michael addition to chalcones. PNAS. [Link]

Sources

A Researcher's Guide to Regioselectivity in Fluorobis(phenylsulfonyl)methane Additions: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of fluorine into organic molecules is a cornerstone of modern drug discovery, often imparting desirable pharmacokinetic and metabolic properties.[1][2][3] Among the array of reagents available for this purpose, Fluorobis(phenylsulfonyl)methane (FBSM) has emerged as a uniquely versatile and reliable tool for introducing the monofluoromethyl group [-CH₂F].[1] Its true value, however, lies not just in its ability to deliver this moiety, but in the exquisite control it offers over the regioselectivity of the addition—a critical factor in determining the final architecture and biological activity of a target molecule.

This guide provides an in-depth technical comparison of FBSM additions, moving beyond a simple recitation of protocols to explain the fundamental principles governing its reactivity. We will dissect the mechanistic underpinnings of its regioselectivity, compare its performance against other conceptual classes of reagents, and provide field-proven experimental data to support the discussion.

The Core of Regioselectivity: A Tale of "Soft" Nucleophilicity

The defining characteristic of this compound is its role as a "pronucleophile".[4] The two powerful electron-withdrawing phenylsulfonyl groups render the central methine proton highly acidic.[4] This allows for facile deprotonation even by mild bases, such as potassium carbonate or phosphines, to generate a resonance-stabilized carbanion.[4][5]

This is the key to understanding the reagent's regiochemical behavior. The negative charge in the resulting anion is not localized on the carbon but is delocalized across the two sulfonyl groups.[5] In the language of Pearson's Hard and Soft Acid-Base (HSAB) theory, this delocalization makes the FBSM anion a "soft" nucleophile. Soft nucleophiles preferentially react with soft electrophiles. In the context of α,β-unsaturated systems (Michael acceptors), the β-carbon is a soft electrophilic center, while the carbonyl carbon is a hard electrophilic center.

This inherent electronic preference is why FBSM almost exclusively undergoes 1,4-conjugate addition (Michael addition) rather than 1,2-addition to the carbonyl or cyano group.[4][5]

Diagram: Generation and Resonance Stabilization of the FBSM Anion

Caption: Deprotonation of FBSM creates a soft, resonance-stabilized carbanion.

Performance Comparison: FBSM vs. Alternative Fluoromethylating Strategies

A direct, quantitative comparison of regioselectivity with other fluoromethylating agents is often complicated by differing reaction mechanisms (nucleophilic vs. radical vs. electrophilic). However, a qualitative and mechanistic comparison is highly instructive for experimental design.

Reagent ClassDominant MechanismTypical Regioselectivity with α,β-Unsaturated KetonesRationale & Supporting Evidence
This compound (FBSM) Nucleophilic (Soft Anion) Excellent (1,4-Addition) The resonance-stabilized, soft carbanion preferentially attacks the soft β-carbon. Reactions proceed efficiently with mild bases (K₂CO₃, PMe₃), yielding Michael adducts in moderate to excellent yields across a range of substrates.[4][5]
Trifluoromethylating Reagents (e.g., Ruppert-Prakash Reagent, TMSCF₃) Nucleophilic (Hard Anion) Variable (Often 1,2-Addition) The trifluoromethyl anion (CF₃⁻) is a "hard" nucleophile, favoring attack at the hard carbonyl carbon (1,2-addition). Achieving 1,4-addition often requires strategic use of bulky Lewis acids to sterically block the carbonyl group, redirecting the nucleophile to the β-position.[5]
Fluoroiodobis(phenylsulfonyl)methane (FBSM-I) Radical Excellent (Linear Addition) Under radical conditions, the regioselectivity is governed by the formation of the most stable radical intermediate. Addition of the F(PhSO₂)₂C• radical to an alkene or alkyne typically occurs at the less substituted carbon, leading to a highly regioselective process that furnishes linear products.[6]

Experimental Data: Regioselectivity of FBSM in Michael Additions

The utility of FBSM is demonstrated by its consistent performance across a wide variety of Michael acceptors. The following table summarizes representative results from the literature, highlighting the unwavering preference for 1,4-addition.

EntryMichael AcceptorBase/CatalystSolventYield (%) of 1,4-AdductCitation
1Methyl vinyl ketonePMe₃THF95[5]
2Ethyl acrylatePMe₃THF92[5]
3CyclohexenoneK₂CO₃DMF93[5]
4AcrylonitrileK₂CO₃DMF85a[5]
5Phenyl vinyl sulfoneK₂CO₃DMF95[5]
6Ethyl propiolateK₂CO₃DMF84 (E/Z mixture)[5]

aNote: With α,β-unsaturated nitriles, a second Michael addition can sometimes occur.[5]

Experimental Workflow: A Validated Protocol

Trustworthy protocols are self-validating. The following procedure for the Michael addition of FBSM to an α,β-unsaturated ketone is a representative example, grounded in published methodologies.[5] The causality behind each step is explained to provide a deeper understanding.

Diagram: Experimental Workflow for Michael Addition

Workflow cluster_setup Reaction Setup cluster_reaction Reaction & Monitoring cluster_workup Work-up & Purification start 1. Combine FBSM (1.0 eq) and Michael Acceptor (1.2 eq) in DMF add_base 2. Add K₂CO₃ (1.5 eq) portion-wise at room temperature start->add_base Inert atmosphere (N₂) stir 3. Stir vigorously at room temperature add_base->stir Exotherm may be observed monitor 4. Monitor progress by TLC or ¹⁹F NMR stir->monitor Typically 2-24 h quench 5. Quench with saturated aq. NH₄Cl monitor->quench Upon completion extract 6. Extract with Ethyl Acetate (3x) quench->extract dry 7. Dry organic layer over Na₂SO₄, filter, and concentrate extract->dry purify 8. Purify by column chromatography (Silica gel) dry->purify

Caption: Step-by-step workflow for a typical FBSM Michael addition.

Detailed Protocol Steps & Rationale:

  • Reactant Charging: To a stirred solution of the α,β-unsaturated ketone (1.2 eq.) in anhydrous N,N-Dimethylformamide (DMF), add this compound (1.0 eq.).

    • Causality: Using a slight excess of the Michael acceptor ensures complete consumption of the more valuable FBSM reagent. DMF is an excellent polar aprotic solvent for this reaction, solubilizing the reactants and the intermediate anionic species.[5]

  • Base Addition: Add anhydrous potassium carbonate (K₂CO₃, 1.5 eq.) portion-wise.

    • Causality: K₂CO₃ is a mild, inexpensive, and effective base for deprotonating FBSM.[5] Adding it in portions helps to control any potential exotherm. Anhydrous conditions are crucial to prevent quenching of the carbanion by water.

  • Reaction: Stir the mixture at room temperature.

    • Causality: The reaction is typically efficient at ambient temperature, avoiding the need for heating which could lead to side reactions.[5]

  • Monitoring: Monitor the reaction by Thin Layer Chromatography (TLC) or by analyzing an aliquot by ¹⁹F NMR until the starting FBSM is consumed.

    • Causality: ¹⁹F NMR is a particularly powerful tool for monitoring fluorinated compounds, providing a clear and unambiguous signal for the consumption of starting material and the appearance of the product.

  • Work-up: Upon completion, pour the reaction mixture into saturated aqueous ammonium chloride (NH₄Cl) solution and extract with an organic solvent like ethyl acetate.

    • Causality: The NH₄Cl quench neutralizes the base and protonates any remaining carbanion. Extraction separates the organic product from the inorganic salts and DMF.

  • Purification: The combined organic layers are dried, concentrated, and purified by flash column chromatography.

    • Causality: This standard procedure removes residual impurities to yield the pure 1,4-adduct.

Conclusion

This compound's predictable and high regioselectivity for 1,4-conjugate addition is not a matter of chance, but a direct consequence of its electronic structure. The formation of a soft, resonance-stabilized carbanion mechanistically favors attack at the soft β-carbon of Michael acceptors, a feature that distinguishes it from "harder" fluoromethylating reagents that often yield mixtures or require complex additives to achieve the same result. This inherent reliability, combined with mild reaction conditions and broad substrate scope, establishes FBSM as an authoritative and indispensable reagent for the precise, regiocontrolled synthesis of monofluoromethylated compounds in drug discovery and beyond.

References

  • Prakash, G. K. S., et al. (2008). Efficient 1,4-addition of α-substituted fluoro(phenylsulfonyl)methane derivatives to α,β-unsaturated compounds. Beilstein Journal of Organic Chemistry, 4, 17. [Link][5]

  • Kim, Y. S. (2019). This compound (FBSM). Organic Syntheses, 96, 474-491. [Link][6]

  • Prakash, G. K. S., et al. (2019). This compound (FBSM). Organic Syntheses, 96, 474-491. [Link][4]

  • Zhang, S., et al. (2009). Catalytic enantioselective conjugate addition of this compound to enals: synthesis of chiral monofluoromethyl compounds. Chemical Communications, (32), 4886-4888. [Link][7]

  • Fukuzumi, T., et al. (2006). This compound: a fluoromethide equivalent and palladium-catalyzed enantioselective allylic monofluoromethylation. Angewandte Chemie International Edition, 45(30), 4973-4977. [Link][8]

  • Prakash, G. K. S., et al. (2009). Fluoro-α-nitro(phenylsulfonyl)methane as a fluoromethyl pronucleophile: Efficient stereoselective Michael addition to chalcones. Organic & Biomolecular Chemistry, 7(10), 2021-2024. [Link][9]

  • Prakash, G. K. S., et al. (2010). Efficient Nucleophilic Fluoromethylation and Subsequent Transformation of Alkyl and Benzyl Halides Using this compound. Organic Letters, 12(12), 2924-2927. [Link][10]

  • De Vleeschouwer, F., et al. (2010). Regioselectivity of Radical Additions to Substituted Alkenes: Insight From Conceptual Density Functional Theory. The Journal of Organic Chemistry, 75(15), 4964-4974. [Link][11]

  • Pasuparthy, S. D., & Maiti, B. (2020). Conjugate addition between this compound and enals. ResearchGate. [Link][12]

  • da Silva, J. B. P. (2021). Rationalizing the regioselectivity of substituted phenols from the FERMO concept: stereoelectronic effects on protonation and functionalization reactions. ChemRxiv. [Link][13]

  • Prakash, G. K. S., et al. (2008). Efficient 1,4-addition of α-substituted fluoro(phenylsulfonyl)methane derivatives to α,β-unsaturated compounds. ResearchGate. [Link][14]

  • Wang, F., et al. (2021). Radical-mediated vicinal addition of alkoxysulfonyl/fluorosulfonyl and trifluoromethyl groups to aryl alkyl alkynes. Chemical Science, 12(36), 12058-12064. [Link][15]

  • Prakash, G. K. S., et al. (2014). PREPARATION OF α-FLUOROBIS(PHENYLSULFONYL)METHANE. ResearchGate. [Link][16]

  • Li, Z., et al. (2020). A regio- and stereoselective Heck–Matsuda process for construction of γ-aryl allylsulfonyl fluorides. Organic Chemistry Frontiers, 7(10), 1263-1268. [Link][17]

  • Clayden, J., Greeves, N., & Warren, S. (2012). Regioselectivity. Science Trove. [Link][18]

  • Hou, J.-W., et al. (2023). Preparation and Study on the Single-Crystal Structure of Flurbiprofen–Salicylamide Co-crystal. Chinese Journal of Structural Chemistry. [Link][19]

  • Kim, Y. S., et al. (2014). Expanding the Scope of the Organocatalytic Addition of this compound to Enals: Enantioselective Cascade Synthesis of Fluoroindane and Fluorochromanol Derivatives. Advanced Synthesis & Catalysis, 356(2-3), 437-446. [Link][20]

  • Mizuta, S., et al. (2009). Enantioselective conjugate addition of this compound to α,β-unsaturated ketones catalyzed by chiral bifunctional organocatalysts. Tetrahedron Letters, 50(26), 3463-3466. [Link]

  • Wang, F., et al. (2021). Introducing A New Class of Sulfonyl Fluoride Hubs via Radical Chloro‐Fluorosulfonylation of Alkynes. Angewandte Chemie International Edition, 60(16), 8969-8975. [Link][21]

  • Ashenhurst, J. (2013). Alkene Addition Reactions: “Regioselectivity” and “Stereoselectivity” (Syn/Anti). Master Organic Chemistry. [Link][22]

  • Lucas, S. W., et al. (2021). Discovery of A Synthetic Hub for Regio- and Stereoselective Construction of Triazolyl Vinyl Sulfonyl Fluorides. ResearchGate. [Link][23]

  • Andrade, R. D., et al. (2021). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Pharmaceuticals, 14(12), 1279. [Link][2]

  • Fukuzumi, T., et al. (2006). Fluoro-bis(phenylsulfonyl)methane : as a Fluoromethide Equivalent and Palladium-Catalyzed Enantioselective Allylic Monofluoromethylation. Angewandte Chemie International Edition, 45(30), 4973-4973. [Link][24]

Sources

A Guide to the Cross-Validation of Experimental Results with Fluorobis(phenylsulfonyl)methane: A Comparative Framework

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery and materials science, the strategic introduction of fluorine-containing functional groups is a cornerstone for modulating molecular properties. The monofluoromethyl (-CH2F) group, in particular, offers a nuanced approach to enhancing metabolic stability, tuning lipophilicity, and improving binding affinity. Among the reagents available for installing this moiety, Fluorobis(phenylsulfonyl)methane (FBSM) has emerged as a prominent and versatile tool.

This guide provides an in-depth framework for the cross-validation of experimental results obtained using FBSM. It is designed for researchers, scientists, and drug development professionals who not only employ this reagent but also demand the highest level of scientific rigor in their findings. We will explore the unique reactivity of FBSM, compare its performance with alternative synthetic strategies, and establish robust protocols for ensuring that experimental data is both reproducible and trustworthy.

The Chemical Nature of this compound (FBSM): A Nucleophilic Reagent

A critical point of clarity is the chemical reactivity of FBSM. Unlike electrophilic fluorinating agents such as N-Fluorobis(phenylsulfonyl)imide (NFSI) or Selectfluor®, which deliver an electrophilic fluorine atom ("F+"), FBSM functions as a pronucleophile . The two electron-withdrawing phenylsulfonyl groups significantly increase the acidity of the methine proton.[1][2] Upon deprotonation with a mild base, FBSM forms a resonance-stabilized carbanion, which serves as a nucleophilic monofluoromethyl equivalent (⁻CH(SO₂Ph)₂ which effectively delivers a ⁻CH₂F synthon after subsequent reaction and desulfonylation).[1][2][3]

This distinction is fundamental. FBSM is used to form a C-C bond, introducing a functionalized monofluoromethyl group onto an electrophilic carbon center. This mechanistic pathway is distinct from electrophilic fluorination, which typically involves the formation of a C-F bond on a nucleophilic carbon.

cluster_FBSM FBSM as a Pronucleophile FBSM PhO₂S-CHF-SO₂Ph (FBSM) Anion PhO₂S-CF⁻-SO₂Ph (Nucleophilic Anion) FBSM->Anion - H⁺ Base Base Product Product Anion->Product + Electrophile Electrophile Electrophile (e.g., Aldehyde, Ketone)

Caption: Mechanism of FBSM activation and reaction.

Performance and Applications of FBSM

FBSM has proven effective in a variety of nucleophilic monofluoromethylation reactions. Its utility stems from the mild conditions required for its activation and its compatibility with a range of electrophiles.

Key Applications:
  • Michael Additions: The FBSM-derived anion readily participates in 1,4-conjugate additions to α,β-unsaturated compounds like ketones, esters, and nitriles.[4][5]

  • Aldehyde and Imine Additions: It can be added to aldehydes and imines to form monofluoromethylated carbinols and amines, respectively.[1][3]

  • Allylic Alkylation: Palladium-catalyzed allylic alkylation reactions using FBSM provide access to valuable monofluoromethylated allylic structures.[3][6]

  • Monofluoromethylation of Halides: FBSM is an effective reagent for the nucleophilic fluoromethylation of alkyl and benzyl halides.[7]

Representative Experimental Data with FBSM

The following table summarizes typical performance data for FBSM in various transformations, highlighting its versatility.

Electrophile TypeSpecific SubstrateBase/CatalystSolventYield (%)Reference
α,β-Unsaturated KetoneChalconeK₂CO₃DMF95Prakash, G. K. S. et al. Beilstein J. Org. Chem. 2008, 4, 17.[4]
AldehydeBenzaldehydeLiHMDSTHF92Hu, J. et al. (2011)[1]
Benzyl HalideBenzyl BromideK₂CO₃DMF94Prakash, G. K. S. et al. Org. Lett. 2009, 11 (2), 417–420.[7]
Acyl ChlorideBenzoyl ChlorideCs₂CO₃MeCN95Synthesis (2025)[8]

A Comparative Landscape for Cross-Validation

Cross-validation in synthetic chemistry involves assessing the reliability of a result by comparing it with data generated through an alternative, mechanistically distinct method.[9] This is crucial for confirming the structure of a novel compound and ensuring the reported yield and purity are accurate.

Alternative Strategies to Monofluoromethylation

While FBSM is a powerful tool, other methods exist to introduce a -CH2F group. A robust validation plan should consider synthesizing the target molecule via one of these alternative routes.

  • Other Nucleophilic -CH2F Reagents: Reagents like fluoro(phenylsulfonyl)methane (PhSO₂CH₂F) can also be used, though they often require stronger bases for deprotonation compared to FBSM.[3] The comparison of reaction efficiency, substrate scope, and impurity profiles between FBSM and these alternatives provides a direct cross-validation pathway.

  • Electrophilic Fluorination Strategies: While mechanistically different, electrophilic fluorinating agents can be used in multi-step pathways to achieve the same target molecule. For instance, to synthesize a monofluoromethyl ketone, one could use an electrophilic fluorinating agent on a silyl enol ether to generate an α-fluoroketone, which could then be manipulated to the target structure. Comparing the final product from such a route with that obtained from an FBSM reaction is a powerful form of orthogonal validation.

Key Electrophilic Fluorinating Agents for Comparison
ReagentCommon NameKey Characteristics
N-Fluorobis(phenylsulfonyl)imideNFSIA mild, versatile, and widely used electrophilic fluorinating agent. Soluble in many organic solvents.[10][11][12]
1-Chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)Selectfluor®A highly reactive, user-friendly, and stable crystalline solid.[13][14][15] One of the most powerful N-F reagents.[14]

A Framework for Rigorous Cross-Validation

To ensure the integrity of experimental results obtained with FBSM, a multi-pillar approach to validation is essential. This system ensures that the results are internally consistent, verifiable by alternative methods, and transparently reported.

cluster_Validation Cross-Validation Framework P1 Pillar 1: Internal Validation P2 Pillar 2: Orthogonal Method Validation P1->P2 Confirms Structure & Yield P3 Pillar 3: Data Integrity & Reporting P2->P3 Enables Reproducibility

Caption: The three pillars of experimental cross-validation.

Pillar 1: Internal Validation & Reproducibility

This pillar focuses on ensuring that the result of a specific experiment is accurate and repeatable.

Detailed Protocol:

  • Reagent Qualification:

    • Causality: The purity of FBSM and the base are critical. Impurities can lead to side reactions and inaccurate yield calculations.

    • Action: Verify the purity of FBSM via NMR spectroscopy and melting point determination (literature: 114-115 °C).[3] Ensure bases are freshly handled (e.g., titrate organolithium bases, use freshly opened solid bases).

  • Reaction Monitoring:

    • Causality: Understanding reaction kinetics and completion is key to reproducibility and optimization.

    • Action: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the point of maximum conversion and identify the formation of any byproducts.

  • Unambiguous Product Characterization:

    • Causality: The identity and purity of the product must be unequivocally established.

    • Action:

      • ¹H, ¹³C, and ¹⁹F NMR Spectroscopy: This is the primary method for structural elucidation. The characteristic coupling constants (e.g., ¹JCH, ²JCF) are definitive.

      • High-Resolution Mass Spectrometry (HRMS): Confirms the elemental composition of the product.

      • Purity Analysis: Use quantitative NMR (qNMR) or High-Performance Liquid Chromatography (HPLC) with a calibrated standard to determine the precise purity and yield, rather than relying solely on isolated mass.

  • Assessing Reproducibility:

    • Causality: A valid result must be reproducible.

    • Action: Repeat the experiment under identical conditions (ideally 3-5 times) to establish the mean and standard deviation of the yield. Report this statistical data.

Pillar 2: Orthogonal Method Validation

This pillar involves synthesizing the same target molecule using a fundamentally different chemical approach to validate the initial findings.

Detailed Workflow Example: Synthesizing a Monofluoromethyl Ketone

Let's assume the target is 2-fluoro-1-phenylethan-1-one .

Method A: Nucleophilic Approach with FBSM

  • Reaction: React benzoyl chloride with the anion of FBSM, generated using a base like cesium carbonate.[8] This forms the intermediate fluorobis(phenylsulfonyl)methyl ketone.

  • Deprotection: The two phenylsulfonyl groups are subsequently removed via reductive desulfonylation (e.g., using zinc) to yield the final product.[8]

Method B: Electrophilic Approach (Orthogonal Validation)

  • Precursor Synthesis: Prepare a silyl enol ether from acetophenone.

  • Electrophilic Fluorination: React the silyl enol ether with an electrophilic fluorinating agent like NFSI or Selectfluor®. This directly installs the fluorine atom at the α-position, yielding 2-fluoro-1-phenylethan-1-one.

  • Comparative Analysis:

    • Action: Acquire a full set of analytical data (NMR, MS, HPLC retention time) for the products obtained from both Method A and Method B.

    • Validation Check: The data from both samples must be identical. Co-injection of the two samples on an HPLC should result in a single, sharp peak. Any discrepancy would indicate a structural misassignment or the presence of an unexpected isomer.

cluster_Workflow Orthogonal Validation Workflow cluster_A Method A: Nucleophilic (FBSM) cluster_B Method B: Electrophilic (NFSI/Selectfluor) Target Target Molecule: α-Monofluoromethyl Ketone A1 Acyl Chloride + FBSM B1 Silyl Enol Ether Formation A2 Reductive Desulfonylation A1->A2 Analysis Comparative Analysis (NMR, MS, HPLC Co-injection) A2->Analysis Product A B2 Electrophilic Fluorination B1->B2 B2->Analysis Product B

Caption: Orthogonal synthesis for cross-validation.

Pillar 3: Data Integrity and Reporting

The final pillar ensures that the validated results are communicated in a transparent and verifiable manner, allowing the broader scientific community to trust and build upon the work.

Best Practices:

  • Comprehensive Experimental Details: Report precise quantities of all reagents (in moles and grams), reaction times, temperatures, and purification methods.

  • Full Analytical Data: Provide complete, annotated spectra (¹H, ¹³C, ¹⁹F NMR, and MS) in the supplementary information. Do not just list peak values; include the actual spectra.

  • Statistical Reporting: When reporting yields, specify if it is an isolated yield or determined by other means (e.g., qNMR). For reproducibility studies, report the mean yield and standard deviation.

  • Citation of Standards: Reference established protocols and standards for analytical techniques used.

By adhering to this three-pillar framework, researchers using this compound can ensure their results meet the highest standards of scientific integrity. This rigorous approach to cross-validation not only builds confidence in individual findings but also strengthens the foundation of chemical science as a whole.

References

  • Banks, R. E. et al. J. Chem. Soc., Chem. Commun.1992, 595-596. (Source for Selectfluor development)
  • Davis, F. A. et al. J. Org. Chem.1992, 57, 7274-7285.
  • Lal, G. S.; Pez, G. P.; Syvret, R. G. Chem. Rev.1996, 96 (5), 1737–1756.
  • Prakash, G. K. S.; Hu, J.; Olah, G. A. J. Org. Chem.2003 , 68, 4457–4463. [Link]

  • Prakash, G. K. S. et al. Org. Synth.2014 , 90, 130. [Link]

  • Prakash, G. K. S. et al. Org. Lett.2009 , 11 (2), 417–420. [Link]

  • Anonymous. Synthesis2025.
  • Shibata, N. et al. Tetrahedron Lett.2009, 50 (32), 4585-4588. (Source for enantioselective additions of FBSM)
  • Togni, A.; Bremaier, J.; Hayashi, M. Selectfluor: a versatile tool in organic chemistry. In Fluorine in Organic Chemistry; American Chemical Society: 2000; Vol. 746, pp 225–241.
  • Wikipedia. Electrophilic fluorination. [Link]

  • Wikipedia. Cross-validation (analytical chemistry). [Link]

  • Prakash, G. K. S. et al. Beilstein J. Org. Chem.2008 , 4, 17. [Link]

Sources

A Senior Application Scientist's Guide to the Computational Validation of Reaction Pathways in Fragment-Based Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Deciphering the "How" and "Why" of Fragment Binding

Fragment-Based Drug Discovery (FBDD) has firmly established itself as a cornerstone of modern drug development, offering a powerful alternative to traditional high-throughput screening (HTS).[1] By starting with small, low-complexity molecules, or "fragments," FBDD allows for a more efficient exploration of chemical space and often yields lead compounds with superior physicochemical properties.[2][3] The "reaction pathway" in this context is the intricate process of a fragment binding to its protein target. Understanding and validating this pathway—the precise binding pose, the key interactions, and the associated thermodynamics—is paramount for the successful optimization of a weakly binding fragment into a potent drug candidate.

Computational methods have become indispensable in this endeavor, providing insights that can be difficult, time-consuming, or costly to obtain through experimental techniques alone.[4][5] These in silico approaches allow us to visualize and quantify the interactions that govern fragment binding, thereby guiding the iterative process of fragment evolution into a lead compound. This guide provides a comparative analysis of the primary computational methods used to validate fragment binding pathways, offering insights into their underlying principles, performance, and practical applications.

Comparative Analysis of Computational Methods for Pathway Validation

The computational validation of a fragment's binding pathway can be approached with a variety of methods, each with its own balance of accuracy, computational cost, and the specific questions it can answer. The choice of method is often dictated by the stage of the FBDD project and the resources available.

Molecular Docking: A First Glimpse into the Binding Pose

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex.[6] It is the workhorse of computational FBDD, offering a rapid assessment of potential binding modes for a large number of fragments.[4][6]

Causality Behind the Choice: In the early stages of FBDD, the primary goal is to quickly identify which fragments from a library are likely to bind to the target and in what orientation. Docking is the ideal tool for this initial screen due to its high throughput. The predicted poses provide the first structural hypotheses for how a fragment might interact with the target, guiding initial experimental validation and the first steps of fragment optimization.

Self-Validating System: The reliability of docking is highly dependent on the scoring function used to rank the poses.[7][8] Therefore, a robust docking protocol should always be validated by its ability to reproduce the known binding pose of a co-crystallized ligand (a process known as "redocking"). A successful redocking, typically defined by a root-mean-square deviation (RMSD) of less than 2.0 Å from the crystal structure, provides confidence in the docking program's ability to predict poses for new fragments.[9]

Table 1: Performance Comparison of Common Docking Programs in FBDD

Docking ProgramScoring Function(s)Typical Success Rate (RMSD < 1.5-2.0 Å)Key StrengthsLimitations
GOLD ChemPLP, GoldScore, ChemScore, ASP~50-86%[10]High flexibility for both ligand and protein; good for complex binding sites.Can be computationally intensive for large libraries.
Glide (Schrödinger) GlideScore (SP, XP)~63-80%[11][12][13]High accuracy and speed; well-integrated into a larger software suite.Commercial software with a significant cost.
AutoDock Vina Vina Score~50-60%[10]Open-source and widely used; good balance of speed and accuracy.May be less accurate for highly flexible ligands or complex scoring scenarios.
FlexX FlexX Score~40-50%[10]Good for considering receptor flexibility through discrete side-chain conformers.Lower success rates in some benchmark studies compared to others.
Molecular Dynamics (MD) Simulations: Capturing the Dynamics of Interaction

While docking provides a static snapshot of a potential binding pose, molecular dynamics (MD) simulations offer a dynamic view of the protein-fragment complex over time.[14] By solving Newton's equations of motion for the atoms in the system, MD simulations can reveal the stability of a docked pose, the role of solvent molecules, and conformational changes in the protein upon fragment binding.

Causality Behind the Choice: After initial hits are identified through docking or experimental screening, MD simulations are employed to refine and validate the binding hypothesis. The stability of a fragment in the binding pocket during a simulation is a strong indicator of a viable binding mode. Furthermore, MD can uncover alternative binding poses or reveal "cryptic" pockets that are not apparent in the static crystal structure.

Self-Validating System: A well-equilibrated MD simulation should demonstrate convergence of key properties, such as the RMSD of the protein backbone and the ligand, over the course of the simulation. Stable interactions (e.g., hydrogen bonds) between the fragment and the protein that persist throughout the simulation provide strong evidence for the predicted binding mode.

Diagram 1: General Workflow for MD-Based Validation

MD_Workflow Start Initial Pose (from Docking or X-ray) System_Setup System Setup: - Solvate with water - Add ions - Apply force field Start->System_Setup Minimization Energy Minimization System_Setup->Minimization Equilibration Equilibration (NVT & NPT) Minimization->Equilibration Production_MD Production MD Simulation Equilibration->Production_MD Analysis Trajectory Analysis: - RMSD - RMSF - Hydrogen bonds - Binding energy calculation Production_MD->Analysis Validated_Pose Validated Dynamic Pose Analysis->Validated_Pose

Caption: A typical workflow for validating a fragment's binding pose using molecular dynamics simulations.

End-Point Free Energy Methods (MM/GBSA & MM/PBSA): A Balance of Speed and Rigor

Molecular Mechanics with Generalized Born or Poisson-Boltzmann Surface Area (MM/GBSA and MM/PBSA) are popular methods for estimating the free energy of binding from MD simulation trajectories.[15] These methods calculate the binding free energy by combining the molecular mechanics energy of the complex with a continuum solvation model.

Causality Behind the Choice: MM/GBSA and MM/PBSA offer a computationally less expensive alternative to more rigorous alchemical free energy calculations for ranking a series of fragment analogues. They can provide a more accurate estimation of binding affinity than docking scores because they are based on an ensemble of structures from an MD simulation and include a more sophisticated treatment of solvation.

Self-Validating System: The accuracy of MM/GBSA and MM/PBSA can be sensitive to the force field and the implicit solvent model used. Therefore, these methods should be benchmarked against experimental data for a small set of known binders to ensure they can correctly rank compounds by affinity before being applied to a larger set of unknown fragments.

Alchemical Free Energy Calculations (FEP & TI): The Gold Standard for Affinity Prediction

Alchemical free energy methods, such as Free Energy Perturbation (FEP) and Thermodynamic Integration (TI), are among the most accurate computational methods for predicting relative binding affinities.[16][17] These methods compute the free energy difference between two states (e.g., two different fragments bound to the same protein) by "alchemically" transforming one molecule into another in a series of non-physical intermediate steps.

Causality Behind the Choice: When high accuracy in predicting the change in binding affinity upon modification of a fragment is required, FEP and TI are the methods of choice. This is particularly crucial during the lead optimization phase, where medicinal chemists need to decide which modifications to a fragment are most likely to improve potency.

Self-Validating System: A key aspect of a reliable alchemical free energy calculation is the convergence of the free energy estimate. This is assessed by ensuring that the calculated free energy difference is consistent when the simulation is run in both the forward (fragment A to fragment B) and reverse (fragment B to fragment A) directions (hysteresis). Small hysteresis indicates a well-converged and reliable calculation.

Table 2: Comparison of Free Energy Calculation Methods

MethodTypical Accuracy (RMSE)Computational CostKey StrengthsCommon Challenges
MM/GBSA & MM/PBSA 2-4 kcal/molModerateFaster than alchemical methods; good for ranking congeneric series.Sensitive to force field and implicit solvent model; less accurate than FEP/TI.[15]
FEP & TI ~1 kcal/mol[18][19]HighHigh accuracy for relative binding affinities; "gold standard" for affinity prediction.Computationally expensive; requires careful setup and convergence checks.[16]
Quantum Mechanics/Molecular Mechanics (QM/MM): For Ultimate Precision in Interaction Details

Hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) methods provide the highest level of theory for studying the intricate details of protein-fragment interactions.[18] In this approach, the region of the system where bond breaking/forming or significant electronic polarization occurs (e.g., the fragment and the immediate surrounding amino acid residues) is treated with quantum mechanics, while the rest of the protein is treated with classical molecular mechanics.

Causality Behind the Choice: QM/MM is employed when a detailed understanding of the electronic effects governing the interaction is necessary. This includes cases involving covalent bond formation, charge transfer, or when the polarization of the fragment by the protein environment is expected to be significant. It is particularly useful for validating the binding of fragments that are designed to form covalent bonds with the target or for understanding the subtle electronic contributions to binding affinity.

Diagram 2: The QM/MM Partitioning Scheme

QMMM_Scheme cluster_protein Protein-Fragment Complex QM_Region QM Region (Fragment + Key Residues) MM_Region MM Region (Rest of Protein + Solvent) QM_Region->MM_Region Link Atoms

Caption: A schematic representation of the QM/MM partitioning of a protein-fragment complex.

Experimental Protocols

This section provides a detailed, step-by-step methodology for a key computational workflow: validating a fragment's binding pose using molecular docking followed by molecular dynamics simulation.

Protocol: Docking and MD Simulation of a Protein-Fragment Complex

Objective: To predict the binding pose of a fragment to a target protein using molecular docking and to validate the stability of this pose using MD simulation.

Software Used:

  • Docking: AutoDock Vina

  • MD Simulation: GROMACS

  • Visualization: PyMOL or UCSF Chimera

Step-by-Step Methodology:

  • Preparation of the Receptor and Ligand:

    • Obtain the 3D structure of the target protein from the Protein Data Bank (PDB).

    • Prepare the protein by removing water molecules and any existing ligands, adding hydrogen atoms, and assigning partial charges.

    • Prepare the 3D structure of the fragment, assign partial charges, and define its rotatable bonds.

  • Molecular Docking with AutoDock Vina:

    • Define the search space (the "grid box") for docking, typically centered on the known or predicted binding site.

    • Run AutoDock Vina to dock the fragment into the defined search space.

    • Analyze the output poses and select the top-scoring pose for further analysis. The Vina score provides an estimate of the binding affinity in kcal/mol.

  • Setting up the MD Simulation with GROMACS:

    • Create a complex of the protein with the top-ranked fragment pose from docking.

    • Choose a suitable force field (e.g., AMBER, CHARMM) for the protein and generate a topology for the fragment using a tool like CGenFF or Antechamber.

    • Place the complex in a simulation box of appropriate size and shape.

    • Solvate the system with a chosen water model (e.g., TIP3P).

    • Add ions to neutralize the system and to mimic physiological salt concentration.

  • Running the MD Simulation:

    • Perform energy minimization to remove steric clashes.

    • Perform a short NVT (constant number of particles, volume, and temperature) equilibration to stabilize the temperature of the system.

    • Perform a short NPT (constant number of particles, pressure, and temperature) equilibration to stabilize the pressure and density of the system.

    • Run the production MD simulation for a duration sufficient to assess the stability of the fragment's binding pose (typically on the order of nanoseconds to microseconds).

  • Analysis of the MD Trajectory:

    • Calculate the RMSD of the protein backbone and the fragment over time to assess the stability of the complex and the binding pose.

    • Analyze the hydrogen bonds and other key interactions between the fragment and the protein to see if they are maintained throughout the simulation.

    • Visualize the trajectory to observe the dynamic behavior of the fragment in the binding site.

Conclusion and Future Outlook

The computational validation of fragment binding pathways is a multifaceted process that leverages a hierarchy of methods, from the rapid initial predictions of molecular docking to the high-accuracy affinity calculations of FEP and the detailed electronic insights of QM/MM. The judicious application of these techniques, in close concert with experimental validation, is crucial for the success of any FBDD campaign.

Looking ahead, the field is poised for further advancements. The integration of machine learning and artificial intelligence is set to enhance the accuracy of scoring functions and accelerate the exploration of conformational space.[20] The continued growth in computing power will make more rigorous methods like FEP and QM/MM more accessible for routine use. As these computational tools become more powerful and predictive, they will undoubtedly play an even more central role in the design of the next generation of therapeutics discovered through the elegant principles of fragment-based design.

References

  • Sándor, M., et al. (2010). Virtual Fragment Docking by Glide: a Validation Study on 190 Protein−Fragment Complexes. Journal of Chemical Information and Modeling, 50(6), 1034-1046. [Link]

  • Friesner, R. A., et al. (2004). Glide: A New Approach for Rapid, Accurate Docking and Scoring. 1. Method and Assessment of Docking Accuracy. Journal of Medicinal Chemistry, 47(7), 1739-1749. [Link]

  • Chen, Y., & Shoichet, B. K. (2009). Molecular docking and ligand specificity in fragment-based inhibitor discovery. Nature Chemical Biology, 5(6), 358-360. [Link]

  • Warren, G. L., et al. (2006). A critical assessment of docking programs and scoring functions. Journal of Medicinal Chemistry, 49(20), 5912-5931. [Link]

  • Chen, Y., & Li, H. (2018). Computational Fragment-Based Drug Design: Current Trends, Strategies, and Applications. AAPS PharmSciTech, 19(6), 2442-2451. [Link]

  • Korb, O., et al. (2020). LEADS-FRAG: A Benchmark Data Set for Assessment of Fragment Docking Performance. Journal of Chemical Information and Modeling, 60(12), 6219-6231. [Link]

  • Verdonk, M. L., et al. (2003). A validation study of the GOLD docking program on a diverse set of protein-ligand complexes. Proteins: Structure, Function, and Bioinformatics, 52(4), 609-623. [Link]

  • Halgren, T. A., et al. (2004). Glide: A New Approach for Rapid, Accurate Docking and Scoring. 2. Enrichment Factors in Database Screening. Journal of Medicinal Chemistry, 47(7), 1750-1759. [Link]

  • Gleeson, M. P., et al. (2009). QM/MM Calculations in Drug Discovery: A Useful Method for Studying Binding Phenomena?. Journal of Chemical Information and Modeling, 49(3), 670-677. [Link]

  • CCDC. (2020, December 18). Docking with GOLD - the role of docking, and how to perform basic docking or a virtual screen [Video]. YouTube. [Link]

  • Schrödinger. (n.d.). Glide. [Link]

  • Law, R. J., et al. (2009). The multiple roles of computational chemistry in fragment-based drug design. Journal of Computer-Aided Molecular Design, 23(8), 459-473. [Link]

  • Bissaro, M., et al. (2021). A Computational Workflow for the Identification of Novel Fragments Acting as Inhibitors of the Activity of Protein Kinase CK1δ. International Journal of Molecular Sciences, 22(18), 9741. [Link]

  • Sheng, C., & Zhang, W. (2012). Fragment informatics and computational fragment-based drug design: an overview and update. Medicinal Research Reviews, 32(4), 775-817. [Link]

  • Durrant, J. D., & Amaro, R. E. (2014). Streamlining Computational Fragment-Based Drug Discovery through Evolutionary Optimization Informed by Ligand-Based Virtual Prescreening. Journal of Chemical Information and Modeling, 54(10), 2775-2784. [Link]

  • Schrödinger. (n.d.). FEP+. [Link]

  • CCDC. (2022, August 22). Tutorial of CSDU "Protein-ligand docking 101 - running a simulation in GOLD [Video]. YouTube. [Link]

  • Schneider, G. (2018). An overview of sophisticated computational drug discovery methods, including machine learning, atomic-level simulations, and fragment-based drug discovery (FBDD) candidate optimization. Expert Opinion on Drug Discovery, 13(1), 27-38. [Link]

  • LORIA. (2023, November 29). Tutorial : Docking small molecules in a receptor using GOLD. [Link]

  • Rabal, O., et al. (2011). Computational medicinal chemistry in fragment-based drug discovery: what, how and when. Future Medicinal Chemistry, 3(10), 1287-1303. [Link]

  • Erlanson, D. A., et al. (2025). Fragment-Based Drug Design: From Then until Now, and Toward the Future. Journal of Medicinal Chemistry, 68(4), 1673-1696. [Link]

  • Chodera, J. D., & Mobley, D. L. (2017). Alchemical free energy methods for drug discovery: Progress and challenges. Annual Review of Biophysics, 46, 71-92. [Link]

  • Senn, H. M., & Thiel, W. (2009). QM/MM methods for biomolecular systems. Angewandte Chemie International Edition, 48(7), 1198-1229. [Link]

  • de Graaf, C., et al. (2024). How to Find a Fragment: Methods for Screening and Validation in Fragment-Based Drug Discovery. ChemBioChem, 25(1), e202300539. [Link]

  • Wang, L., et al. (2022). Fragmentation Method for Computing Quantum Mechanics and Molecular Mechanics Gradients for Force Matching: Validation with Hydration Free Energy Predictions Using Adaptive Force Matching. Journal of Chemical Theory and Computation, 18(5), 3025-3037. [Link]

  • Herbert, J. M. (2025). Quick-and-Easy Validation of Protein–Ligand Binding Models Using Fragment-Based Semiempirical Quantum Chemistry. Journal of Chemical Theory and Computation, 21(1), 350-362. [Link]

  • Carlson, H. A., et al. (2013). Fragment-based drug discovery using a multi-domain, parallel MD-MM/PBSA screening protocol. Journal of the American Chemical Society, 135(42), 15890-15898. [Link]

  • Schrödinger. (n.d.). Free energy calculations for drug design with FEP+. [Link]

  • Hopkins, A. L., et al. (2014). Hit Identification and Optimization in Virtual Screening: Practical Recommendations Based Upon a Critical Literature Analysis. Journal of Medicinal Chemistry, 57(7), 2490-2505. [Link]

  • Ferreira, R. S., et al. (2015). Fragment-Based Drug Discovery and Molecular Docking in Drug Design. Current Pharmaceutical Biotechnology, 16(1), 11-25. [Link]

  • Mysinger, M. M., & Shoichet, B. K. (2010). Benchmarking Sets for Molecular Docking. Journal of Medicinal Chemistry, 53(14), 5283-5294. [Link]

  • Herbert, J. M. (2024, November 12). Quick-and-Easy Validation of Protein–Ligand Binding Models Using Fragment-Based Semi-Empirical Quantum Chemistry. ResearchGate. [Link]

  • Maccari, G., et al. (n.d.). Fragment docking: how to select the correct pose?. [Link]

  • Ciulli, A., et al. (2009). Integrated biophysical approach to fragment screening and validation for fragment-based lead discovery. Proceedings of the National Academy of Sciences, 106(33), 13684-13689. [Link]

  • CCDC. (2022, August 22). Tutorial of CSDU "Protein-ligand docking 101 - running a simulation in GOLD [Video]. YouTube. [Link]

  • Schindler, C. E. M., et al. (2024, June 25). Expediting FEP+ model optimization for challenging systems with a fully automated, machine learning-driven workflow. Schrödinger. [Link]

  • Talele, T. T. (2016). Benchmarking different docking protocols for predicting the binding poses of ligands complexed with cyclooxygenase enzymes and screening chemical libraries. Bioinformation, 12(6), 299-309. [Link]

  • Schrödinger. (2015). Ligand FEP Tutorial. FlipHTML5. [Link]

  • MolSoft. (2019, July 3). Fragment Based Drug Design - Docking, Screening, Growing and Linking [Video]. YouTube. [Link]

  • Li, Q., et al. (2020). Application of Fragment-Based Drug Discovery to Versatile Targets. Frontiers in Molecular Biosciences, 7, 182. [Link]

  • Gapsys, V., et al. (2021). Recent Developments in Free Energy Calculations for Drug Discovery. Frontiers in Molecular Biosciences, 7, 613537. [Link]

  • Bissaro, M., et al. (2020). The rise of molecular simulations in fragment-based drug design (FBDD): an overview. Drug Discovery Today, 25(9), 1693-1701. [Link]

  • Schindler, C. E. M., et al. (2020). Large-Scale Assessment of Binding Free Energy Calculations in Active Drug Discovery Projects. ChemRxiv. [Link]

  • Wang, L., et al. (2015). Accurate Binding Free Energy Predictions in Fragment Optimization. Journal of Chemical Information and Modeling, 55(5), 1048-1057. [Link]

  • Zhang, Y., et al. (2020). A Review on Applications of Computational Methods in Drug Screening and Design. Molecules, 25(6), 1375. [Link]

  • Schindler, C. E. M., et al. (2020). Large-Scale Assessment of Binding Free Energy Calculations in Active Drug Discovery Projects. Journal of Chemical Information and Modeling, 60(7), 3342-3353. [Link]

  • Li, Q., et al. (2020). Application of Fragment-Based Drug Discovery to Versatile Targets. Frontiers in Molecular Biosciences, 7, 182. [Link]

  • Mobley, D. L., & Klimovich, P. V. (2012). On Free Energy Calculations in Drug Discovery. Journal of Chemical Physics, 137(22), 220901. [Link]

Sources

A Senior Application Scientist's Guide to Kinetic Reactivity: Comparing FBSM with Analogous Cysteine-Reactive Reagents

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Kinetics in Bioconjugation

In the landscape of chemical biology and drug development, the covalent modification of proteins is a cornerstone technique. It enables the attachment of probes, imaging agents, and therapeutic payloads to proteins of interest.[1] The success of these bioconjugation strategies hinges on the precise control of the reaction's selectivity and rate.[2] Among the various amino acid targets, the sulfhydryl group of cysteine is frequently chosen for its unique nucleophilicity and relatively low abundance, which allows for site-specific modifications.[2][3]

This guide focuses on FBSM (Fluorobenzoyl-L-alanyl-S-methyl) , a representative N-acyl-S-methylcysteine reagent designed for acyl transfer to nucleophilic residues. Understanding the kinetic profile of a reagent is paramount; a reaction that is too slow may require harsh conditions or long incubation times that damage the protein, while a reaction that is too fast may be difficult to control and lead to off-target modifications.[4]

Here, we provide a comprehensive comparison of the kinetic reactivity of FBSM with two classic cysteine-reactive reagents: N-ethylmaleimide (NEM) and Iodoacetamide (IAM) . We will delve into their respective reaction mechanisms, present a framework for their kinetic evaluation, and provide a detailed protocol for researchers to perform these comparisons in their own laboratories. This guide is designed to equip researchers, scientists, and drug development professionals with the expertise to make informed decisions when selecting a reagent for their specific application.

The Chemistry of Cysteine Modification: A Mechanistic Overview

The reactivity of each reagent is dictated by its unique chemical structure and the mechanism through which it interacts with the cysteine thiol. The choice of reagent directly impacts the stability of the resulting conjugate and the conditions required for the reaction.

FBSM: Acyl Transfer via a Thioester Intermediate

FBSM belongs to a class of reagents that operate via an N→S acyl transfer mechanism.[5][6] The reagent itself contains a latent thioester. The reaction proceeds through nucleophilic attack by the deprotonated cysteine thiol (thiolate) on the carbonyl carbon of the FBSM. This forms a transient tetrahedral intermediate which then collapses, releasing the methylthiol leaving group and forming a stable thioether bond between the fluorobenzoyl-L-alanyl moiety and the target cysteine. The presence of the electron-withdrawing fluorine atom on the benzoyl group serves to further activate the carbonyl carbon, enhancing its electrophilicity and increasing the reaction rate.

Kinetic_Assay_Workflow prep prep action action data data analysis analysis start Start reagent_prep Prepare Stock Solutions (Reagent, GSH, Buffer) start->reagent_prep instrument_setup Set up Spectrophotometer (Wavelength, Temp: 25°C) reagent_prep->instrument_setup cuvette_prep Add Buffer and GSH to Cuvette & Equilibrate instrument_setup->cuvette_prep initiate_rxn Initiate Reaction: Add Reagent Stock to Cuvette cuvette_prep->initiate_rxn monitor_abs Monitor Absorbance vs. Time (e.g., every 10 seconds for 10 min) initiate_rxn->monitor_abs data_plot Plot ln(Abs) vs. Time monitor_abs->data_plot calc_kobs Calculate k_obs (k_obs = -slope) data_plot->calc_kobs calc_k2 Calculate k₂ (k₂ = k_obs / [GSH]) calc_kobs->calc_k2 end End calc_k2->end

Sources

Safety Operating Guide

A-Z Guide to the Safe Disposal of Fluorobis(phenylsulfonyl)methane

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Hazard Assessment and Chemical Profile

Fluorobis(phenylsulfonyl)methane (CAS 910650-82-7) is a fluorinated organic compound characterized by a central carbon atom bonded to a fluorine atom and two phenylsulfonyl groups.[1][2][3] While a specific, comprehensive hazard profile is not extensively documented, its structure necessitates careful handling.[4] The electron-withdrawing nature of the two phenylsulfonyl groups increases the acidity of the methine proton, making it a useful reagent in nucleophilic monofluoromethylation reactions.[5]

Key Hazard Considerations:

  • Fluorinated Organic Compound: Organofluorine compounds require special disposal considerations due to their persistence and the potential for hazardous decomposition products. Thermal decomposition can produce toxic gases such as carbon monoxide, carbon dioxide, sulfur oxides, and gaseous hydrogen fluoride (HF).[6][7]

  • Sulfonyl Groups: Compounds containing phenylsulfonyl groups may cause skin and eye irritation.[8][9] Ingestion and inhalation should be avoided.[8]

  • Reactivity: It is incompatible with strong oxidizing agents, strong bases, and acids.[7][8]

ParameterGuidelineCitation
Chemical Formula C13H12FO4S2[2][3]
Incompatible Materials Strong acids, strong bases, strong oxidizing agents[7][8]
Hazardous Decomposition Products Carbon monoxide, carbon dioxide, sulfur oxides, hydrogen fluoride[7][8]

Personal Protective Equipment (PPE) and Engineering Controls

Prior to handling this compound, ensure all safety measures are in place.

  • Engineering Controls: All handling and disposal procedures must be conducted within a certified chemical fume hood to minimize inhalation exposure.[6] Ensure that an eyewash station and safety shower are readily accessible.[8][10]

  • Personal Protective Equipment (PPE):

    • Eye and Face Protection: Wear chemical safety goggles and a face shield.[6][11]

    • Hand Protection: Use chemical-resistant gloves. Consider double-gloving for added protection.[6]

    • Body Protection: A flame-resistant lab coat is mandatory. For larger quantities, a chemical-resistant apron should be used.[6]

Step-by-Step Disposal Protocol

Disposal of this compound must adhere to local, state, and federal hazardous waste regulations.[10] Do not attempt to dispose of this chemical down the drain or in regular laboratory trash.[10]

Step 1: Waste Segregation and Collection

Proper segregation of chemical waste is critical to prevent dangerous reactions.

  • Designated Waste Container: Use a dedicated, clearly labeled hazardous waste container for all this compound waste, including contaminated consumables (e.g., pipette tips, weighing paper).[10]

  • Container Compatibility: The container must be made of a material that is chemically resistant to fluorinated organic compounds and any solvents used. High-density polyethylene (HDPE) is generally a suitable choice.

  • Labeling: The container must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and all associated hazard symbols (e.g., "Irritant").[10]

  • Waste Stream Separation: Collect halogenated organic waste separately from non-halogenated waste streams.[10]

Step 2: On-Site Neutralization of Residual Quantities (for experts only)

For very small, residual amounts, a neutralization procedure can be considered by trained personnel. This should not be used for bulk disposal. The stability of related sulfonyl fluoride compounds is known to decrease with increasing pH, and they can be degraded by a strong base like 1M NaOH.[12]

Caution: This procedure can be exothermic and should be performed with extreme care in a fume hood, with appropriate PPE.

  • Preparation: Prepare a quenching solution of saturated aqueous sodium bicarbonate (NaHCO3) or use a large amount of ice.[6]

  • Cooling: Cool the reaction mixture or solution containing residual FBSM to 0 °C in an ice-water bath.

  • Slow Addition: Slowly and carefully add the cooled mixture to the chilled quenching solution with vigorous stirring.[6]

  • Ventilation: Be aware that this process may release gases. Ensure adequate ventilation.[6]

  • Completion: Continue stirring until all gas evolution has ceased.

  • Disposal of Neutralized Waste: The resulting neutralized aqueous layer should still be disposed of as hazardous waste according to your institution's guidelines.[6]

Step 3: Storage and Accumulation

Proper storage of the hazardous waste container is crucial while awaiting pickup by a certified disposal service.

  • Satellite Accumulation Area (SAA): Store the sealed waste container in a designated and secure SAA.[13][14] This area must be at or near the point of generation.[14]

  • Secondary Containment: Place the primary waste container inside a larger, chemically resistant secondary containment bin to mitigate spills.[10]

  • Container Management: Keep the waste container securely capped at all times, except when adding waste.[13] Do not fill containers beyond 75-90% capacity to allow for vapor expansion.[10]

  • Time Limits: Closed, partially filled containers may remain in an SAA for up to one year, while full containers must be removed within three days.[13]

Emergency Procedures

In the event of an accidental release or exposure, follow these procedures immediately.

  • Spills:

    • Small Spills: Alert others in the area. Wearing appropriate PPE, contain the spill with a compatible absorbent material (e.g., vermiculite, sand).[6] Collect the absorbed material into a sealed container for hazardous waste disposal.

    • Large Spills: Evacuate the area immediately and contact your institution's emergency response team.[6]

  • Exposure:

    • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[6] If irritation persists, seek medical attention.[4]

    • Eye Contact: Immediately flush eyes with water for at least 15 minutes, holding eyelids open.[6] Seek immediate medical attention.[4]

    • Inhalation: Move the affected person to fresh air. If symptoms persist, seek medical attention.[4][8]

    • Ingestion: Wash out the mouth with plenty of water for at least 15 minutes. Seek immediate medical attention.[4]

Final Disposal and Documentation

The final step is the transfer of the hazardous waste to a licensed disposal facility.

  • Professional Disposal Service: Arrange for the pickup and disposal of the waste through your institution's Environmental Health and Safety (EH&S) department or a certified hazardous waste contractor.[10][15]

  • Incineration: High-temperature incineration is a common and effective method for the destruction of fluorinated organic compounds, although it requires specialized facilities to handle potentially corrosive and toxic off-gases.[16]

  • Hazardous Waste Landfill: Disposal in a designated hazardous waste landfill is another option, which contains the substance to prevent environmental release.[16]

  • Documentation: Complete all required hazardous waste manifests and documentation as per your institution's and regulatory agencies' policies.[10][17]

Logical Framework for Safe Disposal

The following diagram illustrates the decision-making process and workflow for the safe disposal of this compound.

G cluster_0 Phase 1: Preparation & Assessment cluster_1 Phase 2: Waste Handling & Segregation cluster_2 Phase 3: Storage & Final Disposal cluster_3 Emergency Response A Hazard Assessment: - Review SDS - Identify Incompatibilities - Note Decomposition Products B Select & Wear PPE: - Goggles & Face Shield - Chemical-Resistant Gloves - Lab Coat A->B C Verify Engineering Controls: - Certified Fume Hood - Accessible Eyewash/Shower B->C D Use Designated Container: - Chemically Compatible (HDPE) - Labeled 'Hazardous Waste' C->D E Segregate Waste Streams: - Halogenated vs. Non-Halogenated - No Mixing with Incompatibles D->E F Store in SAA: - Secure & Ventilated Area - Secondary Containment E->F G Schedule Pickup: - Contact EH&S or - Licensed Waste Contractor F->G H Complete Documentation: - Hazardous Waste Manifests - Institutional Forms G->H Z Safe & Compliant Disposal Achieved I Spill Occurs K Small Spill: Contain, Absorb, Collect I->K L Large Spill: Evacuate & Call Emergency Response I->L J Exposure Occurs M Follow First Aid: - Skin/Eye Flush (15 min) - Move to Fresh Air - Seek Medical Attention J->M

Sources

Comprehensive Safety Guide: Personal Protective Equipment for Handling Fluorobis(phenylsulfonyl)methane

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential safety protocols and operational directives for researchers, scientists, and drug development professionals handling Fluorobis(phenylsulfonyl)methane (FBSM). As a highly effective nucleophilic fluoromethylation reagent, its utility in organic synthesis is significant, but its handling demands a rigorous and informed approach to safety.[1][2][3] This document moves beyond a simple checklist to instill a deep understanding of the causality behind each safety measure, ensuring a self-validating system of laboratory practice.

Hazard Assessment and Risk Analysis: Understanding the Compound

This compound is a solid substance whose hazard profile necessitates careful handling to avoid exposure.[4] The primary risks are associated with its irritant and potentially corrosive properties, particularly to the eyes and skin, and toxicity if ingested. While some safety data sheets (SDS) may lack comprehensive data, a conservative approach based on aggregated information and structurally related compounds is critical for ensuring personnel safety.

Key Hazards:

  • Serious Eye Irritation/Damage: Classified as causing serious eye irritation (H319) and potentially severe eye damage.[5][6] Contact can result in significant injury.

  • Skin Irritation/Burns: Can cause skin irritation (H315) and, based on related sulfonyl fluorides, may cause severe skin burns (H314).[6][7]

  • Toxicity: May be toxic if swallowed (H301).[7]

  • Respiratory Irritation: As a fine solid, it can form dust, which may irritate the respiratory tract.

  • Potential Mutagenicity: At least one related fluorinating reagent is suspected of causing genetic defects (H341), warranting caution.[6]

Hazard ClassificationGHS CodeDescriptionAuthoritative Source
Serious Eye IrritationH319Causes serious eye irritation.PubChem[5], TCI Chemicals[6]
Skin Corrosion/IrritationH314 / H315Causes severe skin burns and eye damage / Causes skin irritation.Sigma-Aldrich, TCI Chemicals[6]
Acute Toxicity (Oral)H301Toxic if swallowed.Sigma-Aldrich, CDH Fine Chemical[7]
Germ Cell MutagenicityH341Suspected of causing genetic defects.TCI Chemicals[6]

Core Personal Protective Equipment (PPE) Protocol

A multi-layered PPE strategy is required to mitigate the identified risks. The selection of PPE must correspond to the scale and nature of the procedure being performed.

A. Eye and Face Protection Due to the severe risk to vision, eye and face protection is non-negotiable.

  • Primary Protection: Tight-sealing chemical splash goggles are mandatory at all times.[8]

  • Secondary Protection: A full-face shield must be worn over the goggles during any procedure with a risk of splashing or dust generation, such as weighing the compound or transferring solutions.[9][10]

B. Hand Protection To prevent skin contact, chemically resistant gloves are essential.

  • Material: Nitrile or neoprene gloves are recommended. Always inspect gloves for tears or punctures before use.[9]

  • Technique: Double-gloving is a best practice.[11] The inner glove provides a second barrier and allows for the safe removal of the contaminated outer glove. Change outer gloves immediately if contamination is suspected.

C. Body Protection Protecting the skin from accidental contact is crucial.

  • Standard Operations: A flame-resistant laboratory coat worn over long pants and fully enclosed shoes is the minimum requirement.[9]

  • High-Risk Operations: For large-scale work or procedures with a significant risk of spills or dust, chemical-resistant coveralls (e.g., Tychem® or equivalent) are required.[11]

D. Respiratory Protection Inhalation of FBSM dust must be avoided.

  • Primary Control: All handling of solid FBSM must be performed within a certified chemical fume hood to control dust and vapors.[9]

  • Secondary Protection: If there is a potential for dust generation that cannot be controlled within a fume hood (e.g., cleaning a large spill), a full-face respirator with P100 (particulate) and organic vapor/acid gas combination cartridges is required.[11]

Operational Workflow: From Receiving to Disposal

Safe handling is a process. Following these steps methodically minimizes the risk of exposure at every stage.

Step 1: Preparation and PPE Donning Before handling the compound, prepare the workspace inside the chemical fume hood and ensure all necessary equipment is present. Don PPE in the correct sequence to ensure complete protection.

G cluster_prep Preparation Phase cluster_donning Donning Sequence Inspect_PPE Inspect PPE for Damage Wash_Hands Wash and Dry Hands Inspect_PPE->Wash_Hands Lab_Coat Don Lab Coat / Coveralls Wash_Hands->Lab_Coat Inner_Gloves Don Inner Nitrile Gloves Lab_Coat->Inner_Gloves Respirator Don Respirator (if required) Inner_Gloves->Respirator Face_Shield Don Goggles & Face Shield Respirator->Face_Shield Outer_Gloves Don Outer Gloves (over cuff) Face_Shield->Outer_Gloves Ready Ready for Handling Outer_Gloves->Ready G cluster_doffing Doffing Sequence (Contamination Control) cluster_final Final Steps Outer_Gloves Remove Outer Gloves Face_Shield Remove Face Shield & Goggles Outer_Gloves->Face_Shield Lab_Coat Remove Lab Coat / Coveralls (Turn inside out) Face_Shield->Lab_Coat Inner_Gloves Remove Inner Gloves Lab_Coat->Inner_Gloves Wash_Hands Wash Hands Thoroughly with Soap and Water Inner_Gloves->Wash_Hands Safe Safe Wash_Hands->Safe Start Handling Complete Start->Outer_Gloves

Caption: Procedural diagram for the safe removal of PPE.

Step 4: Waste Disposal Proper segregation and disposal of waste are mandatory for safety and regulatory compliance.

  • Chemical Waste: All unused FBSM and solutions containing it must be collected in a dedicated, labeled hazardous waste container.

  • Contaminated PPE: All disposable PPE, including gloves, coveralls, and weigh paper, must be disposed of as solid hazardous waste. [11]Do not discard in regular trash.

  • Container Disposal: Empty containers must be triple-rinsed with a suitable solvent; the rinsate must be collected as hazardous waste. Dispose of the container according to your institution's guidelines.

Emergency Procedures

In the event of an exposure or spill, immediate and correct action is critical. An emergency eyewash and safety shower must be readily accessible. [8][9] Exposure Response

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an emergency eyewash station, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention. [12]* Skin Contact: Immediately remove all contaminated clothing. Wash affected skin with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation persists. [12]* Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention. [12]* Ingestion: Do NOT induce vomiting. Rinse mouth with water. Immediately call a poison control center or seek medical attention. [12] Spill Response

  • Evacuate: Alert personnel and evacuate the immediate area.

  • Protect: Don the appropriate level of PPE, including respiratory protection if necessary.

  • Contain: Prevent the spill from spreading or entering drains. [13]4. Clean-Up: For a solid spill, carefully sweep or scoop the material into a labeled hazardous waste container. Avoid generating dust. [8]For a liquid spill, absorb with an inert material (e.g., vermiculite, sand) and collect it into the waste container.

  • Decontaminate: Clean the spill area thoroughly with an appropriate solvent and soap and water. Collect all cleaning materials as hazardous waste.

References

  • This compound | C13H11FO4S2 | CID 16079185. (n.d.). PubChem. Retrieved January 16, 2026, from [Link]

  • PPE for SF₆ Gas By-Products | Safety Guide for Technicians. (2025, September 9). DILO Company, Inc. Retrieved January 16, 2026, from [Link]

  • SAFETY DATA SHEET. (n.d.). Morgan Stanley. Retrieved January 16, 2026, from [Link]

  • Personal Protective Equipment | US EPA. (2025, September 12). U.S. Environmental Protection Agency. Retrieved January 16, 2026, from [Link]

  • Personal Protective Equipment (PPE). (n.d.). CHEMM. Retrieved January 16, 2026, from [Link]

  • Organic Syntheses Procedure. (n.d.). Organic Syntheses. Retrieved January 16, 2026, from [Link]

  • UNIT 7: Personal Protective Equipment. (n.d.). CTAHR. Retrieved January 16, 2026, from [Link]

  • This compound. (n.d.). MySkinRecipes. Retrieved January 16, 2026, from [Link]

  • Organic Syntheses Procedure. (n.d.). Organic Syntheses. Retrieved January 16, 2026, from [Link]

  • Methane - SAFETY DATA SHEET. (2025, May 8). Airgas. Retrieved January 16, 2026, from [Link]

  • A Publication of Reliable Methods for the Preparation of Organic Compounds - Working with Hazardous Chemicals. (n.d.). Organic Syntheses. Retrieved January 16, 2026, from [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
Fluorobis(phenylsulfonyl)methane
Reactant of Route 2
Fluorobis(phenylsulfonyl)methane

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.